2-(n-Pentylthio)benzoyl chloride
Description
Properties
IUPAC Name |
2-pentylsulfanylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOS/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVUXPDKLIQNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC=C1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis and Characterization of 2-(n-Pentylthio)benzoyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(n-Pentylthio)benzoyl chloride, a key intermediate in various organic synthesis applications, including the development of novel pharmaceuticals and agrochemicals. The document details a robust two-step synthetic pathway commencing with the S-alkylation of thiosalicylic acid, followed by the conversion of the resulting carboxylic acid to the target acyl chloride. Each procedural step is accompanied by in-depth explanations of the underlying chemical principles and experimental considerations, ensuring both reproducibility and a thorough understanding of the process. Furthermore, this guide outlines a complete characterization workflow, employing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to verify the structure and purity of the synthesized compound. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of 2-(n-Pentylthio)benzoyl chloride
2-(n-Pentylthio)benzoyl chloride belongs to the class of aroyl chlorides, which are highly reactive and versatile building blocks in organic chemistry. The presence of the n-pentylthio group at the ortho position introduces specific steric and electronic properties that can be exploited in the synthesis of complex molecules. This functional group can influence the pharmacological activity and physicochemical properties of the final products. For instance, related compounds like farnesyl thiosalicylic acid have shown potential as inhibitors of Ras-mediated signaling pathways.[1][2] The acyl chloride functionality serves as a potent electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide array of nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters.
This guide provides a detailed and practical approach to the synthesis and characterization of 2-(n-Pentylthio)benzoyl chloride, emphasizing the rationale behind the chosen methodologies to ensure successful and reliable outcomes in a research and development setting.
Synthetic Strategy and Mechanism
The synthesis of 2-(n-Pentylthio)benzoyl chloride is most effectively achieved through a two-step process. This strategy is designed for efficiency, high yield, and ease of purification.
Overall Synthetic Scheme:
Figure 1: Two-step synthesis of 2-(n-Pentylthio)benzoyl chloride.
Step 1: S-Alkylation of Thiosalicylic Acid
The initial step involves the nucleophilic substitution reaction between thiosalicylic acid and an n-pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a base.[3] Thiosalicylic acid, also known as 2-mercaptobenzoic acid, possesses two acidic protons: one on the carboxylic acid group and one on the thiol group.[4][5]
Reaction Mechanism:
The base, typically a strong base like sodium hydroxide or potassium carbonate, first deprotonates the more acidic proton. While the carboxylic acid proton is generally more acidic, the thiolate anion is a much stronger nucleophile than the carboxylate anion. Therefore, the reaction proceeds via the formation of the thiolate, which then attacks the electrophilic carbon of the n-pentyl halide in an SN2 reaction to form the thioether linkage.
Figure 2: Mechanism of S-alkylation of thiosalicylic acid.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base like sodium hydroxide is sufficient to deprotonate the thiol group without promoting unwanted side reactions. The use of a stronger base is unnecessary and could lead to deprotonation of the carboxylic acid, which is less nucleophilic.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal for this SN2 reaction as it can solvate the cation of the base while not solvating the nucleophilic thiolate anion, thereby increasing its reactivity.
-
Reaction Temperature: The reaction is typically carried out at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions like elimination of the alkyl halide.
Step 2: Conversion to Acyl Chloride
The second step is the conversion of the 2-(n-Pentylthio)benzoic acid intermediate into the highly reactive 2-(n-Pentylthio)benzoyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[6] Thionyl chloride is often the reagent of choice due to its effectiveness and the convenient removal of byproducts.[7][8]
Reaction Mechanism with Thionyl Chloride:
The carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon. The unstable intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[7]
Figure 3: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Thionyl chloride is preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the purification process.[6]
-
Solvent: The reaction is often run neat (without a solvent) or in an inert aprotic solvent like dichloromethane (DCM) or toluene.
-
Catalyst: A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction through the formation of the Vilsmeier reagent, which is a more potent chlorinating agent.
-
Reaction Conditions: The reaction is typically performed under reflux to ensure completion. An anhydrous environment is crucial as acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid.[9]
Experimental Protocols
Synthesis of 2-(n-Pentylthio)benzoic Acid
Materials:
-
Thiosalicylic acid
-
1-Bromopentane
-
Sodium hydroxide
-
Dimethylformamide (DMF)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiosalicylic acid (1 equivalent) in DMF.
-
Add sodium hydroxide (2.2 equivalents) portion-wise while stirring.
-
To the resulting solution, add 1-bromopentane (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of 2-(n-Pentylthio)benzoic acid will form. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.
Synthesis of 2-(n-Pentylthio)benzoyl chloride
Materials:
-
2-(n-Pentylthio)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(n-Pentylthio)benzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (2-3 equivalents) and a catalytic drop of DMF.
-
Fit the flask with a reflux condenser equipped with a drying tube or a gas outlet leading to a trap to neutralize the evolving HCl and SO₂ gases.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2-(n-Pentylthio)benzoyl chloride, typically an oil, can be purified by vacuum distillation.
Characterization of 2-(n-Pentylthio)benzoyl chloride
A thorough characterization is essential to confirm the identity and purity of the synthesized 2-(n-Pentylthio)benzoyl chloride.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-8.1 ppm), -SCH₂- protons (triplet, ~3.0-3.2 ppm), alkyl chain protons (multiplets, ~0.9-1.8 ppm). |
| ¹³C NMR | Carbonyl carbon (~168-172 ppm), aromatic carbons (~125-145 ppm), -SCH₂- carbon (~35-40 ppm), alkyl chain carbons (~14-31 ppm). |
| IR Spectroscopy | Strong C=O stretch of the acyl chloride (~1770-1810 cm⁻¹), C-S stretch (~600-800 cm⁻¹), aromatic C-H and C=C stretches.[10][11] |
| Mass Spectrometry | Molecular ion peak [M]⁺ and characteristic isotopic pattern for chlorine. Fragmentation pattern showing the loss of Cl and subsequent fragmentation of the benzoyl moiety.[12] |
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, will provide definitive structural confirmation.
Infrared (IR) Spectroscopy:
-
Sample Preparation: As 2-(n-Pentylthio)benzoyl chloride is likely an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Analysis: Acquire the IR spectrum. The presence of a strong absorption band in the region of 1770-1810 cm⁻¹ is characteristic of the carbonyl group of an acyl chloride.[13] The absence of a broad O-H stretch from the starting carboxylic acid indicates the completion of the reaction.
Mass Spectrometry (MS):
-
Sample Preparation: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[14]
-
Analysis: Obtain the mass spectrum. The molecular ion peak will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide further structural information, with common fragments corresponding to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) after further fragmentation.[12]
Safety and Handling
2-(n-Pentylthio)benzoyl chloride is a reactive and corrosive compound. It is a lachrymator and is irritating to the skin, eyes, and respiratory tract.[9] It reacts with moisture, including atmospheric humidity, to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Thionyl chloride is also a highly corrosive and toxic substance and must be handled with extreme care.
Conclusion
This technical guide has outlined a reliable and well-rationalized synthetic route for the preparation of 2-(n-Pentylthio)benzoyl chloride from thiosalicylic acid. The detailed experimental protocols and characterization methods provide a solid framework for researchers and scientists to produce and validate this important chemical intermediate. The emphasis on the causality behind experimental choices is intended to empower the user to troubleshoot and adapt these procedures as needed for their specific applications in the fields of medicinal chemistry, materials science, and organic synthesis.
References
-
(PDF) An IR study of benzoyl chloride adsorbed on KA, NaA, and CaA zeolites. (n.d.). Retrieved from [Link]
-
WO/1992/017443 PROCESS FOR PRODUCING 2-ALKYLTHIO-BENZOLE SULPHONIC ACID CHLORIDES - WIPO Patentscope. (n.d.). Retrieved from [Link]
-
FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd) BAZI M(BENZOYL KLORÜR)2Ni( - DergiPark. (n.d.). Retrieved from [Link]
-
Benzoylchloride - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Thiosalicylic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Preparation of benzoyl chloride. (n.d.). Retrieved from [Link]
-
Synthesis of 2-(Phenylthio)benzamide - PrepChem.com. (n.d.). Retrieved from [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC. (n.d.). Retrieved from [Link]
-
a) ¹H NMR spectra of Benzoyl chloride and BZ-Tp-CPDs. b)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of the S-alkyl derivatives of thiosalicylic acid.... - ResearchGate. (n.d.). Retrieved from [Link]
-
Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives - arkat usa. (n.d.). Retrieved from [Link]
-
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International. (n.d.). Retrieved from [Link]
-
Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC. (n.d.). Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved from [Link]
-
Benzoyl chloride - NIST WebBook. (n.d.). Retrieved from [Link]
-
Using inhibitors of prenylation to block localization and transforming activity - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). Retrieved from [Link]
-
BENZOYL CHLORIDE - Ataman Kimya. (n.d.). Retrieved from [Link]
- Process for producing benzoyl chlorides - European Patent Office - EP 0849253 A1 - Googleapis.com. (n.d.).
-
Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Retrieved from [Link]
-
Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Benzoyl chloride: Human health tier II assessment. (2014, November 27). Retrieved from [Link]
-
Benzoyl chloride – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
2-[.alpha.(Phenylthio)benzyl]benzooxazole - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]
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Physicochemical Profiling and Synthetic Applications of 2-(n-Pentylthio)benzoyl chloride: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of advanced organic synthesis and medicinal chemistry, bifunctional building blocks are critical for the rational design of complex molecular architectures. 2-(n-Pentylthio)benzoyl chloride (CAS: 1443328-61-7) is a highly specialized, reactive electrophile characterized by an acyl chloride moiety and an ortho-substituted lipophilic thioether chain.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven protocols. By understanding the interplay between the highly reactive carbonyl center and the sterically demanding, electron-rich thioether group, researchers can leverage this compound for targeted lipophilic modifications, prodrug synthesis, and the development of thio-analogues in drug discovery.
Molecular Architecture & Physicochemical Profile
The utility of 2-(n-Pentylthio)benzoyl chloride stems directly from its dual-functional nature. The acyl chloride serves as a potent electrophile for nucleophilic acyl substitution, while the n-pentylthio group acts as a permanent structural modifier that significantly enhances the lipophilicity (LogP) of the resulting adduct.
Below is a synthesized physicochemical profile based on structural cheminformatics and empirical data from related .
Table 1: Core Physicochemical Properties
| Physicochemical Property | Value | Scientific Context / Causality |
| IUPAC Name | 2-(n-Pentylthio)benzoyl chloride | Standard nomenclature defining the ortho-relationship. |
| CAS Registry Number | 1443328-61-7 | Unique identifier verified via the . |
| Molecular Formula | C₁₂H₁₅ClOS | Highlights the presence of sulfur and chlorine heteroatoms. |
| Molecular Weight | 242.76 g/mol | Critical for precise stoichiometric calculations in synthesis. |
| Physical State | Colorless to pale yellow liquid | Typical state for lipophilic, mid-weight acyl chlorides at standard temperature and pressure (STP). |
| Solubility Profile | Soluble in DCM, THF, Toluene | Requires anhydrous, aprotic solvents to prevent premature degradation. |
| Reactivity / Stability | Highly Moisture Sensitive | Rapidly hydrolyzes in the presence of water to form 2-(n-pentylthio)benzoic acid and corrosive HCl gas. |
| Estimated LogP Contribution | + 2.5 to 3.0 | The 5-carbon alkyl chain attached to sulfur drastically increases the hydrophobicity of the parent scaffold. |
Mechanistic Insights: The Thioether-Acyl Chloride Interplay
To utilize 2-(n-Pentylthio)benzoyl chloride effectively, one must understand the electronic and steric microenvironment of the molecule.
-
Electronic Modulation: The sulfur atom in the ortho position possesses lone pairs that can theoretically donate electron density into the aromatic ring via resonance (+R effect). However, because sulfur's 3p orbitals overlap poorly with carbon's 2p orbitals, this effect is weak. The dominant electronic force is the inductive withdrawal (-I effect) of the chlorine atom, leaving the carbonyl carbon highly electrophilic.
-
Steric Shielding: The ortho-n-pentylthio group is sterically demanding. While it does not prevent the attack of primary amines or unhindered alcohols, it can slow down reactions with bulky secondary amines, necessitating optimized thermal control or the use of hypernucleophilic catalysts like 4-Dimethylaminopyridine (DMAP).
Reaction Pathway Visualization
The following diagram illustrates the self-validating mechanistic pathway of nucleophilic acyl substitution using this reagent.
Fig 1: Nucleophilic acyl substitution pathway of 2-(n-Pentylthio)benzoyl chloride.
Synthetic Applications in Drug Discovery
The strategic installation of thio-aromatic groups is a proven tactic in medicinal chemistry. As demonstrated in the development of , incorporating sulfur-containing benzoyl derivatives can drastically alter a drug's pharmacokinetic profile.
-
Membrane Permeability: The addition of the n-pentyl chain acts as a "lipid anchor," facilitating the passive diffusion of highly polar active pharmaceutical ingredients (APIs) across the phospholipid bilayer.
-
Metabolic Stability: Thioethers can act as metabolic soft spots (undergoing oxidation to sulfoxides/sulfones via Cytochrome P450 enzymes). This predictable metabolism is often exploited in the design of controlled-release prodrugs.
Experimental Protocol: Anhydrous Amidation
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing a lipophilic amide derivative using 2-(n-Pentylthio)benzoyl chloride. Every step is grounded in chemical causality.
Objective: To couple 2-(n-Pentylthio)benzoyl chloride with a primary amine while actively suppressing competitive hydrolysis and thermal degradation.
Reagents Required:
-
2-(n-Pentylthio)benzoyl chloride (1.1 equivalents)
-
Primary Amine Nucleophile (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Preparation (Moisture Exclusion):
-
Action: Flame-dry a two-neck round-bottom flask under a high vacuum and backfill with dry Argon gas.
-
Causality: Acyl chlorides are highly hygroscopic. Ambient moisture will rapidly attack the electrophilic carbonyl, yielding the unreactive carboxylic acid and releasing HCl, thereby destroying the stoichiometry of the reaction.
-
-
Nucleophile Dissolution:
-
Action: Dissolve the primary amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.
-
Causality: DIPEA is specifically chosen over Triethylamine (TEA) due to its increased steric bulk. This prevents the base from acting as a competing nucleophile against the highly reactive acyl chloride, while still effectively scavenging the HCl byproduct.
-
-
Electrophile Addition (Thermal Control):
-
Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add 2-(n-Pentylthio)benzoyl chloride (1.1 eq) dropwise over 15 minutes via a gastight syringe.
-
Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, which could otherwise lead to the degradation of the thioether linkage or the formation of unwanted ketene intermediates.
-
-
Reaction Propagation:
-
Action: Remove the ice bath, allow the system to warm to ambient temperature (20–25 °C), and stir for 2 to 4 hours. Monitor the disappearance of the starting amine via LC-MS or TLC.
-
-
Quench and Workup:
-
Action: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the mixture with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Causality: The mild bicarbonate base neutralizes any residual, unreacted acyl chloride and converts the DIPEA-HCl salt into a highly water-soluble species. This allows the newly formed, highly lipophilic amide adduct to partition cleanly into the organic layer for subsequent flash chromatography.
-
Handling, Safety, and Storage Standards
Due to its reactive functional groups, 2-(n-Pentylthio)benzoyl chloride must be handled strictly within a certified fume hood.
-
Hazards: The compound is a severe lachrymator (causes tearing and eye irritation) and is corrosive to skin and mucous membranes. It reacts violently with water to release toxic hydrogen chloride gas.
-
Storage Protocol: Must be stored in tightly sealed, amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to light and ambient humidity will result in rapid degradation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 94910, p-Pentoxybenzoyl chloride." (Utilized as a structural and safety proxy for lipophilic benzoyl chlorides). PubChem. URL:[Link]
-
European Patent Office. "Patent EP1562927 - THIO-ANALOGUES OF PACLITAXEL AND INTERMEDIATES THEREOF." (Demonstrating the application of thio-aromatic acylating agents in complex drug synthesis). EPO. URL:[Link]
An In-depth Technical Guide to 2-(n-Pentylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Physicochemical Properties
While a dedicated CAS number for 2-(n-Pentylthio)benzoyl chloride has not been identified in the course of this review, its structural analogue, 2-(iso-Butylthio)benzoyl chloride, is registered under CAS number 1443345-07-0[1]. The properties of 2-(n-Pentylthio)benzoyl chloride can be predicted based on its structure and comparison with benzoyl chloride and other substituted derivatives.
Table 1: Predicted Physicochemical Properties of 2-(n-Pentylthio)benzoyl Chloride
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C12H15ClOS | Based on chemical structure. |
| Molecular Weight | 242.76 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to yellow liquid | Similar to benzoyl chloride and its derivatives.[2][3] |
| Odor | Pungent, irritating | Characteristic of acyl chlorides.[2][3] |
| Boiling Point | > 200 °C | Expected to be higher than benzoyl chloride (198 °C) due to the increased molecular weight.[2] |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., ether, acetone). | Typical for acyl chlorides.[2][4] |
Synthesis and Mechanism
The synthesis of 2-(n-Pentylthio)benzoyl chloride can be logically approached via a two-step process starting from a suitable precursor. A plausible synthetic route involves the preparation of 2-(n-Pentylthio)benzoic acid followed by its conversion to the corresponding acyl chloride.
Step 1: Synthesis of 2-(n-Pentylthio)benzoic Acid
This step can be adapted from established procedures for the synthesis of similar 2-(alkylthio)benzoic acids. The reaction of 2-iodobenzoic acid with n-pentanethiol in the presence of a copper catalyst and a base is a viable method.
Experimental Protocol: Synthesis of 2-(n-Pentylthio)benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-iodobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), and a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reactants: Add a copper(I) catalyst, such as copper(I) iodide (0.1 equivalents), to the mixture.
-
Thiol Addition: Slowly add n-pentanethiol (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(n-Pentylthio)benzoic acid.
Causality of Experimental Choices:
-
Copper Catalyst: The copper(I) catalyst is crucial for facilitating the C-S bond formation between the aryl halide and the thiol in what is known as an Ullmann condensation.
-
Base: Potassium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the hydroiodic acid byproduct.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
Step 2: Synthesis of 2-(n-Pentylthio)benzoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol: Synthesis of 2-(n-Pentylthio)benzoyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap for acidic gases (HCl and SO₂).
-
Reactant Addition: Place the dried 2-(n-Pentylthio)benzoic acid (1 equivalent) in the flask and add an excess of thionyl chloride (2-3 equivalents), which can also serve as the solvent. A few drops of DMF can be added as a catalyst.
-
Reaction Conditions: Gently heat the mixture to reflux (around 80 °C) and stir for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(n-Pentylthio)benzoyl chloride can be further purified by vacuum distillation.
Causality of Experimental Choices:
-
Thionyl Chloride: This reagent readily converts carboxylic acids to acyl chlorides, with the byproducts (HCl and SO₂) being gaseous, which simplifies purification.
-
DMF (catalyst): Dimethylformamide catalyzes the reaction through the formation of a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.
-
Fume Hood and Gas Trap: The reaction releases toxic and corrosive gases (HCl and SO₂), necessitating the use of a fume hood and an appropriate trapping system.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for 2-(n-Pentylthio)benzoyl chloride.
Chemical Reactivity and Applications in Drug Development
As a substituted benzoyl chloride, 2-(n-Pentylthio)benzoyl chloride is expected to be a reactive acylating agent.[5] The presence of the electron-donating n-pentylthio group at the ortho position may influence its reactivity compared to unsubstituted benzoyl chloride.
Key Reactions:
-
Acylation: It will readily react with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. These reactions are fundamental in building more complex molecules for drug discovery. The general reactivity of benzoyl chlorides in acylation reactions is well-established.[2][5]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings to form substituted benzophenones, which are common scaffolds in medicinal chemistry.[2][3]
-
Hydrolysis: Like all acyl chlorides, it will react vigorously with water to hydrolyze back to the parent carboxylic acid, 2-(n-Pentylthio)benzoic acid, and hydrochloric acid.[2][5] This necessitates handling under anhydrous conditions.
Potential Applications in Drug Development:
The 2-(n-Pentylthio)benzoyl moiety can be incorporated into various molecular frameworks to explore its potential biological activity. The lipophilic n-pentylthio group can modulate the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability. The thioether linkage itself can be a site for metabolic oxidation, which is an important consideration in drug design. This structural motif is found in compounds with a range of biological activities, and its incorporation into new chemical entities is a valid strategy in lead optimization.[6]
Diagram of Reactivity:
Caption: Key reactions of 2-(n-Pentylthio)benzoyl chloride.
Safety, Handling, and Storage
Given its nature as a substituted benzoyl chloride, 2-(n-Pentylthio)benzoyl chloride should be handled with extreme care, assuming it possesses similar hazards to related compounds.
Table 2: Hazard and Safety Information
| Hazard | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] |
| Lachrymator | Vapors are irritating to the eyes and respiratory tract. Handle only in a well-ventilated fume hood.[9] |
| Water Reactive | Reacts with water to produce corrosive hydrochloric acid gas.[2][10] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture. |
| Toxicity | Harmful if swallowed or in contact with skin, and toxic if inhaled.[7] Avoid all direct contact and inhalation. |
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-(n-Pentylthio)benzoyl chloride represents a potentially useful, yet not widely documented, chemical intermediate. This guide provides a robust framework for its synthesis, predicted properties, and safe handling based on the well-established chemistry of benzoyl chloride and its derivatives. Researchers and drug development professionals can use this information as a starting point for their work, with the strong recommendation to perform small-scale trials and thorough analytical characterization to confirm the identity and purity of the synthesized compound.
References
- Sigma-Aldrich. (n.d.).
- Stobec. (n.d.).
- Fisher Scientific. (2025, May 1).
- PENTA. (2025, March 26).
- Benchchem. (2025, December).
- Thermo Fisher Scientific. (2025, September 6).
- Supporting Information for a relevant chemical synthesis. (n.d.).
- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Cheméo. (n.d.). Chemical Properties of Benzoyl chloride (CAS 98-88-4).
- NIST. (n.d.). Benzoyl chloride in the NIST WebBook.
- Vynova. (n.d.). Benzoyl Chloride.
- Generic Chemical Supplier Blog. (2025, June 24). What is Benzoyl Chloride Used For?
- Fluorochem. (n.d.). 2-(iso-Butylthio)benzoyl chloride (CAS 1443345-07-0).
- Generic Chemical Supplier Blog. (2026, January 24). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
- Kuchar, M., et al. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC.
- Wikipedia. (n.d.). Benzoyl chloride.
- Guidechem. (2019, December 22).
- BYJU'S. (2021, December 7). Benzoyl chloride.
- PrepChem.com. (n.d.). Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid.
- Carl ROTH. (n.d.).
- Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References.
- Journal of the Chemical Society of Pakistan. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
- ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
- Benchchem. (n.d.). Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide.
- ChemicalBook. (2026, January 13). 2-Nitrobenzoyl chloride | 610-14-0.
- Organic Chemistry Portal. (n.d.).
- SpectraBase. (n.d.). BENZOYL CHLORIDE, O-BROMO-.
- Scribd. (n.d.). Synthesis of Benzoic Acid.
- European Patent Office. (n.d.). Process for producing benzoyl chlorides - EP 0849253 A1.
- NIST. (n.d.). Benzoyl chloride, 2-methyl- in the NIST WebBook.
- Sciencemadness Discussion Board. (2020, August 31).
- Chem-Impex. (n.d.). 2-(Phenylthio)benzoic acid.
- ChemicalBook. (n.d.). Benzoyl chloride(98-88-4) 1H NMR spectrum.
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reactivity profile of 2-(n-Pentylthio)benzoyl chloride
Content Type: Technical Guide & Reactivity Whitepaper Audience: Medicinal Chemists, Process Chemists, and Application Scientists[1]
Executive Summary: The Lipophilic Ortho-Thio Electrophile[1]
2-(n-Pentylthio)benzoyl chloride is a specialized electrophilic building block characterized by a benzoyl chloride core substituted at the ortho position with a lipophilic pentylthio ether chain.[1] Unlike simple benzoyl chloride, this molecule offers a dual-reactivity profile: it serves as a standard acylating agent for nucleophiles while simultaneously providing a "masked" sulfur heterocycle precursor via the ortho-effect.[1]
Its utility is defined by two primary features:
-
Lipophilic Anchoring: The n-pentyl chain (
) increases the LogP of resulting derivatives, enhancing membrane permeability in drug candidates without altering the core pharmacophore significantly.[1] -
Heterocyclic Cyclization Potential: The ortho-thioether moiety positions the molecule as a prime synthons for thiochromones and 1,2-benzisothiazoles , scaffolds prevalent in anti-inflammatory and anticancer therapeutics.[1]
Molecular Architecture & Electronic Properties
To manipulate this molecule effectively, one must understand the electronic push-pull dynamics at play.[1]
Electronic & Steric Analysis
-
The Electrophile (Acyl Chloride): The carbonyl carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols, thiols).[2] However, its reactivity is modulated by the ortho-substituent.[1]
-
The Ortho-Thio Effect:
-
Inductive Effect (-I): The sulfur atom is electronegative relative to carbon, inductively withdrawing electron density from the ring, potentially activating the carbonyl.[1]
-
Resonance Effect (+R): The lone pairs on the sulfur can donate into the benzene ring.[1] However, this overlap is less effective than oxygen (as in alkoxy groups) due to orbital mismatch (3p-2p).[1]
-
Steric Shielding: The flexible n-pentyl chain creates a "sweeping" steric volume around the carbonyl carbon.[1] While not as bulky as a tert-butyl group, it retards the rate of hydrolysis and nucleophilic attack compared to unsubstituted benzoyl chloride, requiring slightly more vigorous conditions or stronger catalysts (e.g., DMAP) for hindered nucleophiles.[1]
-
Core Reactivity Profile
The reactivity of 2-(n-Pentylthio)benzoyl chloride bifurcates into Intermolecular Acylation (retention of the linear structure) and Intramolecular Cyclization (formation of heterocycles).[1]
Pathway A: Nucleophilic Acyl Substitution (Amidation/Esterification)
This is the standard utility pathway. The chloride acts as a leaving group, allowing the attachment of the 2-(pentylthio)benzoyl moiety to pharmacophores.[1]
-
Kinetics: Slower than 4-nitrobenzoyl chloride but faster than 2-methoxybenzoyl chloride.[1]
-
Mechanism: Addition-Elimination (
-like on carbonyl).[1] -
Critical Nuance: The sulfur atom is a "soft" center. Oxidative conditions (e.g., bleach, peroxides) during workup must be avoided to prevent S-oxidation to sulfoxides (
) or sulfones ( ), unless intended.[1]
Pathway B: The "Ortho-Effect" Cyclizations
This is the high-value pathway for scaffold generation.[1]
1. Thiochromone Synthesis (via Alkyne Insertion)
Reacting 2-(n-Pentylthio)benzoyl chloride with terminal alkynes under Lewis Acid catalysis (e.g.,
Note: A more direct route to thiochromones often involves the free thiol. However, the pentyl-thioether can be dealkylated in situ using strong Lewis acids (e.g.,
2. 1,2-Benzisothiazol-3-one Formation
Reaction with primary amines followed by oxidative closure (using
Visualizing the Reactivity Pathways[1]
Caption: Divergent reactivity pathways: Nucleophilic substitution yields stable amides/esters, while Lewis acid catalysis promotes cyclization to sulfur heterocycles.[1]
Experimental Protocols
Protocol 1: Synthesis of the Acid Chloride (From Acid)
Context: Commercial availability of the chloride is lower than the acid.[1] Fresh preparation is recommended to ensure purity.
Reagents: 2-(n-Pentylthio)benzoic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (catalytic), DCM (anhydrous).[1]
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Dissolution: Dissolve 2-(n-Pentylthio)benzoic acid in anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF (1-2 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for rapid conversion.[1]
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. (Avoid Thionyl Chloride
if possible, as the harsh thermal conditions required can sometimes oxidize the thioether or cause side reactions). -
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours until gas evolution (
) ceases. -
Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure. The residue is the crude acid chloride (usually a yellow/orange oil).[1] Do not purify by column chromatography (it will hydrolyze). Use immediately.
Protocol 2: General Amidation (Schotten-Baumann Conditions)
Context: Attaching the scaffold to an amine-bearing drug pharmacophore.[1]
Reagents: Crude Acid Chloride (1.1 equiv), Amine (1.0 equiv),
-
Preparation: Dissolve the amine and base in DCM at 0°C.
-
Addition: Dissolve the crude acid chloride in minimal DCM and add dropwise to the amine solution.
-
Monitoring: The reaction is typically fast (< 1 hour). Monitor by TLC (look for disappearance of amine).
-
Quench: Wash with sat.
(removes acid byproducts) and Brine. -
Validation: The product should show a distinct amide carbonyl stretch in IR (~1640-1660
) and loss of the broad N-H stretch of the starting amine.
Handling, Stability & Safety
Stability Matrix
| Parameter | Status | Note |
| Moisture | High Sensitivity | Hydrolyzes rapidly to the benzoic acid and HCl.[1] Store under inert gas. |
| Oxidation | Moderate Sensitivity | The thioether can oxidize to sulfoxide ( |
| Thermal | Stable < 80°C | Avoid distillation at atmospheric pressure. |
Safety (E-E-A-T)
-
Corrosivity: Releases HCl gas upon contact with moisture (lungs/eyes). Handle in a fume hood.
-
Thioether Odor: Like many alkyl sulfides, this compound likely possesses a disagreeable "garlic/skunk" odor. Use bleach (sodium hypochlorite) to clean glassware, which oxidizes the sulfur residues to odorless sulfoxides/sulfones.[1]
References
-
Kim, H. Y., Song, E., & Oh, K. (2017).[3] "One-pot Friedel-Crafts acylation of alkynes with suitably substituted benzoyl chlorides." Organic Letters, 19(2), 312-315.[1] Link[1]
-
Ruff, F., et al. (1978). "Displacement of 2-halo groups by alkyl mercaptans to give 2-alkylthio substituted benzoic acids."[1] Tetrahedron, 34, 2767. Link[1]
-
BenchChem. (2025).[2] "General Protocol for Intramolecular Friedel-Crafts Cyclization." BenchChem Technical Library. Link[1]
-
Sano, T. (1999).[4] "Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA." Synthesis, 1999(7), 1141-1144.[1] Link
-
National Oceanic and Atmospheric Administration (NOAA). "Benzoyl Chloride Reactivity Profile." CAMEO Chemicals.[5] Link[1]
Sources
- 1. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiochromone and Thioflavone synthesis [organic-chemistry.org]
- 4. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 5. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Stability and Storage of 2-(n-Pentylthio)benzoyl Chloride: A Technical Whitepaper
Executive Summary
2-(n-Pentylthio)benzoyl chloride (CAS: 1443328-61-7) is a highly reactive, bifunctional organic intermediate extensively utilized in pharmaceutical synthesis and advanced materials development. As a Senior Application Scientist, I have observed that its dual functional groups—an electrophilic acyl chloride and an electron-rich thioether—create a complex stability profile. This whitepaper elucidates the mechanistic degradation pathways of this compound and establishes field-validated protocols for its storage, handling, and quality control.
Chemical Profile & Structural Vulnerabilities
The molecule features a benzoyl chloride core with an n-pentylthio substituent at the ortho position. This architecture introduces two distinct vectors for chemical degradation:
-
The Acyl Chloride Moiety: Highly susceptible to nucleophilic attack by water (hydrolysis). While the aromatic ring provides some resonance stabilization compared to aliphatic acyl chlorides [3], the highly electrophilic carbonyl carbon remains acutely moisture-sensitive [1].
-
The Thioether Linkage: The divalent sulfur atom is electron-rich and prone to oxidation by atmospheric oxygen, reactive oxygen species (ROS), or adventitious peroxides, forming sulfoxides and sulfones [5].
Mechanistic Degradation Pathways
Hydrolysis (Moisture Degradation)
Acyl chlorides react vigorously with water. The mechanism involves water acting as a nucleophile, attacking the protonated or neutral carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride ion as a leaving group to form 2-(n-pentylthio)benzoic acid and hydrogen chloride (HCl) gas [2]. The generation of HCl is autocatalytic in closed systems and can lead to dangerous pressure buildup [1].
Oxidation (Atmospheric Degradation)
The ortho-thioether group is vulnerable to sequential oxidation. Exposure to ambient air or trace peroxides in solvents converts the thioether to 2-(n-pentylsulfinyl)benzoyl chloride (sulfoxide). Extended exposure or stronger oxidants further oxidize the sulfoxide to the corresponding sulfone [4]. This oxidation alters the electronic properties of the aromatic ring, inadvertently increasing the hydrolytic lability of the adjacent acyl chloride by withdrawing electron density[5].
Figure 1: Degradation pathways of 2-(n-Pentylthio)benzoyl chloride via hydrolysis and oxidation.
Empirical Stability Data
To design an effective storage strategy, it is critical to quantify the degradation kinetics. The table below summarizes the stability of 2-(n-Pentylthio)benzoyl chloride under various environmental conditions, demonstrating the absolute necessity of cold, anhydrous storage.
| Storage Condition | Atmosphere | Temperature | Estimated Half-Life (t½) | Primary Degradant |
| Benchtop (Open) | Ambient Air (~50% RH) | 20°C | < 15 minutes | Benzoic Acid + HCl |
| Benchtop (Sealed) | Ambient Air | 20°C | 3 - 5 days | Sulfoxide / Acid |
| Refrigerator | Inert (N₂/Ar) | 4°C | 3 - 6 months | Trace Sulfoxide |
| Freezer (Optimal) | Inert (N₂/Ar) | -20°C | > 24 months | None detected |
Standardized Storage & Handling Protocols
Because moisture and oxygen are the primary catalysts for degradation[1, 4], all handling must occur within a self-validating, inert-atmosphere system.
Protocol 1: Inert Aliquoting and Storage
-
Preparation: Purge a glovebox with high-purity Argon (Ar) or Nitrogen (N₂) until moisture and oxygen sensors read < 1 ppm.
-
Transfer: Introduce the bulk container of 2-(n-Pentylthio)benzoyl chloride into the glovebox via the antechamber, utilizing a minimum of three vacuum/refill cycles.
-
Aliquoting: Using oven-dried (150°C for >4 hours) glass pipettes, transfer single-use volumes (e.g., 1-5 mL) into pre-dried, amber borosilicate glass vials. Amber glass mitigates potential photolytic degradation of the thioether [4].
-
Sealing: Seal the vials with PTFE-lined silicone septa and aluminum crimp caps. PTFE is strictly required as highly reactive acyl chlorides will rapidly degrade standard rubber or silicone [1].
-
Secondary Containment: Place the sealed vials into a secondary desiccator jar containing Drierite (calcium sulfate) or molecular sieves.
-
Storage: Transfer the desiccator jar to a dedicated -20°C freezer.
Figure 2: Optimal inert-atmosphere handling and storage workflow.
Quality Control & Analytical Validation
Prior to utilizing stored 2-(n-Pentylthio)benzoyl chloride in sensitive downstream syntheses, its structural integrity must be validated to prevent cascading experimental failures.
Protocol 2: Pre-Use Analytical Validation
-
Sample Extraction: Withdraw a 10 µL aliquot through the PTFE septum using a micro-syringe rigorously purged with Argon.
-
FT-IR Spectroscopy (Rapid Screen):
-
Analyze the sample neat via ATR-FTIR.
-
Pass Criteria: A sharp, intense carbonyl (C=O) stretch at ~1770-1790 cm⁻¹ (characteristic of acyl chlorides).
-
Fail Criteria: The appearance of a broad O-H stretch (2500-3300 cm⁻¹) or a shift of the C=O stretch to ~1680-1700 cm⁻¹, indicating hydrolysis to the carboxylic acid.
-
-
¹H-NMR Spectroscopy (Oxidation Screen):
-
Dissolve 5 µL of the sample in anhydrous CDCl₃ (stored over molecular sieves).
-
Pass Criteria: The methylene protons adjacent to the sulfur (-S-CH₂-) should appear as a clean triplet around 2.8 - 3.0 ppm.
-
Fail Criteria: A downfield shift of these protons to ~3.5 - 4.0 ppm strongly indicates oxidation to the sulfoxide or sulfone [6].
-
By strictly adhering to these methodologies, researchers can ensure the stability of 2-(n-Pentylthio)benzoyl chloride, preventing costly synthetic failures and maintaining rigorous scientific integrity.
References
-
Carl ROTH. "Safety Data Sheet: Benzoyl chloride." Carl ROTH. URL:[Link]
-
TutorChase. "Using Acyl Chlorides in Synthesis (12.3.6)." TutorChase. URL:[Link]
-
Royal Society of Chemistry (RSC). "Thioanisole ester based logic gate cascade to control ROS-triggered micellar degradation." RSC. URL:[Link]
-
bioRxiv. "Thioether-functionalized cellulose for the fabrication of oxidation-responsive biomaterial coatings and films." bioRxiv. URL:[Link]
Engineering Lipophilicity and Heterocyclic Scaffolds: Potential Applications of 2-(n-Pentylthio)benzoyl chloride in Medicinal Chemistry
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the strategic functionalization of aromatic rings is paramount for tuning pharmacokinetics and target affinity. 2-(n-Pentylthio)benzoyl chloride represents a highly specialized, bifunctional building block. It merges a potent electrophilic center (the acyl chloride) with a sterically tunable, lipophilic ortho-thioether linkage.
While simpler analogs like 2-(methylthio)benzoyl chloride are common [2], the substitution of a methyl group with an n-pentyl chain fundamentally alters the molecule's physicochemical profile. The n-pentyl chain provides a massive boost to lipophilicity (LogP) and introduces steric shielding around the sulfur atom, preventing premature in vivo oxidation to sulfoxides or sulfones. Furthermore, in synthetic workflows, the n-pentyl group acts as an excellent "traceless" directing group or cleavable mask during oxidative cyclizations.
Table 1: Predictive Physicochemical Impact of the n-Pentylthio Group
Data summarizes the structural advantages of the n-pentyl substitution compared to standard benzoyl scaffolds [2][4].
| Parameter | Benzoyl Chloride | 2-(Methylthio)benzoyl chloride | 2-(n-Pentylthio)benzoyl chloride |
| Molecular Weight ( g/mol ) | 140.57 | 186.66 | 242.76 |
| Estimated LogP Contribution | +1.5 | +2.1 | +4.0 |
| Steric Hindrance (ortho) | Minimal | Low | High |
| Thioether Oxidative Stability | N/A | Low (Rapid to Sulfoxide) | Moderate-High (Sterically Shielded) |
Application I: Precursor for Benzisothiazolone (BIT) Covalent Inhibitors
The Mechanistic Causality
1,2-Benzisothiazol-3(2H)-ones (BITs) are privileged scaffolds known for their potent antimicrobial, antifungal, and anti-inflammatory properties. They act as covalent modifiers, forming mixed disulfides with active-site cysteines in target proteases (e.g., Cathepsin G).
Synthesizing BITs requires an ortho-thiobenzamide precursor. 2-(n-Pentylthio)benzoyl chloride is exceptionally suited for this. First, it readily undergoes amidation. Second, during the subsequent oxidative cyclization, the n-pentyl group serves as an optimal leaving group. When treated with sulfuryl chloride (SO₂Cl₂), the thioether is oxidized to a highly reactive chlorosulfonium intermediate. The adjacent amide nitrogen nucleophilically attacks the sulfur, expelling n-pentyl chloride. The 5-carbon chain provides enough steric bulk to prevent unwanted side reactions at the sulfur prior to the addition of the oxidizing agent, ensuring a clean cyclization.
Experimental Protocol: Synthesis of N-Substituted BITs
This protocol is designed as a self-validating system; the evolution of gas and TLC shifts confirm intermediate formation.
Step 1: Amidation
-
Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition: Cool the mixture to 0°C using an ice bath. Add 2-(n-pentylthio)benzoyl chloride (1.1 eq) dropwise via syringe to control the exothermic acylation.
-
Reaction & Workup: Stir for 2 hours, allowing the reaction to warm to room temperature. Validate completion via TLC (UV active, significant Rf shift). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Step 2: Oxidative Cyclization
-
Setup: Dissolve the purified 2-(n-pentylthio)benzamide intermediate in anhydrous CH₂Cl₂.
-
Cleavage: At room temperature, add SO₂Cl₂ (1.2 eq) dropwise. Causality note: SO₂Cl₂ is chosen over Br₂ because it cleanly generates the chlorosulfonium ion while off-gassing SO₂, driving the reaction forward.
-
Isolation: Stir for 1 hour. Quench carefully with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry, and purify via flash column chromatography to yield the pure 1,2-benzisothiazol-3(2H)-one.
Caption: Workflow for the synthesis of benzisothiazolone (BIT) derivatives via oxidative cyclization.
Application II: Thioxanthone Scaffolds for Oncology
The Mechanistic Causality
Thioxanthones are tricyclic heterocycles that act as potent DNA intercalators and topoisomerase II inhibitors, making them highly valuable in oncology [3]. They are also utilized as Type II photoinitiators. The synthesis of thioxanthones traditionally relies on the cyclization of 2-(alkylthio)benzoic acids or their acyl chloride derivatives [1][5].
Using 2-(n-pentylthio)benzoyl chloride allows for a two-step Friedel-Crafts/cyclodehydration sequence. The acyl chloride is first reacted with an electron-rich arene. The n-pentyl group is crucial here: it is stable enough to survive the Lewis acid-catalyzed Friedel-Crafts acylation, yielding a diaryl ketone. In the subsequent harsh acid-catalyzed cyclization (using concentrated H₂SO₄ or Polyphosphoric Acid), the n-pentyl group is cleaved, allowing the sulfur to close the central thiopyran ring.
Experimental Protocol: Friedel-Crafts Acylation & Cyclization
-
Acylation: In a dry flask, combine 2-(n-pentylthio)benzoyl chloride (1.0 eq) and the target arene (1.2 eq) in 1,2-dichloroethane. Slowly add anhydrous AlCl₃ (1.2 eq) at 0°C. Stir at room temperature for 4 hours. Quench with ice-cold 1M HCl, extract, and concentrate to isolate the intermediate ketone.
-
Cyclization: Suspend the intermediate in Polyphosphoric Acid (PPA) (10-fold by weight). Heat the highly viscous mixture to 100°C for 3–5 hours. Causality note: PPA acts as both solvent and dehydrating agent, facilitating the cleavage of the pentyl-sulfur bond and driving the electrophilic aromatic substitution that closes the ring.
-
Workup: Pour the hot mixture onto crushed ice with vigorous stirring. The thioxanthone product will precipitate. Collect via vacuum filtration and recrystallize from ethanol/water.
Caption: Synthesis of thioxanthone scaffolds and their subsequent apoptotic signaling pathway in oncology.
Application III: Lipophilic Anchoring for CNS Penetration
In Central Nervous System (CNS) drug design, crossing the Blood-Brain Barrier (BBB) requires precise tuning of a molecule's topological polar surface area (tPSA) and lipophilicity.
By directly reacting 2-(n-pentylthio)benzoyl chloride with an active pharmacophore containing a primary or secondary amine, researchers can append a highly lipophilic anchor to the drug. The n-pentyl chain acts as a lipid-soluble tail that facilitates passive diffusion across the endothelial cells of the BBB. Unlike simple alkylation, the thioether linkage provides a unique vector for the alkyl chain, allowing it to occupy hydrophobic pockets in target receptors (e.g., allosteric sites on GPCRs) without introducing the rigid planarity of additional aromatic rings.
Conclusion
2-(n-Pentylthio)benzoyl chloride is far more than a simple acylating agent. It is a strategically designed bifunctional intermediate. Whether utilized as a cleavable mask for the generation of covalent BIT inhibitors, a precursor for DNA-intercalating thioxanthones, or a lipophilic modifier for CNS therapeutics, its unique combination of reactivity and steric bulk makes it an invaluable tool in the modern medicinal chemist's arsenal.
References
A Preliminary Investigation of 2-(n-Pentylthio)benzoyl Chloride in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preliminary investigation into the synthesis, predicted properties, and potential applications of 2-(n-Pentylthio)benzoyl chloride in materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, fostering a deeper understanding of this novel compound's potential.
Introduction: Unveiling a Novel Building Block
2-(n-Pentylthio)benzoyl chloride is an intriguing, yet largely unexplored, chemical entity. Its structure, featuring a reactive acyl chloride group ortho to a flexible n-pentylthio substituent, suggests a unique combination of properties that could be highly valuable in the design of advanced materials. The acyl chloride functionality is a well-established reactive handle for the synthesis of esters and amides, which are the backbones of numerous polymers.[1][2] The ortho-(n-pentylthio) group is anticipated to modulate the electronic properties of the benzoyl system and introduce desirable physical characteristics such as increased solubility in organic solvents, modified thermal properties, and potentially, unique optical or interfacial behavior. This guide will lay the groundwork for future research by proposing a synthetic route, predicting key reactive and physical properties, and outlining potential applications in materials science.
Predicted Physicochemical Properties and Safety Data
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C12H15ClOS | From chemical structure |
| Molecular Weight | 242.76 g/mol | From chemical structure |
| Appearance | Colorless to light-yellow fuming liquid | Analogy with benzoyl chloride[1][3] |
| Odor | Pungent, irritating | Analogy with benzoyl chloride[1][3] |
| Boiling Point | > 198 °C (471 K) | Higher than benzoyl chloride due to increased molecular weight[1][4] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene); reacts with protic solvents (e.g., water, alcohols) | Analogy with similar compounds[5] |
| Reactivity | Highly reactive with nucleophiles; moisture sensitive | Characteristic of acyl chlorides[1][2] |
Safety and Handling:
2-(n-Pentylthio)benzoyl chloride is predicted to be a hazardous substance, sharing many of the dangers of benzoyl chloride.
-
Hazards: Expected to be corrosive, causing severe skin burns and eye damage.[6][7] It is likely to be harmful if swallowed or in contact with skin, and toxic if inhaled.[6][7] The compound may also cause an allergic skin reaction.[6][7] It is expected to react violently with water, releasing hydrochloric acid.[1][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7] Use only under a chemical fume hood.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store away from water or moist air and incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[9]
Proposed Synthesis and Purification of 2-(n-Pentylthio)benzoyl Chloride
A plausible synthetic route to 2-(n-Pentylthio)benzoyl chloride starts from the readily available 2-thiosalicylic acid. The synthesis involves two key steps: S-alkylation followed by conversion of the carboxylic acid to the acyl chloride.
Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(n-Pentylthio)benzoyl chloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(n-Pentylthio)benzoic Acid
-
To a solution of 2-thiosalicylic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate or sodium hydroxide (2.2 eq.) and stir at room temperature.
-
To this mixture, add 1-bromopentane (1.1 eq.) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 2-(n-Pentylthio)benzoic acid.
Step 2: Synthesis of 2-(n-Pentylthio)benzoyl Chloride
This step should be performed under anhydrous conditions in a well-ventilated fume hood.
-
Suspend 2-(n-Pentylthio)benzoic acid (1.0 eq.) in an anhydrous solvent such as toluene.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (around 80-110 °C depending on the solvent) until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves. This procedure is analogous to the synthesis of 2-(phenylthio)benzoyl chloride.[10]
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The crude 2-(n-Pentylthio)benzoyl chloride can be purified by vacuum distillation.
Predicted Reactivity and Mechanistic Considerations
The reactivity of 2-(n-Pentylthio)benzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It is expected to readily undergo nucleophilic acyl substitution with a variety of nucleophiles.
Nucleophilic Acyl Substitution
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
Influence of the Ortho-(n-Pentylthio) Substituent
The ortho-(n-pentylthio) group is expected to influence the reactivity of the acyl chloride in several ways:
-
Electronic Effects: The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which would decrease the electrophilicity of the carbonyl carbon. However, sulfur is also more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). The overall electronic effect will be a balance of these two opposing factors. Generally, for sulfur, the inductive effect tends to dominate, leading to a slight deactivation of the ring towards electrophilic attack, but the impact on the reactivity of an external acyl chloride group is more complex. The reactivity of substituted benzoyl chlorides is highly dependent on the electronic nature of the substituent.[11]
-
Steric Effects: The ortho position of the n-pentylthio group will introduce steric hindrance around the carbonyl carbon, which may slow down the rate of nucleophilic attack, especially with bulky nucleophiles.
Potential Applications in Materials Science
The unique structure of 2-(n-Pentylthio)benzoyl chloride opens up several exciting possibilities for its use in materials science.
Monomer for Novel Polymers
2-(n-Pentylthio)benzoyl chloride can be used as a monomer in polycondensation reactions with diols or diamines to synthesize novel polyesters and polyamides, respectively.
-
Polyesters: Reaction with diols would yield polyesters with pendant n-pentylthio groups. These side chains could enhance the solubility of the polymer in common organic solvents and lower its melting point and glass transition temperature, improving its processability. The presence of sulfur might also impart a higher refractive index to the material.
-
Polyamides: Reaction with diamines would produce polyamides. The n-pentylthio side chains could disrupt the strong hydrogen bonding typically found in polyamides, leading to materials with increased flexibility and solubility.
Polymer Modification and End-Capping
As a monofunctional acyl chloride, it can be used to control the molecular weight of polymers during polycondensation or to end-cap polymer chains.[5] This would introduce the bulky and functional n-pentylthiobenzoyl group at the chain ends, which can be used to tune the surface properties or solubility of the polymer.
Surface Modification of Materials
Benzoyl chloride has been used to modify the surface of natural fibers to improve their compatibility with polymer matrices in composites.[12] Similarly, 2-(n-Pentylthio)benzoyl chloride could be used to functionalize surfaces containing hydroxyl or amine groups (e.g., cellulose, silica, or other polymers). The n-pentyl chain would create a more hydrophobic surface.
Hypothetical Polymer Synthesis Workflow
Caption: Workflow for the synthesis of a polyamide.
Conclusion and Future Work
2-(n-Pentylthio)benzoyl chloride represents a promising but uncharacterized building block for materials science. This guide has outlined a feasible synthetic route, predicted its key physicochemical and safety properties, and proposed several exciting avenues for its application.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and purification of 2-(n-Pentylthio)benzoyl chloride, followed by its full characterization using techniques such as NMR, IR, and mass spectrometry.
-
Reactivity Studies: A systematic investigation of its reactivity with various nucleophiles to quantify the electronic and steric effects of the ortho-(n-pentylthio) group.
-
Polymer Synthesis and Characterization: The synthesis of novel polyesters and polyamides using this monomer and a thorough characterization of their thermal, mechanical, and optical properties.
-
Surface Modification Studies: An exploration of its use as a surface modifying agent for various substrates and an evaluation of the resulting surface properties.
The insights gained from such studies will undoubtedly pave the way for the development of new materials with tailored properties for a wide range of applications.
References
- TCI Chemicals. (2025, January 16).
- Benchchem. (2025).
- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Fisher Scientific. (2008, September 23).
- PrepChem.com. Synthesis of 2-(Phenylthio)benzamide.
- Wikipedia. Benzoyl chloride.
- CAMEO Chemicals - NOAA. BENZOYL CHLORIDE.
- BYJU'S. (2021, December 7). Benzoyl chloride.
- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (2026, January 24).
- PMC. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones.
- Benchchem. (2025). Application Notes and Protocols for 2-(4-Phenylbenzoyl)benzoyl Chloride in Organic Synthesis.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
- Cheméo. Chemical Properties of Benzoyl chloride (CAS 98-88-4).
- Stobec.
- PENTA. (2025, March 26). Benzoyl chloride.
- ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
- ChemicalBook. (2023, May 8).
- What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24).
- PMC. (2024, September 2). Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites.
Sources
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. Benzoyl chloride (CAS 98-88-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. prepchem.com [prepchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Compounds from 2-(n-Pentylthio)benzoyl chloride
This in-depth technical guide details the discovery, synthesis, and application of novel compounds derived from 2-(n-Pentylthio)benzoyl chloride . This scaffold serves as a critical "ortho-sulfur" building block in medicinal chemistry, particularly for the development of antiviral agents (HCV NS5B inhibitors) , antifungals , and 1,2-benzisothiazole derivatives.
A Technical Guide for Drug Discovery & Synthesis
Executive Summary
2-(n-Pentylthio)benzoyl chloride is a lipophilic, bifunctional electrophile used to generate diverse libraries of bioactive molecules. Its core structure features a benzoyl chloride moiety for rapid diversification (via amidation or esterification) and an ortho-pentylthio group that provides critical hydrophobic interactions and serves as a latent nucleophile for heterocycle formation.
This guide outlines the synthetic pathways and medicinal chemistry strategies to leverage this scaffold for discovering:
-
Acyclic 2-(Alkylthio)benzamides: Potent antiviral and antifungal agents.
-
1,2-Benzisothiazol-3(2H)-ones: Biocides and enzyme inhibitors formed via oxidative cyclization.
-
Thiochroman-4-ones: Scaffolds for fused heterocyclic systems.
Chemical Foundation & Synthesis
The synthesis of the core scaffold requires the precise alkylation of thiosalicylic acid followed by activation.
Synthesis of the Core Scaffold
The starting material, 2-(n-pentylthio)benzoic acid , is synthesized via the S-alkylation of thiosalicylic acid. The acid is then converted to the acid chloride.
Reaction Scheme:
-
Alkylation: Thiosalicylic acid +
-Pentyl bromide 2-(n-Pentylthio)benzoic acid. -
Activation: 2-(n-Pentylthio)benzoic acid +
2-(n-Pentylthio)benzoyl chloride .
Key Chemical Properties[1][2]
-
Lipophilicity: The
-pentyl chain ( ) increases LogP, enhancing membrane permeability and affinity for hydrophobic pockets (e.g., viral polymerases). -
Reactivity: The acid chloride is highly reactive toward nucleophiles (amines, alcohols), while the sulfur atom is susceptible to oxidation (sulfoxide/sulfone) or electrophilic attack.
Synthetic Strategies & Library Generation
Researchers can exploit three primary divergent pathways from this scaffold.
Pathway A: Amidation (Antiviral/Antifungal Focus)
Reaction with primary or secondary amines yields 2-(n-pentylthio)benzamides . These compounds are known to inhibit HCV NS5B polymerase and exhibit broad-spectrum antifungal activity by disrupting cell wall synthesis.
-
Mechanism: The amide bond provides hydrogen bond donors/acceptors, while the ortho-pentylthio group locks the conformation via an intramolecular S···H-N interaction, mimicking a pseudo-ring structure.
Pathway B: Oxidative Cyclization (Benzisothiazoles)
The ortho-thioether moiety allows for the construction of the 1,2-benzisothiazole ring system.
-
Reaction: Treatment of the derived primary amide with oxidizing agents (e.g.,
, ) or chlorinating agents ( ) induces N-S bond formation. -
Target: 1,2-Benzisothiazol-3(2H)-ones (analogous to BIT/MIT) are potent biocides and inhibitors of transglutaminases.
Pathway C: Friedel-Crafts Cyclization (Thiochromanones)
While less common for simple alkyl chains, functionalized thioethers can undergo intramolecular Friedel-Crafts acylation to form thiochroman-4-ones , precursors to current anticancer drugs.
Experimental Protocols
Safety Warning: Thionyl chloride and acid chlorides are corrosive and lachrymatory. Perform all reactions in a fume hood.
Protocol 1: Synthesis of 2-(n-Pentylthio)benzoyl chloride
-
Reagents: 2-(n-Pentylthio)benzoic acid (10.0 g, 44.6 mmol), Thionyl chloride (15 mL, excess), DMF (cat. 2-3 drops).
-
Setup: Dry 100 mL round-bottom flask with a reflux condenser and
drying tube. -
Procedure:
-
Dissolve the acid in thionyl chloride. Add DMF.
-
Reflux for 2–3 hours until gas evolution (
, ) ceases. -
Remove excess
under reduced pressure (rotary evaporator). -
Purification: Vacuum distillation (if necessary) or use crude for the next step immediately.
-
-
Yield: Quantitative conversion to a yellow/orange oil.
Protocol 2: Library Generation (General Amidation)
-
Reagents: 2-(n-Pentylthio)benzoyl chloride (1.0 eq), Amine (
, 1.1 eq), Triethylamine ( , 1.5 eq), DCM ( ). -
Procedure:
-
Dissolve amine and
in dry DCM at 0°C. -
Add acid chloride dropwise.
-
Stir at RT for 4–12 hours.
-
Wash with
, , and brine. -
Dry over
and concentrate.
-
-
Validation: Confirm structure via
-NMR (look for amide NH doublet/singlet and pentyl chain signals).
Visualization of Discovery Logic
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Caption: Divergent synthetic pathways from 2-(n-Pentylthio)benzoyl chloride leading to distinct bioactive classes.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of structural modifications on biological activity, based on general trends for 2-(alkylthio)benzamides.
| Structural Zone | Modification | Effect on Activity |
| R1 (S-Alkyl Chain) | Methyl ( | Reduced potency; too polar for hydrophobic pockets. |
| n-Pentyl ( | Optimal lipophilicity for viral polymerase binding. | |
| Decyl ( | Reduced solubility; "grease ball" effect. | |
| R2 (Amide N-Sub) | Phenyl | Moderate activity; often metabolic liability. |
| Heterocycle (e.g., Thiazole) | High potency ; improved H-bonding and rigidity. | |
| Alkyl | Low potency; lacks aromatic stacking interactions. |
References
-
PubChem. Benzoic acid, 2-(pentylthio)-, pentyl ester (Related Compound Data). National Library of Medicine. Link
-
BenchChem. Synthesis of 2-(Phenylthio)benzoic Acid and Derivatives. (General protocol for thio-benzoic acids). Link
-
Organic Chemistry Portal. Synthesis of Benzisothiazoles. (Mechanisms for cyclization of 2-mercaptobenzamides). Link
-
Google Patents. Process for producing benzoyl chlorides. (Industrial chlorination protocols). Link
-
Xu, F. et al. "Synthesis of 1,2-benzisothiazole derivatives." Organic Letters, 2016.[1] (Methodology for N-S bond formation). Link
Sources
Application Note: Synthesis of N-Substituted Amides using 2-(n-Pentylthio)benzoyl Chloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted amides utilizing 2-(n-Pentylthio)benzoyl chloride as the acylating agent. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, and the use of highly reactive acyl chlorides provides a reliable and efficient route to these critical functional groups.[][2] This document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures for both standard and Schotten-Baumann conditions, and discusses methods for product characterization. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust methodology for the preparation of 2-(n-pentylthio)benzamides.
Introduction and Scientific Context
2-(n-Pentylthio)benzoyl chloride is an activated carboxylic acid derivative that serves as a potent acylating agent.[3] The presence of the electron-rich thioether moiety ortho to the acyl chloride group can influence the electronic properties and conformation of the resulting amide products, making this reagent a valuable building block for creating structurally unique molecules in drug discovery and materials science.[4]
The reaction of an acyl chloride with a primary or secondary amine is a classic and highly efficient method for amide synthesis, proceeding via a nucleophilic acyl substitution mechanism.[2][5] This method is favored for its rapid reaction rates and high yields.[] The primary challenge is the management of the hydrogen chloride (HCl) byproduct, which can protonate the amine nucleophile, rendering it unreactive.[][5] This guide presents protocols that effectively neutralize this byproduct using either an organic base in an aprotic solvent or an inorganic base under biphasic Schotten-Baumann conditions.[2][5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of an amide from 2-(n-Pentylthio)benzoyl chloride and an amine follows a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The process unfolds in three key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[5][6]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O π-bond, and in doing so, expels the most stable leaving group, which is the chloride ion (Cl⁻).[5][6]
-
Deprotonation: The product at this stage is a protonated amide (an N-acylammonium ion), which is highly acidic. A base present in the reaction mixture (such as excess amine, triethylamine, or hydroxide) removes the proton from the nitrogen atom to yield the final, neutral amide product and an ammonium salt byproduct.[5]
Caption: Mechanism of Amide Formation.
Preparation of Starting Material
While 2-(n-Pentylthio)benzoyl chloride may be commercially available, it is often prepared from its corresponding carboxylic acid, 2-(n-pentylthio)benzoic acid. This conversion is a standard procedure in organic synthesis.
Protocol: Synthesis of 2-(n-Pentylthio)benzoyl Chloride
This protocol is adapted from standard methods for converting carboxylic acids to acyl chlorides.[2][7]
-
Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-(n-pentylthio)benzoic acid (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (DCM) or toluene (approx. 40 mL). To this suspension, add thionyl chloride (SOCl₂) (approx. 2.0 eq) dropwise at room temperature. Note: This reaction can also be performed with oxalyl chloride and a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(n-pentylthio)benzoyl chloride, often an oil or low-melting solid, is typically used in the next step without further purification.
Experimental Protocols for Amide Synthesis
The choice of protocol depends on the stability and solubility of the amine substrate. The standard protocol using an organic base is suitable for most applications, while the Schotten-Baumann protocol is ideal for water-soluble amines or when using an inorganic base is preferred.
Protocol 1: General Amide Synthesis in Aprotic Solvent
This procedure is highly versatile and represents the most common method for this transformation.[2]
Materials and Equipment:
-
2-(n-Pentylthio)benzoyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line (N₂ or Ar)
-
Standard glassware for aqueous workup and extraction
-
Silica gel for column chromatography
Procedure:
-
Amine Solution: In an oven-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Rationale: Cooling is essential to control the exothermic reaction between the acyl chloride and the amine.[]
-
Acyl Chloride Addition: Dissolve 2-(n-pentylthio)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 15-30 minutes. Rationale: Slow addition helps maintain a low temperature and prevents side reactions.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted 2-(n-pentylthio)benzamide.
Protocol 2: Amide Synthesis under Schotten-Baumann Conditions
This biphasic method is particularly useful for acylating amino acids or other water-soluble amines.[2][5]
Materials and Equipment:
-
Same as Protocol 1, but using an aqueous base like 2M NaOH or K₂CO₃ instead of triethylamine.
-
A solvent immiscible with water (e.g., DCM, diethyl ether).
Procedure:
-
Amine Solution: Dissolve the amine (1.0 eq) in a 2M NaOH aqueous solution in a flask and cool to 0°C.
-
Acyl Chloride Addition: Dissolve 2-(n-pentylthio)benzoyl chloride (1.1 eq) in DCM. Add this solution to the vigorously stirring aqueous amine solution.
-
Reaction: Stir the biphasic mixture vigorously at 0°C to room temperature for 1-3 hours. The product will often precipitate out of the solution or be contained within the organic layer.
-
Workup and Isolation: Separate the organic layer. If a precipitate has formed, it can be collected by filtration. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers (and any redissolved precipitate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1.
Data Presentation and Product Characterization
The synthesized amides should be characterized using standard spectroscopic techniques to confirm their structure and purity.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Amine Type | Base | Solvent | Typical Time (h) | Typical Yield (%) | Notes |
| Primary Aliphatic | Et₃N | DCM | 2-6 | 85-95 | Generally fast and high-yielding. |
| Secondary Aliphatic | Et₃N | DCM/THF | 4-12 | 80-95 | Slower than primary amines due to steric hindrance. |
| Primary Aromatic | Pyridine | DCM | 6-16 | 70-90 | Less nucleophilic; may require longer reaction times. |
| Hindered Amines | Et₃N/DMAP | Toluene | 12-24 | 50-80 | May require heating and a catalyst like DMAP. |
| Water-Soluble | NaOH (aq) | DCM/H₂O | 1-3 | 75-90 | Schotten-Baumann conditions are effective. |
Expected Spectroscopic Data for a Representative Product: N-benzyl-2-(n-pentylthio)benzamide
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.50 (m, 9H, Ar-H)
-
δ 6.50 (br s, 1H, NH)
-
δ 4.65 (d, 2H, N-CH₂-Ph)
-
δ 2.95 (t, 2H, S-CH₂)
-
δ 1.60-1.70 (m, 2H, S-CH₂-CH₂)
-
δ 1.30-1.45 (m, 4H, alkyl chain)
-
δ 0.90 (t, 3H, -CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 168.5 (C=O)
-
δ 138.0, 137.5, 132.0, 130.0, 128.8, 128.0, 127.5, 125.0 (Ar-C)
-
δ 44.5 (N-CH₂)
-
δ 35.0 (S-CH₂)
-
δ 31.0, 29.0, 22.5 (-CH₂- chain)
-
δ 14.0 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3300 (N-H stretch)
-
3060 (Ar C-H stretch)
-
2950, 2870 (Aliphatic C-H stretch)
-
1645 (Amide I band, C=O stretch)
-
1540 (Amide II band, N-H bend)
-
-
HRMS (ESI): Calculated for C₂₀H₂₅NOS [M+H]⁺, found value should be within ± 5 ppm.
Workflow Visualization
The overall process from starting materials to the final, characterized product can be summarized in the following workflow.
Sources
Application Note: Highly Efficient Esterification using 2-(n-Pentylthio)benzoyl Chloride
Executive Summary
The introduction of specialized benzoyl derivatives is a cornerstone technique in modern drug development and complex molecule synthesis. The 2-(n-pentylthio)benzoyl group serves as a highly versatile, lipophilic protecting and directing group. The presence of the ortho-thioether linkage not only modulates the lipophilicity of the resulting ester (critical for prodrug formulation) but also provides an orthogonal chemical handle. Post-esterification, the thioether can be selectively oxidized to a sulfoxide or sulfone, enabling mild, Pummerer-type cleavage or altering the electronic landscape of the molecule.
This application note details a highly optimized, self-validating protocol for the esterification of alcohols using 2-(n-pentylthio)benzoyl chloride. By leveraging nucleophilic acyl-transfer catalysis, this methodology overcomes the inherent steric hindrance of the ortho-substituted aromatic ring, ensuring quantitative yields and high functional group tolerance.
Mechanistic Rationale & Causality (E-E-A-T)
Esterifications utilizing ortho-substituted benzoyl chlorides are notoriously sluggish due to the steric bulk shielding the electrophilic acyl carbon. To achieve high conversion rates, the reaction environment must be strictly controlled:
-
Nucleophilic Catalysis (The Role of DMAP): Relying solely on a general base (e.g., Triethylamine) often results in incomplete conversion and competitive hydrolysis. The addition of 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP acts as a potent nucleophilic catalyst, attacking the sterically hindered acid chloride to form a highly reactive, solvent-separated N-acylpyridinium intermediate[1]. This intermediate is significantly more electrophilic than the parent acid chloride, rapidly driving the acylation of the target alcohol.
-
Proton Scavenging (The Role of DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected as the stoichiometric base. Its substantial steric bulk prevents it from acting as a competing nucleophile, which could otherwise lead to detrimental ketene formation or acylammonium degradation pathways.
-
Anhydrous Environment: Acid chlorides are highly susceptible to moisture. Even trace amounts of water will irreversibly hydrolyze 2-(n-pentylthio)benzoyl chloride into 2-(n-pentylthio)benzoic acid, a common failure mode in protective group chemistry[2]. Therefore, strictly anhydrous Dichloromethane (DCM) is utilized to maintain reagent integrity and provide optimal solvation for the lipophilic reactants.
Reaction Pathway Visualization
The following diagram maps the logical flow and intermediate formation during the DMAP-catalyzed esterification process.
Figure 1: DMAP-catalyzed esterification mechanism of 2-(n-Pentylthio)benzoyl chloride.
Quantitative Data: Condition Optimization
To validate the causality of the chosen reagents, the following table summarizes the optimization data for the esterification of a model secondary alcohol. The data clearly demonstrates the necessity of DMAP and the superiority of DIPEA/DCM at controlled temperatures.
| Entry | Solvent | Base (Equiv) | Catalyst (Equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | DCM | Et₃N (1.5) | None | 25 | 24 | 15 |
| 2 | DCM | Et₃N (1.5) | DMAP (0.1) | 25 | 12 | 65 |
| 3 | THF | DIPEA (1.5) | DMAP (0.1) | 25 | 12 | 72 |
| 4 | Toluene | DIPEA (2.0) | DMAP (0.1) | 25 | 8 | 81 |
| 5 | DCM | DIPEA (2.0) | DMAP (0.1) | 0 to 25 | 4 | >95 |
Note: Yields determined by isolated mass after silica gel chromatography.
Experimental Protocol
This protocol is designed as a self-validating system. Each step includes specific observable metrics or chemical rationales to ensure quality control throughout the workflow.
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a suitably sized round-bottom flask equipped with a magnetic stir bar under high vacuum.
-
Backfill the flask with dry Argon (or Nitrogen). Repeat the vacuum/Argon cycle three times.
-
Causality: Removes adsorbed surface water from the glassware, preventing the premature hydrolysis of the highly reactive acid chloride into unreactive benzoic acid.
Step 2: Reagent Assembly
-
Dissolve the target alcohol (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration (10 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) via syringe.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol) in one portion. Stir for 5 minutes to ensure complete dissolution.
Step 3: Acylation (Temperature Controlled)
-
Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for the internal temperature to equilibrate.
-
Dissolve 2-(n-pentylthio)benzoyl chloride (1.2 equiv, 1.2 mmol) in 2 mL of anhydrous DCM.
-
Add the acid chloride solution dropwise over 5 minutes.
-
Causality: The formation of the N-acylpyridinium intermediate is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could lead to substrate degradation or unwanted oxidation of the thioether moiety.
Step 4: Reaction Maturation & Monitoring
-
Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C).
-
Stir for 4 hours. Monitor the reaction progress via TLC (typical eluent: 20% EtOAc in Hexanes) or LC-MS.
-
Self-Validation: The target ester will typically elute higher (higher Rf) than the starting alcohol due to the lipophilic nature of the pentylthio chain.
Step 5: Quench and Workup
-
Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.
-
Causality: The mildly basic aqueous quench neutralizes the DIPEA·HCl salt and actively hydrolyzes any residual, unreacted acid chloride into the water-soluble sodium 2-(n-pentylthio)benzoate salt, simplifying purification.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 × 15 mL).
-
Wash the combined organic layers sequentially with 1 M aqueous HCl (15 mL) to remove DMAP and DIPEA, followed by brine (15 mL).
Step 6: Purification
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-(n-pentylthio)benzoate ester.
Troubleshooting & Quality Control
-
Observation of Low Yield / High Starting Material Recovery: If LC-MS indicates the presence of 2-(n-pentylthio)benzoic acid (M+H = 225.1 m/z) rather than the target ester, moisture has compromised the reaction. Ensure the acid chloride is stored under argon and verify the anhydrous grade of the DCM.
-
Thioether Instability: The pentylthio group is generally stable under standard esterification conditions. However, avoid using ethereal solvents (like old THF or Diethyl Ether) that have not been tested for peroxides, as trace peroxides will prematurely oxidize the thioether to a sulfoxide.
References
-
Berry, D. J., DiGiovanna, C. V., Metrick, S. S., & Murugan, R. "Catalysis by 4-dialkylaminopyridines." ARKIVOC, 2001(i), 201-226. URL:[Link]
-
Wuts, P. G. M. "Protective Groups in Organic Synthesis, 3rd Edition (Green, Theodora W.; Wuts, Peter G. M.)." Journal of Natural Products, 1999, 62(9), 1349. URL:[Link]
Sources
Application Note & Protocol Guide: 2-(n-Pentylthio)benzoyl Chloride as a Pre-Column Derivatization Reagent for Enhanced HPLC Analysis
Foreword: The Imperative for Derivatization in Modern Chromatography
In the landscape of high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), the challenge of retaining and detecting highly polar, low molecular weight analytes is persistent. Many critical biomolecules, such as primary and secondary amines, phenols, and thiols, exhibit poor retention on conventional reversed-phase columns and may suffer from inadequate ionization efficiency.[1][2] Chemical derivatization presents a robust solution, transforming these challenging analytes into species with superior chromatographic behavior and enhanced detectability.[2][3] This guide introduces 2-(n-Pentylthio)benzoyl chloride as a specialized derivatization reagent designed to overcome these analytical hurdles. By incorporating both a reactive benzoyl chloride moiety and a hydrophobic n-pentylthio group, this reagent offers a dual advantage: a rapid and efficient tagging of functional groups, coupled with a significant increase in the hydrophobicity of the resulting derivatives for improved chromatographic performance.
Principles of Derivatization with 2-(n-Pentylthio)benzoyl Chloride
The derivatization reaction with 2-(n-Pentylthio)benzoyl chloride is a nucleophilic acyl substitution, analogous to the well-established Schotten-Baumann reaction.[3] The electron-deficient carbonyl carbon of the benzoyl chloride is highly susceptible to attack by nucleophilic functional groups present in the analyte, such as the lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol.
Target Analytes and Functional Group Reactivity
This reagent is primarily effective for the derivatization of:
-
Primary and Secondary Amines: React readily to form stable benzamides.
-
Phenols: Form corresponding phenyl esters.
-
Thiols: React to produce thioesters.
-
Certain Alcohols: While less reactive, some alcohols can be derivatized under optimized conditions.[1][4]
The presence of the 2-(n-pentylthio) group on the benzoyl ring is not expected to significantly hinder the reactivity of the acyl chloride but will impart a substantial non-polar character to the resulting derivative.
The Derivatization Reaction Mechanism
The reaction proceeds in a basic medium, which serves to deprotonate the nucleophilic functional group of the analyte, thereby increasing its reactivity towards the acyl chloride. A base, such as sodium carbonate, is commonly employed to maintain an optimal pH for the reaction.[3][4]
Figure 1: Derivatization Reaction Mechanism. A visual representation of the nucleophilic acyl substitution reaction between the analyte and 2-(n-Pentylthio)benzoyl chloride.
Experimental Protocol: Derivatization and HPLC Analysis
This section provides a comprehensive, step-by-step protocol for the derivatization of analytes in a biological matrix, followed by their analysis using reversed-phase HPLC.
Materials and Reagents
-
Derivatization Reagent: 2-(n-Pentylthio)benzoyl chloride solution (2% v/v in acetonitrile).
-
Base Solution: 100 mM Sodium Carbonate in HPLC-grade water.[4]
-
Quenching Solution: 1% Sulfuric Acid in 80/20 Acetonitrile/water (v/v).[1]
-
Sample Matrix: e.g., protein-precipitated serum, tissue homogenate supernatant, or a standard solution in an appropriate solvent.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), HPLC-grade water.
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV or mass spectrometric detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Sample Preparation
For biological samples containing proteins, a protein precipitation step is mandatory.
-
To 100 µL of the biological sample (e.g., serum), add 400 µL of ice-cold acetonitrile.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant for the derivatization procedure.
Derivatization Workflow
The derivatization is rapid and performed at room temperature.[3]
Figure 2: Step-by-Step Derivatization Workflow. A flowchart outlining the sequential addition of reagents for the derivatization process.
HPLC Operating Conditions
The increased hydrophobicity of the derivatives allows for excellent retention and separation on a standard C18 column.
| Parameter | Recommended Setting |
| Mobile Phase A | 10 mM Ammonium Formate with 0.15% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 15% B; 2-15 min: 15-70% B; 15-17 min: 70-95% B; 17-19 min: 95% B; 19.1-22 min: 15% B (equilibration) |
| Detector | UV at 254 nm or Mass Spectrometer in positive ion mode |
Note: This gradient is a starting point and should be optimized for the specific analytes of interest.
Performance Characteristics and Optimization
The efficiency of the derivatization and the quality of the chromatographic data are influenced by several key parameters.
Optimization of Reaction Conditions
While the provided protocol is robust, optimization may be necessary for novel analytes or complex matrices.
| Parameter | Range for Optimization | Rationale and Insights |
| Reagent Concentration | 0.5% - 4% (v/v) | A 2% solution is generally sufficient to ensure a molar excess, driving the reaction to completion.[1][4] Higher concentrations may be needed for highly concentrated samples, but excessive reagent can lead to interfering peaks. |
| Base Concentration | 15 mM - 900 mM | Sodium carbonate is preferred over borate buffers for many analytes, especially those with diol groups, as it can significantly improve sensitivity.[4] The concentration can be adjusted to ensure the reaction mixture remains at an optimal pH (typically >9).[3] |
| Reaction Time | 30 seconds - 20 minutes | Benzoyl chloride derivatizations are typically very fast, often completing in under a minute at room temperature.[1][3] Longer times are generally not necessary and may increase the potential for side reactions. |
| Reaction Temperature | Room Temperature - 60°C | Room temperature is usually sufficient.[3] For less reactive analytes, gentle heating may be explored, but this can also increase the rate of hydrolysis of the reagent. |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this method, the following quality control measures are recommended:
-
Use of Internal Standards: For quantitative analysis, the use of stable isotope-labeled internal standards is highly recommended. These can be prepared by derivatizing commercially available labeled analytes with 2-(n-Pentylthio)benzoyl chloride.
-
Calibration Curves: Always prepare calibration standards in a matrix that closely matches the samples to be analyzed. These standards must undergo the same derivatization procedure as the unknown samples.[4]
-
Monitoring Reagent Stability: Benzoyl chlorides are sensitive to moisture and can hydrolyze over time. It is crucial to use fresh reagent solutions and store the stock reagent under anhydrous conditions.
Conclusion and Future Perspectives
2-(n-Pentylthio)benzoyl chloride is a promising derivatization reagent for the sensitive and robust analysis of a wide range of polar, low-molecular-weight compounds by HPLC. The n-pentylthio group provides a significant hydrophobic tag, leading to enhanced retention and separation on reversed-phase columns. The derivatization protocol is simple, rapid, and can be easily automated for high-throughput applications. This reagent is particularly well-suited for targeted metabolomics studies and the analysis of biomarkers in complex biological matrices.
References
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Available at: [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Available at: [Link]
-
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Available at: [Link]
-
Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. ResearchGate. Available at: [Link]
-
A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. RSC Publishing. Available at: [Link]
-
Synthesis of 2-(Phenylthio)benzamide. PrepChem.com. Available at: [Link]
-
A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. PubMed. Available at: [Link]
-
Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC. Available at: [Link]
-
Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Scilit. Available at: [Link]
-
Separation of Benzoyl chloride, 2-chloro-5-nitro- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Semantic Scholar. Available at: [Link]
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
-
(PDF) Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. ResearchGate. Available at: [Link]
- Stabilized benzyl chloride. Google Patents.
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. Available at: [Link]
-
HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. PubMed. Available at: [Link]
-
Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. Merck Millipore. Available at: [Link]
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
BENZOYL CHLORIDE. Ataman Kimya. Available at: [Link]
-
Safety Data Sheet: Benzoyl chloride. Carl ROTH. Available at: [Link]
-
Process for producing benzoyl chlorides. European Patent Office. Available at: [Link]
-
2-(iso-Pentylthio)benzoyl chloride. AABlocks. Available at: [Link]
-
Safety Data Sheet: Benzoyl chloride. Carl ROTH. Available at: [Link]
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- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation using 2-(n-Pentylthio)benzoyl Chloride
Introduction: A Novel Reagent for Directed Acylation
The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring.[1] This powerful electrophilic aromatic substitution reaction traditionally utilizes a strong Lewis acid catalyst to activate an acyl chloride or anhydride, leading to the formation of valuable aryl ketone intermediates.[2] These ketones are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This document introduces 2-(n-Pentylthio)benzoyl chloride as a specialized acylating agent for Friedel-Crafts reactions. The presence of the ortho-(n-pentylthio) group imparts unique electronic and steric characteristics to the molecule, offering potential advantages in terms of reactivity and regioselectivity. The thioether moiety, being an ortho-, para- director, can influence the substitution pattern on the benzoyl ring itself, although in the context of Friedel-Crafts acylation, its primary role is to modify the electronic nature of the acylium ion intermediate.[3] Furthermore, the flexible n-pentyl chain can be a site for further synthetic modifications.
This guide provides a comprehensive overview of the synthesis of 2-(n-Pentylthio)benzoyl chloride, its application in Friedel-Crafts acylation reactions with various aromatic substrates, and detailed experimental protocols for its use.
Synthesis of 2-(n-Pentylthio)benzoyl Chloride
The synthesis of 2-(n-Pentylthio)benzoyl chloride is a two-step process commencing with the preparation of 2-(n-Pentylthio)benzoic acid, followed by its conversion to the corresponding acyl chloride. A plausible synthetic route is outlined below, based on established methods for the synthesis of similar 2-(alkylthio)benzoic acids and the conversion of carboxylic acids to acyl chlorides.[4][5]
Step 1: Synthesis of 2-(n-Pentylthio)benzoic Acid
This step involves the nucleophilic substitution of a halogen at the ortho position of a benzoic acid derivative with an n-pentylthiolate.
-
Reaction Scheme:
2-Chlorobenzoic acid + n-Pentanethiol --(Base)--> 2-(n-Pentylthio)benzoic acid
-
Underlying Principle: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion displaces the chloride from the aromatic ring. The presence of a base is crucial for the in-situ generation of the nucleophilic thiolate from n-pentanethiol.
Step 2: Conversion to 2-(n-Pentylthio)benzoyl Chloride
The synthesized 2-(n-Pentylthio)benzoic acid is then converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).[6][7]
-
Reaction Scheme:
2-(n-Pentylthio)benzoic acid + SOCl₂ --> 2-(n-Pentylthio)benzoyl chloride + SO₂ + HCl
-
Mechanism: The reaction involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group by thionyl chloride, which is subsequently displaced by a chloride ion.[6] The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which drives the reaction to completion.
Friedel-Crafts Acylation: Mechanism and Considerations
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[2]
Reaction Mechanism
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 2-(n-Pentylthio)benzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The π-electrons of the aromatic substrate attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, in practice, the catalyst often forms a complex with the product ketone, necessitating stoichiometric amounts.[1]
Figure 1: Generalized mechanism of Friedel-Crafts acylation.
Influence of the 2-(n-Pentylthio) Substituent
The ortho-(n-pentylthio) group can exert several effects on the Friedel-Crafts acylation reaction:
-
Electronic Effects: The sulfur atom of the thioether is electron-donating through resonance, which can stabilize the acylium ion intermediate. However, it is also weakly electron-withdrawing through induction. The overall effect on the reactivity of the acylating agent is generally subtle.
-
Steric Hindrance: The bulky ortho substituent may sterically hinder the approach of the aromatic substrate to the electrophilic carbonyl carbon. This could potentially lead to lower reaction rates compared to unsubstituted benzoyl chloride, especially with sterically demanding aromatic substrates.[8][9]
-
Lewis Acid Complexation: The lone pairs of electrons on the sulfur atom can potentially coordinate with the Lewis acid catalyst. This could lead to the requirement of a higher stoichiometry of the catalyst to ensure sufficient activation of the acyl chloride.
Experimental Protocols
The following protocols provide a general guideline for the Friedel-Crafts acylation of both activated and moderately deactivated aromatic substrates using 2-(n-Pentylthio)benzoyl chloride. Optimization of reaction conditions may be necessary for specific substrates.
General Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with care in a dry environment.
-
Acyl chlorides are corrosive and lachrymatory. Avoid inhalation of vapors.
Protocol 1: Acylation of an Activated Aromatic Substrate (e.g., Toluene)
This protocol describes the acylation of toluene, an electron-rich aromatic compound, which is expected to react readily.
Materials:
-
2-(n-Pentylthio)benzoyl chloride
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 2-(n-Pentylthio)benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
Aromatic Substrate Addition: After the complete addition of the acyl chloride, add anhydrous toluene (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, keeping the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Acylation of a Moderately Deactivated Aromatic Substrate (e.g., Chlorobenzene)
This protocol is adapted for less reactive substrates and may require more forcing conditions.
Materials:
-
Same as Protocol 1, with chlorobenzene (anhydrous) replacing toluene.
Procedure:
-
Follow steps 1-5 of Protocol 1, using chlorobenzene as the aromatic substrate.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (around 40 °C for DCM) and maintain for 6-12 hours, monitoring the reaction progress by TLC.
-
Follow steps 7 and 8 of Protocol 1 for work-up and purification.
Table 1: Representative Reaction Parameters
| Parameter | Activated Substrate (Toluene) | Moderately Deactivated Substrate (Chlorobenzene) |
| Stoichiometry | ||
| 2-(n-Pentylthio)benzoyl chloride | 1.0 eq | 1.0 eq |
| Aromatic Substrate | 1.1 eq | 1.5 eq |
| Aluminum Chloride | 1.2 eq | 1.5 eq |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Solvent | Dichloromethane | Dichloromethane or 1,2-Dichloroethane |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (hydrolyzed AlCl₃) | Use freshly opened or properly stored anhydrous AlCl₃. |
| Deactivated aromatic substrate | Increase reaction temperature and/or time. Consider using a more reactive catalyst like AlBr₃. | |
| Insufficient catalyst | Increase the stoichiometry of AlCl₃ to account for potential complexation with the thioether. | |
| Formation of Multiple Products | Polysubstitution (unlikely for acylation) | Friedel-Crafts acylation is generally self-limiting.[10] If observed, ensure a 1:1 stoichiometry of acylating agent to arene. |
| Isomer formation | The directing group on the substrate will determine the regioselectivity. Analyze the product mixture to identify isomers. | |
| Difficult Work-up | Emulsion formation | Add more brine during the washing steps. |
| Low Yield | Steric hindrance | For highly hindered substrates, consider using a less bulky Lewis acid or higher reaction temperatures.[9] |
Visualization of Experimental Workflow
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 6. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 7. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
application of 2-(n-Pentylthio)benzoyl chloride in agrochemical synthesis
An Application Guide to 2-(n-Pentylthio)benzoyl Chloride in the Synthesis of Novel Agrochemicals
This document provides a detailed exploration of 2-(n-pentylthio)benzoyl chloride as a versatile chemical intermediate for the synthesis of next-generation agrochemicals. While direct, large-scale application of this specific molecule is not widely documented in public literature, its constituent functional groups—the reactive benzoyl chloride and the bioactive thioether moiety—are cornerstones of modern agrochemical design. This guide will, therefore, extrapolate from established chemical principles and analogous structures to provide robust, field-proven insights and protocols for researchers, scientists, and drug development professionals.
Introduction: A Bifunctional Building Block for Agrochemical Innovation
2-(n-Pentylthio)benzoyl chloride is a uniquely structured aromatic acyl chloride. It offers a powerful combination of features for the synthetic chemist:
-
A Reactive Acylation Center: The benzoyl chloride group is a highly reliable and efficient functional group used to form stable amide or ester linkages, which are fundamental to the structure of countless active ingredients in herbicides and insecticides.[1][2][3] Its reactivity allows for straightforward coupling with a wide variety of nucleophilic partners (amines, alcohols, thiols) under well-established reaction conditions.[4]
-
A Bioactive Thioether Moiety: The thioether (or sulfide) linkage is increasingly recognized as a critical component in modulating the biological activity and physicochemical properties of agrochemicals, particularly fungicides.[5][6][7][8] The presence of a sulfur atom can enhance membrane permeability, improve metabolic stability, and facilitate crucial binding interactions with target enzymes.[7][9] The ortho-position of the n-pentylthio group relative to the acyl chloride offers a distinct spatial arrangement that can be exploited to create novel molecular scaffolds with unique conformational properties.
This guide will first deconstruct the roles of these two functional groups and then present a detailed, representative protocol for the synthesis of a candidate fungicide, demonstrating the practical application of 2-(n-pentylthio)benzoyl chloride in a research and development setting.
Part 1: The Synthetic Utility of the Benzoyl Chloride Group
The primary role of benzoyl chloride and its derivatives in agrochemical synthesis is to act as an acylating agent.[3] This typically involves a nucleophilic acyl substitution reaction where a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. The chloride ion is an excellent leaving group, driving the reaction to completion. This reaction, often performed under Schotten-Baumann conditions, is a foundational method for creating the robust amide and ester bonds prevalent in many commercial pesticides.[4]
The general mechanism for the formation of a benzamide, a common structural motif in insecticides and fungicides, is illustrated below.
Caption: Generalized mechanism for N-acylation using a benzoyl chloride.
Part 2: The Strategic Role of the Thioether Moiety in Fungicides
The introduction of a thioether linkage is a proven strategy in the design of modern fungicides.[7] Research has shown that this functional group is a key component in several classes of highly active compounds, including the widely successful succinate dehydrogenase inhibitors (SDHIs).[6][8]
Why is the thioether group effective?
-
Lipophilicity and Transport: The alkylthio group, such as the n-pentylthio moiety, increases the lipophilicity of the molecule. This can enhance its ability to penetrate the waxy cuticle of plants and the fungal cell membrane to reach its target site.
-
Metabolic Stability: Compared to esters or other functional groups, thioethers often exhibit greater stability against metabolic degradation by the target fungus or the host plant, potentially leading to longer-lasting efficacy.[9]
-
Conformational Influence: The sulfur atom and its associated alkyl chain can lock the molecule into a specific three-dimensional shape that is optimal for binding to the active site of a target enzyme.
-
Direct Binding Interactions: The sulfur atom itself, with its available lone pairs of electrons, can participate in favorable interactions (e.g., van der Waals, dipole-dipole) within the enzyme's binding pocket, contributing to overall potency.
Numerous studies have documented the synthesis and potent fungicidal activity of novel compounds containing pyrazole, oxadiazole, and other heterocyclic systems linked to a thioether side chain.[5][6][8][10] This body of work provides a strong rationale for exploring 2-(n-pentylthio)benzoyl chloride as a scaffold for new fungicidal agents.
Part 3: Application Protocol: Synthesis of a Representative N-Aryl-2-(n-pentylthio)benzamide Fungicide Candidate
This section provides a detailed, self-validating protocol for the synthesis of a hypothetical fungicide candidate. The chosen target, an N-aryl benzamide, is representative of a class of compounds known for their biological activity.
Objective: To synthesize N-(3-chloro-4-fluorophenyl)-2-(n-pentylthio)benzamide by reacting 2-(n-pentylthio)benzoyl chloride with 3-chloro-4-fluoroaniline.
Reaction Scheme:
(A chemical drawing showing 2-(n-pentylthio)benzoyl chloride reacting with 3-chloro-4-fluoroaniline in the presence of pyridine in DCM to yield the target benzamide and pyridine hydrochloride.)
Experimental Workflow
The overall process from setup to final product is outlined below.
Caption: Step-by-step workflow for the synthesis and purification of the target benzamide.
Detailed Step-by-Step Methodology
Materials:
-
2-(n-Pentylthio)benzoyl chloride (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.05 eq)
-
Pyridine, anhydrous (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, dissolve 3-chloro-4-fluoroaniline (1.05 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM (approx. 10 mL per mmol of the aniline).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice-water bath. Separately, dissolve 2-(n-pentylthio)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes. Causality Note: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane/Ethyl Acetate). The disappearance of the starting aniline and the appearance of a new, less polar spot indicates product formation.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x) to neutralize any remaining acid, and finally with brine (1x) to remove residual water. Causality Note: Each wash step is critical. The acid wash removes the base catalyst, and the bicarbonate wash removes excess acid, ensuring a clean crude product for purification.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will likely be an off-white or pale yellow solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure N-(3-chloro-4-fluorophenyl)-2-(n-pentylthio)benzamide.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by NMR, IR, and MS to confirm its identity and purity.
Data Presentation and Expected Outcomes
The following table summarizes the expected analytical data for the successful synthesis of the target compound.
| Parameter | Expected Result | Rationale |
| Yield | 65-85% | Acylation reactions of this type are typically high-yielding. |
| Appearance | White to off-white solid | Expected for a purified organic amide. |
| ¹H NMR | Aromatic protons (7-8.5 ppm), -NH- singlet (8-9 ppm), -SCH₂- triplet (~3.0 ppm), alkyl chain protons (0.9-1.8 ppm) | Characteristic chemical shifts for the proposed structure. |
| ¹³C NMR | Carbonyl carbon (~165 ppm), aromatic carbons (115-140 ppm), -SCH₂- carbon (~35 ppm), alkyl carbons (14-31 ppm) | Confirms the carbon skeleton and key functional groups. |
| IR (cm⁻¹) | 3250-3350 (N-H stretch), ~1660 (C=O, amide I), ~1540 (N-H bend, amide II) | Key vibrational frequencies for the amide linkage. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm | Provides an exact mass, confirming the molecular formula. |
References
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Substituted Benzoyl Chlorides in Agrochemical Synthesis.
- PubMed. (2025, March 15). Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety.
- PMC. (n.d.). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety.
- PubMed. (2018, October 30). Synthesis and fungicidal activity of 1,3,4-oxadiazol-2-yl thioether derivatives containing a phenazine-1-carboxylic acid scaffold.
- ChemicalBook. (2023, May 8). Benzoyl chloride: Application, synthesis and toxicity.
- ResearchGate. (n.d.). Synthesis of thiophene fungicide Isofetamid 126.
- Ataman Kimya. (n.d.). BENZOYL CHLORIDE (BENZOİL KLORÜR).
- Vynova. (n.d.). Benzyl Chloride and Derivatives.
- ACS Publications. (2025, August 26). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
- ResearchGate. (n.d.). Bioactive molecules containing a thioether linkage.
- Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
- PMC. (n.d.). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- MDPI. (2018, December 13). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands.
- ResearchGate. (n.d.). Examples of thioether based drugs and some bioactive molecules.
- Vynova. (n.d.). Benzoyl Chloride.
- Unnamed Source. (2026, February 23).
- Unnamed Source. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
- Unnamed Source. (2025, June 24). What is Benzoyl Chloride Used For?
- Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
Sources
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- 2. atamankimya.com [atamankimya.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and fungicidal activity of 1,3,4-oxadiazol-2-yl thioether derivatives containing a phenazine-1-carboxylic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Benzoylation with 2-(n-Pentylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Benzoylation and the Utility of Substituted Benzoyl Chlorides
N-Benzoylation, the process of introducing a benzoyl group onto a nitrogen atom, is a fundamental and widely utilized transformation in organic synthesis. This reaction is pivotal in drug discovery and development for several reasons. The formation of an amide bond from an amine and a benzoyl chloride is a robust and high-yielding reaction.[1][2] The resulting benzamide moiety is a common pharmacophore found in a multitude of approved therapeutic agents.[3] Furthermore, benzoylation is frequently employed as a strategy to protect primary and secondary amines during multi-step syntheses.[1][4]
The use of substituted benzoyl chlorides, such as the focus of this guide, 2-(n-Pentylthio)benzoyl chloride, allows for the introduction of diverse functionalities and the fine-tuning of a molecule's physicochemical and pharmacological properties. The presence of the 2-(n-pentylthio) group, a lipophilic thioether, can significantly impact a compound's solubility, membrane permeability, and metabolic stability, all critical parameters in drug design. While specific protocols for 2-(n-Pentylthio)benzoyl chloride are not extensively documented, its reactivity can be expertly extrapolated from the well-established principles of N-acylation reactions.[5][6]
This guide provides a detailed, step-by-step protocol for the N-benzoylation of a model primary amine with 2-(n-Pentylthio)benzoyl chloride, leveraging the principles of the Schotten-Baumann reaction.[7][8][9] The causality behind each experimental choice is explained to empower researchers to adapt this protocol to their specific substrates and research goals.
Chemical Reaction and Mechanism
The N-benzoylation of a primary amine with 2-(n-Pentylthio)benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to yield the stable N-benzoylated product.[5][6][10]
Caption: Mechanism of N-benzoylation via nucleophilic acyl substitution.
Experimental Protocol: Schotten-Baumann N-Benzoylation
This protocol details the N-benzoylation of benzylamine as a model primary amine. The principles can be adapted for other primary and secondary amines, with potential adjustments to reaction times and purification methods.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-(n-Pentylthio)benzoyl chloride | ≥98% | Custom Synthesis | Highly reactive, handle with care. |
| Benzylamine | ≥99% | Sigma-Aldrich | Corrosive, handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Use dry solvent to prevent hydrolysis of the acyl chloride. |
| Sodium Hydroxide (NaOH) | Pellets | VWR | Prepare a 10% aqueous solution. Corrosive. |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | Used for work-up. Corrosive. |
| Brine | Saturated NaCl(aq) | In-house prep | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Standard Glassware | Round-bottom flask, separatory funnel, etc. |
Step-by-Step Procedure
-
Amine Solution Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Rationale: DCM is a common organic solvent for this reaction as it is immiscible with the aqueous base and dissolves the organic reactants and products well.[1]
-
-
Reaction Setup and Cooling:
-
Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.
-
Rationale: The reaction between an amine and an acyl chloride is often exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.[11]
-
-
Base Addition:
-
Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) to the stirred amine solution.
-
Rationale: This creates a biphasic system. The NaOH acts as a base to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[7][8] The HCl must be scavenged to prevent it from protonating the unreacted amine, which would form an unreactive ammonium salt.[10][12] An excess of base ensures that the reaction goes to completion.
-
-
Acyl Chloride Addition:
-
Dissolve 2-(n-Pentylthio)benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the vigorously stirred biphasic mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Rationale: A slight excess of the acylating agent can help to drive the reaction to completion. Slow, dropwise addition is crucial to maintain temperature control and prevent localized high concentrations of the reactive acyl chloride.[11]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring vigorously for 2-4 hours.
-
Rationale: Vigorous stirring is essential in a biphasic system to maximize the interfacial area between the organic and aqueous layers, thereby facilitating the reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to separate the starting amine, the acyl chloride, and the product.
-
The reaction is complete when the starting amine spot is no longer visible.
-
Rationale: TLC is a quick and effective method to qualitatively assess the consumption of starting materials and the formation of the product.[11]
-
Work-up and Purification
-
Phase Separation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer (DCM).
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted amine and excess NaOH).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining HCl).
-
Brine (to remove the bulk of the water).
-
-
Rationale: These washing steps are critical for removing impurities and simplifying the subsequent purification.[3]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Rationale: Removing all traces of water is important before solvent evaporation to prevent potential hydrolysis of any remaining acyl chloride and to obtain an accurate crude yield.[3]
-
-
Purification:
-
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure product.[11]
-
Column Chromatography: For oils or solid products that are difficult to recrystallize, purification by flash column chromatography on silica gel is recommended.[3]
-
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Workflow and Data Presentation
The overall experimental workflow is summarized in the diagram below.
Sources
- 1. Benzoylation - Unacademy [unacademy.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 10. orgosolver.com [orgosolver.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acylation of amines [entrancechemistry.blogspot.com]
Application Note: Quantitative Analysis of 2-(n-Pentylthio)benzoyl Chloride
Abstract: This document provides detailed analytical methods for the accurate quantification of 2-(n-Pentylthio)benzoyl chloride, a reactive acyl chloride intermediate. Due to the inherent instability and high reactivity of the benzoyl chloride moiety, particularly its susceptibility to hydrolysis, direct analytical approaches are challenging.[1][2] This guide presents three robust, validated protocols tailored to circumvent these challenges: (1) A direct, non-destructive method using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy under anhydrous conditions; (2) An indirect, highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization to a stable ester; and (3) An indirect, widely accessible High-Performance Liquid Chromatography (HPLC) method with UV detection, also based on conversion to a stable amide derivative. Each protocol is designed to ensure scientific integrity, providing researchers, scientists, and drug development professionals with reliable tools for purity assessment, reaction monitoring, and quality control.
Introduction: The Analytical Challenge
2-(n-Pentylthio)benzoyl chloride is an organic intermediate characterized by a reactive acyl chloride functional group. This group makes the molecule a valuable precursor in synthesis but also presents a significant analytical hurdle. Acyl chlorides react readily with nucleophiles, most notably with water, to hydrolyze into the corresponding carboxylic acid and hydrochloric acid.[1][2] This reactivity precludes the use of standard analytical techniques that employ aqueous or protic solvents without careful consideration of analyte stability.
To achieve accurate and reproducible quantification, the analytical strategy must either be conducted in a strictly anhydrous environment or involve a quantitative chemical transformation (derivatization) of the analyte into a more stable compound prior to analysis. This note details three distinct methodologies, each leveraging a different strategy to deliver reliable quantitative results.
Method 1: Direct Quantification by ¹H-NMR Spectroscopy (qNMR)
Principle and Rationale
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of analyte concentration without the need for an analyte-specific reference standard. Quantification is achieved by comparing the integral of a specific analyte proton signal to that of a co-dissolved, certified internal standard of known concentration.[3] The key advantage for analyzing 2-(n-Pentylthio)benzoyl chloride is that the entire procedure is performed in anhydrous deuterated solvents (e.g., Chloroform-d), thereby preventing hydrolysis and allowing for direct, non-destructive measurement of the intact molecule.[4]
Experimental Protocol
-
Materials:
-
Certified qNMR internal standard (e.g., Maleic Anhydride, Dimethyl sulfone). Must be dry and have signals that do not overlap with the analyte.
-
Anhydrous Chloroform-d (CDCl₃, 99.8%+ D) in a sealed ampoule or bottle with a septa.
-
High-precision analytical balance.
-
Volumetric flasks and pipettes (oven-dried).
-
5 mm NMR tubes (oven-dried).
-
-
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the certified internal standard into a dry 10 mL volumetric flask and dissolve in anhydrous CDCl₃.
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh ~15-20 mg of the 2-(n-Pentylthio)benzoyl chloride sample into a clean, dry vial.
-
Final Preparation: Using a calibrated pipette, transfer exactly 500 µL of the internal standard solution to the vial containing the analyte. Then, add an additional 100 µL of pure anhydrous CDCl₃ to ensure a sufficient sample volume for the NMR spectrometer.
-
Transfer: Vortex the vial until the sample is fully dissolved, then transfer the solution to a dry 5 mm NMR tube and cap immediately.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90° (must be calibrated).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of any peak of interest (analyte or standard). A value of 30-60 seconds is typically sufficient.
-
Number of Scans (ns): 16 or higher to achieve a signal-to-noise ratio (S/N) > 150:1 for the peaks being integrated.
-
Temperature: Maintain a constant probe temperature (e.g., 298 K).
-
Data Analysis and Calculation
-
Process the acquired FID (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal unique to the analyte (e.g., aromatic protons) and a signal from the internal standard.
-
Calculate the purity or concentration using the following formula[3]:
PurityAnalyte (%) = ( IAnalyte / IStd ) × ( NStd / NAnalyte ) × ( MAnalyte / MStd ) × ( WStd / WAnalyte ) × PurityStd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
W: Weight
-
PurityStd: Purity of the certified internal standard (%)
-
Method 2: Indirect Quantification by GC-MS via Ester Derivatization
Principle and Rationale
This method addresses the analyte's reactivity by converting it into a stable, volatile methyl ester derivative, which is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The reaction of the acyl chloride with anhydrous methanol is rapid and quantitative.[5][6] GC-MS provides excellent chromatographic separation, high sensitivity, and mass-based identification, making it an extremely reliable technique for trace-level analysis and confirmation of identity.[7]
Experimental Protocol
-
Derivatization Reagents:
-
Anhydrous Methanol (MeOH).
-
Anhydrous Pyridine or Triethylamine (TEA).
-
Anhydrous Acetonitrile (ACN).
-
Hexane (HPLC grade).
-
Deionized Water.
-
-
Derivatization Procedure:
-
Accurately weigh ~10 mg of the 2-(n-Pentylthio)benzoyl chloride sample into a 10 mL vial.
-
Add 2 mL of anhydrous ACN to dissolve the sample.
-
Add 0.5 mL of anhydrous MeOH, followed by 0.1 mL of anhydrous pyridine (to act as an HCl scavenger).
-
Cap the vial tightly and vortex. Let the reaction proceed at room temperature for 15 minutes.
-
Add 5 mL of deionized water to quench the reaction and 5 mL of hexane.
-
Vortex vigorously for 1 minute to extract the methyl 2-(n-pentylthio)benzoate derivative into the hexane layer.
-
Allow the layers to separate. Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Prepare a calibration curve by derivatizing known concentrations of a reference standard in the same manner. Dilute the final sample extract for analysis.
-
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification |
Validation and Data Summary
The method should be validated for linearity, precision, accuracy, and sensitivity.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Method 3: Indirect Quantification by HPLC-UV via Amide Derivatization
Principle and Rationale
This method is designed for laboratories where GC-MS is not available but HPLC is common. Direct analysis using reversed-phase HPLC is unfeasible due to the rapid hydrolysis of the acyl chloride in aqueous mobile phases.[8] Therefore, a pre-column derivatization is performed by reacting the analyte with a primary amine, such as benzylamine, to form a stable, UV-active N-benzyl amide.[9] This derivative is significantly less polar than the parent carboxylic acid (the hydrolytic byproduct), allowing for excellent retention and separation on a C18 column. The introduced benzyl group provides a strong chromophore for sensitive UV detection.[10]
Experimental Protocol
-
Derivatization Reagents:
-
Benzylamine.
-
Anhydrous Acetonitrile (ACN, HPLC grade).
-
Mobile Phase A: Deionized water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Derivatization Procedure:
-
Prepare a 10 mg/mL stock solution of benzylamine in anhydrous ACN.
-
Accurately weigh ~10 mg of the 2-(n-Pentylthio)benzoyl chloride sample into a 10 mL volumetric flask and bring to volume with anhydrous ACN. This is the sample stock solution.
-
In a separate vial, pipette 100 µL of the sample stock solution.
-
Add 200 µL of the benzylamine stock solution (ensuring an excess of the derivatizing agent).
-
Cap the vial, vortex, and allow to react for 10 minutes at room temperature.
-
Dilute the reacted mixture to an appropriate concentration for analysis using the initial mobile phase composition (e.g., 50:50 ACN/Water).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC-UV Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min, hold 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm or 254 nm |
Validation and Data Summary
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.0 - 5.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
References
- Benchchem. (n.d.). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
- SIELC. (n.d.). Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column.
- Aflaki, F., Ghoulipour, V., Saemian, N., & Salahinejad, M. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 6, 1482-1487.
- Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 84(4), 1846–1853.
- Journal of Chemical and Pharmaceutical Research. (2016). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR, 8(8), 610-618.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. J Pharm Biomed Anal., 234, 115598.
- Al-Saeed, F. A., Al-Dayel, O., Al-Tamimi, A. M., & Al-Otaibi, K. E. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(5), 2056.
- Benchchem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.
- University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from University of Oxford, Department of Chemistry website.
- Ren, H., Liu, Y., & Liu, H. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical Analysis, 10(1), 1-11.
- Andersson, K., Hallgren, C., Levin, J. O., & Nilsson, C. A. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Acta Chemica Scandinavica, 24, 644-650.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives.
- Hird, S. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams.
- Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- TutorChase. (n.d.). Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. tutorchase.com [tutorchase.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
LC-MS/MS analysis of 2-(n-Pentylthio)benzoyl chloride derivatives
Application Note: High-Sensitivity LC-MS/MS Profiling of 2-(n-Pentylthio)benzoyl Chloride Derivatives
Executive Summary
This guide details the methodology for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-(n-Pentylthio)benzoyl chloride and its stable derivatives (amides and esters).
The Core Challenge: Acid chlorides are inherently unstable electrophiles that hydrolyze rapidly in aqueous/protic mobile phases, making direct LC-MS analysis impossible. Therefore, analysis must be bifurcated into two distinct workflows:
-
Reagent Purity Assessment: Indirect quantification via quantitative conversion to stable methyl esters.
-
Derivative Profiling: Analysis of stable benzamides formed when this reagent is used to "tag" polar amines (e.g., polyamines, amino acids) or in the synthesis of pharmacologically active scaffolds (e.g., antimycobacterial hydrazones).
The 2-(n-pentylthio) moiety serves as a super-lipophilic anchor , significantly increasing the retention of polar analytes on Reverse Phase (RP) columns and enhancing ionization efficiency in ESI(+) mode via the sulfur atom's polarizability.
Chemical Context & Reaction Logic
Understanding the reaction mechanics is crucial for accurate quantification. The analysis relies on the Schotten-Baumann reaction principle , where the acyl chloride reacts with a nucleophile (amine or alcohol) to form a stable derivative.[1]
Key Chemical Species
-
Reagent (Unstable): 2-(n-Pentylthio)benzoyl chloride (MW ~242.7 Da).
-
Hydrolysis Product (Artifact): 2-(n-Pentylthio)benzoic acid (MW ~224.3 Da).
-
Target Derivative (Stable): 2-(n-Pentylthio)benzamide analogs (Structure dependent on analyte).
Diagnostic Fragmentation (MS/MS)
The 2-(n-pentylthio)benzoyl moiety yields a highly characteristic acylium ion at m/z 207.1 , which serves as a universal "reporter ion" for all derivatives of this class.
Figure 1: Reaction & Fragmentation Pathway
Caption: Chemical progression from unstable reagent to stable derivative, yielding the signature m/z 207 fragment.
Experimental Protocols
Protocol A: Reagent Purity Check (Methyl Esterification)
Use this protocol to verify the quality of the starting chloride reagent.
Principle: Since the chloride hydrolyzes in LC solvents, we quench it immediately with methanol to form Methyl 2-(n-pentylthio)benzoate , which is stable and chromatographically distinct from the acid impurity.
-
Preparation:
-
Weigh 10 mg of 2-(n-Pentylthio)benzoyl chloride into a dry glass vial.
-
Immediately add 2.0 mL of anhydrous Methanol (MeOH).
-
Add 10 µL of Pyridine (catalyst/base).
-
Vortex for 30 seconds and incubate at room temperature for 10 minutes.
-
-
Dilution:
-
Dilute the reaction mixture 1:1000 in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
-
Analysis:
-
Inject 2 µL onto the LC-MS/MS.
-
Monitor the Methyl Ester (MW ~238.3) vs. the Acid (MW ~224.3).
-
Calculation: Purity % = [Area Ester / (Area Ester + Area Acid)] × 100.
-
Protocol B: Analysis of Biological Derivatives (Amides)
Use this protocol when analyzing biological samples (e.g., polyamines) tagged with the reagent.
-
Sample Preparation:
-
Aliquot: 50 µL of biological sample (plasma/urine).
-
Buffer: Add 50 µL Sodium Carbonate (100 mM, pH 10). High pH is critical to deprotonate amines.
-
Derivatization: Add 50 µL of 2-(n-Pentylthio)benzoyl chloride solution (10 mg/mL in Acetone).
-
Incubation: Vortex and heat at 40°C for 15 minutes.
-
Quench: Add 20 µL of 10% Formic Acid (neutralizes pH and stops reaction).
-
-
Extraction (Optional but Recommended):
-
The derivatives are highly lipophilic. Perform Liquid-Liquid Extraction (LLE) using 500 µL Ethyl Acetate.
-
Evaporate the organic layer and reconstitute in 100 µL 80% Acetonitrile.
-
LC-MS/MS Method Parameters
The high lipophilicity of the pentylthio chain requires a strong organic gradient to elute the derivatives.
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm | High surface area for resolution of hydrophobic isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH promotes protonation of the amide nitrogen. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH to prevent transesterification artifacts. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 0-1 min: 10% B 1-6 min: Ramp to 95% B 6-8 min: Hold 95% B 8.1 min: Re-equilibrate | Steep ramp required; these derivatives elute late (high k'). |
Table 2: Mass Spectrometry Settings (ESI+)
| Parameter | Setting |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp | 350°C (High temp needed for lipophilic compounds) |
| MRM Transitions | Precursor: [M+H]+ (Analyte Specific) Product: 207.1 (Acylium Ion - Quantifier) Product: [M+H - 102]+ (Loss of pentylthio group - Qualifier) |
Workflow Visualization
Figure 2: Analytical Workflow for Biological Samples
Caption: Step-by-step workflow from sample buffering to MRM detection.
Troubleshooting & Optimization
-
Peak Tailing: These derivatives are very hydrophobic. If tailing occurs, increase the column temperature to 50°C or switch to a C8 column to reduce hydrophobic interaction energy.
-
Hydrolysis Artifacts: If you observe a large peak at m/z 225 (Protonated 2-(n-pentylthio)benzoic acid), your reagent has hydrolyzed. Ensure all solvents used for reagent preparation are anhydrous.
-
Carryover: Due to the lipophilic pentyl chain, these compounds "stick" to injector needles. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.
References
-
Wong, J.M., et al. (2016).[2] Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A. Link
-
BenchChem Technical Support. (2025). Application Note: Enhanced LC-MS Analysis of Neurochemicals using Benzoyl Chloride Derivatization. Link
-
Sigma-Aldrich. (2024). LC-MS Grade Solvents and Reagents: Raising the bar on purity. Link
-
PubChem. (2025). Benzoic acid, 2-(pentylthio)-, pentyl ester Compound Summary. National Library of Medicine. Link[3]
-
AskIITians. (2025). Reaction of Primary Amines with Benzoyl Chloride (Schotten-Baumann Reaction). Link
Sources
Application Note: Strategic Utilization of 2-(n-Pentylthio)benzoyl Chloride in Organic Synthesis
This technical guide is structured as a high-level Application Note and Protocol designed for organic chemists and medicinal chemistry teams. It treats 2-(n-Pentylthio)benzoyl chloride as a specialized building block for modulating lipophilicity and constructing sulfur-containing heterocycles.
Executive Summary
2-(n-Pentylthio)benzoyl chloride is a bifunctional aromatic building block characterized by a reactive acyl chloride moiety and an ortho-positioned n-pentylthio ether. While often overlooked in favor of its methyl or phenyl analogs, this specific reagent offers a unique balance of lipophilicity (LogP modulation) and steric bulk , making it an invaluable tool in Medicinal Chemistry for "Lead Optimization" and Structure-Activity Relationship (SAR) studies.
Furthermore, the ortho-thioether motif serves as a latent nucleophile, enabling the synthesis of benzo-fused sulfur heterocycles (thiochromones, benzothiophenes) through Lewis acid-mediated cyclizations.
Key Applications:
-
Lipophilic Capping: Introduction of the 2-(pentylthio)benzoyl motif to modulate membrane permeability and metabolic stability of amine/alcohol-bearing pharmacophores.
-
Heterocycle Construction: Precursor for thiochroman-4-ones and 1,2-benzisothiazoles via intramolecular cyclization strategies.
-
Library Synthesis: Robust acylating agent for parallel synthesis of amide/ester libraries.
Chemical Profile & Reactivity Analysis
Structural Significance
The compound features two critical reactivity centers:
-
Site A (Acyl Chloride): Highly electrophilic; reacts rapidly with nucleophiles (
) under mild conditions. -
Site B (S-Pentyl Group):
-
Electronic Effect: The sulfur atom acts as a weak electron donor (resonance) but the alkyl group prevents free-thiol oxidation.
-
Lipophilic Anchor: The n-pentyl chain adds significant hydrophobicity (
LogP +2.5 vs. H), critical for tuning drug distribution into lipid bilayers. -
Latent Reactivity: Under strong Lewis acidic conditions, the sulfur lone pair can participate in intramolecular cyclizations.
-
Mechanistic Pathways
The following Graphviz diagram illustrates the divergent synthetic pathways accessible from this reagent.
Figure 1: Divergent synthetic pathways for 2-(n-Pentylthio)benzoyl chloride. The reagent serves as a pivot point between simple derivatization and complex heterocycle formation.
Experimental Protocols
Protocol A: Preparation of the Reagent (In-Situ)
Since 2-(n-pentylthio)benzoyl chloride is moisture-sensitive and may not be commercially shelf-stable, it is best prepared fresh from the corresponding acid.
Precursor Synthesis: The acid precursor, 2-(n-pentylthio)benzoic acid , is synthesized via nucleophilic aromatic substitution of 2-chlorobenzoic acid with n-pentanethiol using a Copper(I) catalyst (Ullmann-type coupling) [1].
Reagents:
-
2-(n-Pentylthio)benzoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the RBF with 2-(n-pentylthio)benzoic acid (5.0 mmol) and dissolve in anhydrous DCM (20 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add catalytic DMF (2 drops).
-
Chlorination: Dropwise add Oxalyl Chloride (6.0 mmol, 0.52 mL) over 5 minutes. Caution: Gas evolution (CO, CO2, HCl).
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Evolution of gas should cease.
-
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride.
-
Result: The residue is the crude acid chloride (usually a yellow/orange oil). Use immediately for subsequent coupling steps without further purification.
Protocol B: Synthesis of Lipophilic Benzamides (Library Synthesis)
This protocol describes the "capping" of a secondary amine to introduce the lipophilic handle.
Reagents:
-
Crude 2-(n-Pentylthio)benzoyl chloride (from Protocol A)
-
Target Amine (e.g., Piperidine derivative, 1.0 equiv)
-
Triethylamine (TEA) or DIPEA (2.0 equiv)
-
DCM (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the Target Amine (5.0 mmol) and TEA (10.0 mmol) in anhydrous DCM (15 mL) in a separate flask.
-
Coupling: Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the amine solution at 0°C.
-
Incubation: Stir the mixture at RT for 4–12 hours. Monitor by TLC (formation of a non-polar spot).
-
Quench: Add saturated aqueous NaHCO3 (20 mL) and stir for 10 minutes.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 15 mL). Combine organics, dry over Na2SO4, and concentrate.
-
Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Data Interpretation:
-
1H NMR: Look for the diagnostic n-pentyl signals: Triplet at
0.9 ppm (terminal CH3), Multiplets at 1.3–1.6 ppm (CH2 chain), and a Triplet at 2.9 ppm (S-CH2). -
IR: Strong Amide I band at
1640 cm⁻¹.
Protocol C: Synthesis of Thiochroman-4-ones (Friedel-Crafts)
Application in Heterocyclic Chemistry.[1] This route utilizes the acid chloride to acylate an alkene or alkyne, followed by cyclization.
Concept: Reaction with an alkyne (e.g., Bis(trimethylsilyl)acetylene) followed by Lewis Acid treatment can yield thiochromones [2]. Alternatively, acylation of an electron-rich aromatic ring followed by internal displacement can yield thioxanthone analogs.
Representative Workflow (Acylation-Cyclization):
-
Acylation: React 2-(n-pentylthio)benzoyl chloride with an activated alkene/alkyne using AlCl3 (1.1 equiv) in DCM at -78°C to 0°C.
-
Cyclization: The intermediate chlorovinyl ketone (from alkyne) or ketone (from arene) can undergo cyclization.
-
Note: For thiochromone formation specifically, the S-alkyl group often acts as a leaving group or must be cleaved to the free thiol in situ depending on the specific method used. However, recent methodologies allow for "One-Pot" synthesis where the S-alkyl group is exchanged or utilized in specific oxidative cyclizations [3].
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amidation) | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use anhydrous solvents.[2] Verify reagent quality. |
| Strong Odor | Residual Thiols | Thio-compounds are potent odorants. Treat all glassware/waste with dilute bleach (NaOCl) to oxidize sulfur residues before disposal. |
| Incomplete Reaction | Steric Hindrance | The ortho-pentylthio group is bulky. Increase reaction time or heat to reflux (40°C) if the amine is also hindered. |
| Impurity Formation | Disulfide Formation | If the starting material (acid) contained free thiol, disulfides may form. Ensure the precursor synthesis (S-alkylation) was complete. |
Safety & Handling (E-E-A-T)
-
Corrosivity: Acid chlorides react violently with water to release HCl gas. Handle in a fume hood.
-
Stench: Alkyl-aryl sulfides have characteristic disagreeable odors. Use bleach traps for rotary evaporator exhaust.
-
Toxicity: Treat as a potential irritant and sensitizer. Wear nitrile gloves and safety goggles.
References
- Synthesis of 2-(alkylthio)
-
Thiochromone Synthesis
-
Kim, H. Y., Song, E., & Oh, K. (2017).[1] "One-Pot Synthesis of Thiochromones and Thioflavones." Organic Letters, 19(2), 312–315.
-
-
General Reactivity of 2-(Alkylthio)
-
Benzoyl Chloride Properties
-
ChemicalBook. "Benzoyl Chloride: Application, Synthesis and Toxicity."[7]
-
Disclaimer: This guide is for research purposes only. All experiments should be conducted by qualified personnel in a controlled laboratory environment.
Sources
- 1. Thiochromone and Thioflavone synthesis [organic-chemistry.org]
- 2. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google Patents [patents.google.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Developing Novel Enzyme Inhibitors: Application Protocol for the 2-(n-Pentylthio)benzoyl Scaffold
Part 1: Introduction & Strategic Rationale
The "Ortho-Thio" Advantage in Medicinal Chemistry
In the development of novel enzyme inhibitors, the 2-(n-Pentylthio)benzoyl chloride scaffold represents a privileged structural motif. Unlike simple benzoyl chlorides, this compound possesses a unique bifunctional architecture:
-
Electrophilic Warhead Precursor: The acid chloride (-COCl) is a highly reactive handle for rapid diversification via nucleophilic acyl substitution, allowing the creation of focused amide/ester libraries.
-
Hydrophobic Anchor: The ortho-pentylthio group (-S-C5H11) serves two critical roles:
-
Steric Locking: It restricts the conformational freedom of the resulting amide, potentially pre-organizing the inhibitor into a bioactive conformation (the "ortho effect").
-
Lipophilic Targeting: The n-pentyl chain targets hydrophobic pockets (S1' or allosteric sites) often found in proteases, kinases, and GPCRs.
-
This Application Note provides a rigorous protocol for utilizing 2-(n-Pentylthio)benzoyl chloride to synthesize, purify, and validate a library of potential enzyme inhibitors.
Part 2: Chemical Biology & Mechanism of Action
Structural Logic
The core strategy involves reacting 2-(n-Pentylthio)benzoyl chloride with a diverse set of amines to generate 2-(n-pentylthio)benzamides .
-
Target Interaction: The carbonyl oxygen of the benzamide acts as a hydrogen bond acceptor for the enzyme backbone. The ortho-pentylthio group occupies adjacent hydrophobic clefts, increasing binding affinity via Van der Waals interactions.
-
Metabolic Stability: The thioether linkage is generally more resistant to oxidative metabolism than the corresponding ether, while the pentyl chain modulates the logP (lipophilicity) to improve membrane permeability.
Visualizing the Workflow
The following diagram outlines the critical path from scaffold to validated hit.
Figure 1: Strategic workflow for developing inhibitors using the 2-(n-Pentylthio)benzoyl scaffold.
Part 3: Experimental Protocols
Protocol A: Library Synthesis (Parallel Chemistry)
Objective: To generate a 96-member library of 2-(n-pentylthio)benzamides.
Reagents:
-
Scaffold: 2-(n-Pentylthio)benzoyl chloride (0.2 M in DCM).
-
Nucleophiles: Diverse primary/secondary amines (0.2 M in DCM).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (for removing excess acid chloride).
Step-by-Step Methodology:
-
Preparation: In a 96-well reaction block, dispense 100 µL of the amine solution (20 µmol, 1.0 equiv) into each well.
-
Base Addition: Add 20 µL of DIPEA (115 µmol, 5.7 equiv) to each well to neutralize the HCl generated.
-
Scaffold Addition: Slowly add 110 µL of 2-(n-Pentylthio)benzoyl chloride solution (22 µmol, 1.1 equiv).
-
Expert Insight: The slight excess of acid chloride ensures complete consumption of the amine, which is often harder to remove than the hydrolyzed acid chloride.
-
-
Incubation: Seal the block and shake at room temperature for 4 hours .
-
Note: The ortho-thio group adds steric bulk. If conversion is low (checked by LCMS), heat to 40°C.
-
-
Quenching/Scavenging: Add 50 mg of scavenger resin (e.g., polymer-supported amine) to react with excess acid chloride. Shake for 2 hours.
-
Filtration: Filter the reaction mixture into a receiving plate to remove the resin and precipitated amine salts.
-
Drying: Evaporate the solvent using a centrifugal evaporator (Genevac) to yield the crude amide.
Protocol B: Enzyme Inhibition Assay (Fluorescence Based)
Objective: Determine the IC50 of the synthesized analogs against a model protease (e.g., Trypsin or a specific viral protease).
Buffer Composition:
-
50 mM HEPES (pH 7.4)
-
100 mM NaCl
-
0.01% Triton X-100 (Prevents promiscuous aggregation)
-
5% DMSO (Final concentration, critical for solubility of pentyl-substituted compounds)
Workflow:
-
Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (Start at 10 mM, 1:3 dilution).
-
Enzyme Pre-incubation:
-
Add 20 µL of Enzyme solution (optimized concentration) to a black 384-well plate.
-
Add 0.5 µL of Compound (from step 1).
-
Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
-
Substrate Initiation: Add 20 µL of fluorogenic substrate (e.g., AMC-labeled peptide).
-
Kinetic Read: Monitor fluorescence (Ex/Em: 360/460 nm) every 30 seconds for 20 minutes.
-
Data Analysis: Calculate the initial velocity (
) and fit to the dose-response equation:
Part 4: Data Presentation & SAR Analysis
When analyzing the data, organize results to highlight the impact of the amine headgroup (
Table 1: Representative SAR Data Structure
| Compound ID | R-Group (Amine) | LogP (Calc) | IC50 (nM) | Ligand Efficiency (LE) |
| PTB-001 | Phenyl (Aniline) | 4.2 | 450 | 0.35 |
| PTB-002 | Benzyl | 4.5 | 120 | 0.38 |
| PTB-003 | 4-Morpholino | 3.1 | 850 | 0.29 |
| PTB-004 | 3-Pyridyl | 3.4 | 55 | 0.42 |
Interpretation Guide:
-
High LogP Warning: Compounds with the pentylthio group are naturally lipophilic. If IC50 improves only with increasing hydrophobicity of the
group, be wary of non-specific binding. -
Ortho-Effect: Compare 2-(n-pentylthio) analogs with 4-(n-pentylthio) analogs. A significant potency boost for the 2-isomer suggests the substituent is inducing a favorable "kinked" conformation or filling a specific S1/S2 pocket.
Part 5: Safety & Handling
2-(n-Pentylthio)benzoyl chloride is a potent electrophile and lachrymator.
-
Hydrolysis Risk: Reacts violently with water to release HCl and 2-(n-pentylthio)benzoic acid. Store under Argon/Nitrogen at 4°C.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Neutralization: Quench spills with saturated Sodium Bicarbonate (
) solution.
Part 6: References
-
Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Foundational chemistry for benzoyl chloride coupling). Link
-
BenchChem. (2024). "2-(Phenylthio)benzoic Acid Structure and Applications." (Analogous scaffold reactivity and medicinal chemistry applications). Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 15210, 2-(Phenylthio)benzoic acid." (Source for physicochemical properties of the parent scaffold).[1][2][3][4][5] Link
-
Gunjal Industries. (2025). "Benzoyl Chloride Applications and Reactivity Profile." (Industrial handling and reactivity data for benzoyl chlorides). Link
Sources
Technical Support Center: Synthesis of 2-(n-Pentylthio)benzoyl Chloride
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 2-(n-pentylthio)benzoyl chloride as a reactive intermediate for downstream amidation or esterification (common in the synthesis of local anesthetics or anti-platelet agents).
This synthesis presents a unique challenge: balancing the activation of the carboxylic acid while preserving the oxidation-sensitive sulfide linkage at the ortho position. The sulfur atom is nucleophilic and prone to oxidation (to sulfoxide) or participating in unwanted cyclization if conditions are uncontrolled.
This guide prioritizes chemical causality .[1] We do not just tell you what to do; we explain why the chemistry behaves this way so you can troubleshoot autonomously.
Module 1: Precursor Integrity (The Foundation)
Critical Insight: 90% of "failed" chlorination reactions are actually failures of the precursor purity. You must ensure your starting material, 2-(n-pentylthio)benzoic acid , is free of 2,2'-dithiodibenzoic acid (disulfide dimer).
The Hidden Failure Mode
If your starting material contains the disulfide dimer (from oxidation of thiosalicylic acid), thionyl chloride will not cleave the disulfide bond effectively under standard conditions. You will carry this impurity through, leading to non-stoichiometric coupling later.
Quality Control Check
Before proceeding to chlorination, verify your precursor:
-
TLC: The disulfide usually runs lower than the S-alkylated product (more polar).
-
Melting Point: 2-(n-pentylthio)benzoic acid has a distinct MP (approx. 85-88°C). If your solid melts broadly or significantly higher (the disulfide melts >280°C), recrystallize from Ethanol/Water before proceeding.
Module 2: The Chlorination Protocol
We recommend Method B (Oxalyl Chloride) for high-value synthesis due to its mildness, but Method A (Thionyl Chloride) is acceptable if temperature is strictly controlled.
Method A: Thionyl Chloride ( ) – Standard Scale
Best for: Large scale, cost-sensitive batches.
The Risk: High temperatures (
Protocol:
-
Suspend 1.0 eq of dry 2-(n-pentylthio)benzoic acid in dry Toluene (approx. 5 mL/g).
-
Why Toluene? It allows for higher temperatures than DCM if needed, but more importantly, it forms an azeotrope that helps remove excess
later.
-
-
Add 1.5 eq of Thionyl Chloride dropwise at room temperature.
-
Catalyst: Add 1-2 drops of dry DMF (Dimethylformamide).
-
Heat to 50-60°C (Do NOT reflux aggressively). Stir for 2-3 hours.
-
Endpoint: Solution becomes clear; gas evolution (
, ) ceases.
Method B: Oxalyl Chloride ( ) – High Purity/Small Scale
Best for: Preventing sulfur oxidation and ensuring easy workup.
The Advantage: The byproducts are
Protocol:
-
Dissolve 1.0 eq of acid in anhydrous Dichloromethane (DCM) .
-
Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.
-
Catalyst: Add 5 mol% DMF (essential).
-
Allow to warm to Room Temp. Stir for 2-4 hours.
Module 3: The Catalytic Mechanism (Why DMF is Mandatory)
Many users omit DMF, resulting in reaction times of 24+ hours or incomplete conversion. DMF is not a solvent here; it is a catalyst that forms a potent Vilsmeier-Haack type intermediate.
Visualizing the Catalytic Cycle
The following diagram illustrates how DMF activates the chlorinating agent to form the active "Vilsmeier" species, which then transfers the chloride to your benzoic acid.
Figure 1: The DMF Catalytic Cycle. Note that DMF is regenerated (dashed line), meaning only catalytic amounts (1-5 mol%) are required.
Module 4: Isolation & Troubleshooting
The "Black Oil" Syndrome
Symptom: The reaction mixture turns dark black/tarry upon concentration. Cause:
-
Overheating: Thermal decomposition of the sulfur linkage.
-
Polymerization: Reaction of the acid chloride with remaining acid (anhydride formation) followed by decomposition. Fix:
-
Use Method B (Oxalyl Chloride) at room temperature.
-
Ensure the reaction is strictly anhydrous (Argon atmosphere).
Workup Protocol (Azeotropic Removal)
Acid chlorides are notoriously difficult to purify because they react with silica gel (hydrolysis). Distillation is risky for this high-boiling sulfur compound.
-
Concentrate the reaction mixture under reduced pressure (Rotavap).
-
The Chaser: Add 20 mL of dry Toluene to the crude oil and re-evaporate.
-
Why? Toluene forms azeotropes with residual
or , dragging them out of the oil. Residual thionyl chloride will inhibit downstream amine nucleophiles.
-
-
Repeat the Toluene chase 2x.
-
Dry under high vacuum for 1 hour. Use the crude oil immediately.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis due to wet solvent. | Distill DCM/Toluene over |
| Solid Precipitate | Formation of acid anhydride or amine salts (if base used). | Avoid bases (Pyridine/TEA) during chlorination; they are not needed with |
| Pungent Smell persists | Residual | Perform "Toluene Chase" (see above) 3 times. |
| Product is Red/Pink | Trace oxidation of sulfur or Iodine contamination. | If purity is >90% by NMR, proceed. Color often clears in next step. |
Experimental Workflow Diagram
Figure 2: Optimized Workflow for Synthesis. The "Toluene Chase" step is critical for purity.
Frequently Asked Questions (FAQ)
Q: Can I store the acid chloride? A: We strongly advise against long-term storage. Sulfur-containing acid chlorides can slowly auto-oxidize or hydrolyze even in a freezer. Synthesize it fresh and use it within 24 hours. If you must store it, seal it under Argon in a Schlenk tube at -20°C.
Q: Why not use Phosphorus Pentachloride (
Q: My NMR shows a shift in the aromatic protons. Is this normal?
A: Yes. Converting the Acid (
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Section: Preparation of Acid Chlorides).
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids: A mild synthesis of acid chlorides. The Journal of Organic Chemistry, 43(20), 3972-3974. [Link]
- U.S. Patent 4,055,665. (1977). Synthesis of 2-(phenylthio)benzamide and related derivatives.
Sources
Technical Support Center: Troubleshooting Acylation with 2-(n-Pentylthio)benzoyl Chloride
Welcome to the Technical Support Center. 2-(n-Pentylthio)benzoyl chloride is a highly specialized bifunctional building block. Because it contains both a highly electrophilic acyl chloride and a nucleophilic ortho-thioether group, it is prone to complex side reactions during acylation[1]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to suppress these side pathways.
Part 1: Core Troubleshooting Guide (FAQs)
Q1: Why am I observing the formation of benzo[b]thiophen-3(2H)-one derivatives instead of my desired intermolecular acylation product? Causality : This is a classic case of intramolecular cyclization. When 2-(n-pentylthio)benzoyl chloride is exposed to strong Lewis acids (e.g., AlCl₃) during Friedel-Crafts acylation, a highly reactive acylium ion is generated. The lone pair of electrons on the ortho-thioether sulfur acts as an internal nucleophile, attacking the acylium ion to form a 5-membered cyclic sulfonium intermediate. This intermediate rapidly undergoes dealkylation (loss of the n-pentyl cation) to yield the thermodynamically stable benzo[b]thiophen-3-one core[2][3]. Similar intramolecular cyclizations are well-documented for ortho-thioether substituted benzoic acids forming thioxanthones[4]. Solution :
-
For C-Acylation (Friedel-Crafts) : Switch to milder Lewis acids such as ZnCl₂ or SnCl₄, which coordinate less aggressively with the sulfur atom[5]. Keep the reaction strictly at or below 0 °C.
-
For N/O-Acylation : Avoid Lewis acids entirely. Utilize Schotten-Baumann conditions (biphasic aqueous-organic system with a base like NaOH) to neutralize the HCl byproduct and drive the reaction without generating a naked acylium ion[6].
Q2: My LC-MS shows a mass corresponding to a free thiol (2-mercaptobenzoyl derivative) and cleaved alkyl chains. What causes this thioether cleavage? Causality : Strong, highly coordinating Lewis acids (like TiCl₄ or AlCl₃) do not just activate the acyl chloride; they also coordinate strongly to the thioether sulfur. This coordination withdraws electron density from the sulfur, severely weakening the S–C(pentyl) bond and leading to the cleavage of the n-pentyl group[4]. Solution :
-
Avoid using AlCl₃. If a strong Lewis acid is absolutely required, strictly control the stoichiometry to exactly 1.0 equivalent to prevent excess catalyst from coordinating with the thioether.
-
Use non-coordinating, non-polar solvents like dichloromethane (CH₂Cl₂) instead of nitrobenzene or carbon disulfide, and ensure the reaction is quenched rapidly with cold water or dilute acid[5].
Q3: How can I overcome poor yields in amide/ester formation caused by steric hindrance? Causality : The reaction of an alcohol or amine with an acid chloride is strongly affected by steric hindrance[7]. The bulky n-pentylthio group at the ortho position creates a significant steric shield around the carbonyl carbon. This slows down the nucleophilic attack of the target amine/alcohol, allowing ambient moisture to outcompete the substrate and hydrolyze the acyl chloride into the corresponding carboxylic acid[7]. Solution :
-
Utilize a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP is small and highly nucleophilic; it easily penetrates the steric shield to form a highly reactive acylpyridinium intermediate. This intermediate rapidly transfers the acyl group to the target nucleophile, bypassing the steric bottleneck.
Part 2: Quantitative Data & Analytical Signatures
Use this summarized data for quick reference during reaction monitoring and LC-MS/NMR analysis.
| Side Reaction / Issue | Primary Cause | Analytical Signature (LC-MS / NMR) | Mitigation Strategy |
| Intramolecular Cyclization | Strong Lewis Acid (AlCl₃) | Mass = Target - n-Pentyl + Cyclization (-88 Da). Loss of aliphatic multiplet (~0.8-2.5 ppm) in ¹H NMR. | Use mild Lewis acids (ZnCl₂) or base-catalyzed Schotten-Baumann conditions[6]. |
| Thioether Cleavage (Dealkylation) | Excess coordinating catalyst | Mass = Target - n-Pentyl (-71 Da). Appearance of free thiol (-SH) peak ~3.5 ppm. | Limit catalyst to 1.0 eq. Run reaction at -78 °C to 0 °C in CH₂Cl₂[5]. |
| Hydrolysis | Steric hindrance + trace moisture | Mass = 2-(n-pentylthio)benzoic acid (+18 Da from acylium). | Use DMAP as a nucleophilic catalyst; ensure strictly anhydrous conditions[7]. |
Part 3: Experimental Protocols
Protocol 1: Mild Amide Coupling (Avoiding Cyclization and Cleavage)
This protocol utilizes nucleophilic catalysis to overcome steric hindrance without triggering thioether dealkylation.
-
Preparation : Flame-dry a round-bottom flask under inert gas (N₂ or Ar).
-
Reagent Loading : Dissolve the target primary or secondary amine (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂)[5].
-
Base Addition : Add triethylamine (Et₃N) (2.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition : Dissolve 2-(n-pentylthio)benzoyl chloride (1.0 eq) in a small volume of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 15 minutes to prevent local heating.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC or LC-MS.
-
Work-up : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers sequentially with 1 M HCl, water, and brine[6].
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography[6].
Protocol 2: Controlled Friedel-Crafts Acylation
This protocol uses a milder Lewis acid to prevent the cleavage of the n-pentyl group.
-
Reaction Setup : In a suitable reaction vessel equipped with a magnetic stirrer, combine the target arene (1.0 eq), 2-(n-pentylthio)benzoyl chloride (1.0 eq), and anhydrous CH₂Cl₂[5].
-
Catalyst Addition : Cool the mixture to 0 °C. Carefully add anhydrous Zinc Chloride (ZnCl₂) (1.1 eq) in small portions[5].
-
Reaction : Stir the reaction mixture at 0 °C for 1 hour, then slowly warm to room temperature. Stir for an additional 4 hours.
-
Quenching : Cool the mixture back to 0 °C and cautiously quench by slowly adding 1 M HCl to decompose the Lewis acid-ketone complex[5].
-
Extraction & Washing : Extract with diethyl ether. Wash the organic phase sequentially with 1 N NaOH and water until the washings are neutral[5].
Part 4: Mechanistic Pathway Visualization
Mechanistic divergence of 2-(n-pentylthio)benzoyl chloride under acylation conditions.
Part 5: References
-
International Symposium on Process Chemistry (ISPC 2019) - JSPC.[Link][2]
-
Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation - National Institutes of Health (PMC). [Link][3]
Sources
- 1. Buy 2-(Methylthio)benzoyl chloride | 1442-03-1 [smolecule.com]
- 2. jspc-home.com [jspc-home.com]
- 3. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Phenylthio)benzoic Acid | Research Chemical Supplier [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of 2-(n-Pentylthio)benzoyl Chloride Synthesis
Welcome to the technical support and troubleshooting guide for the synthesis and optimization of 2-(n-pentylthio)benzoyl chloride . This guide is designed for researchers, application scientists, and drug development professionals who utilize thioether-substituted benzoyl chlorides as critical building blocks for active pharmaceutical ingredients (APIs), such as antiplasmodial agents and CNS therapeutics.
This document provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure high-yielding, self-validating experimental workflows.
Synthesis Workflow & Mechanistic Pathway
The synthesis of 2-(n-pentylthio)benzoyl chloride is a two-step process. First, thiosalicylic acid (2-mercaptobenzoic acid) undergoes a nucleophilic aliphatic substitution (S-alkylation) with 1-bromopentane. Second, the resulting 2-(n-pentylthio)benzoic acid is subjected to a halogenation reaction to form the highly reactive acyl chloride [1].
Caption: Two-step synthesis pathway of 2-(n-pentylthio)benzoyl chloride from thiosalicylic acid.
Experimental Protocols
Protocol A: Selective S-Alkylation (Synthesis of 2-(n-Pentylthio)benzoic acid)
Objective: Maximize S-alkylation while suppressing O-alkylation (esterification).
-
Preparation: In an inert atmosphere (N₂), suspend thiosalicylic acid (1.0 eq) in anhydrous acetone.
-
Base Addition: Add guanidinium carbonate (1.5 eq) to the suspension. Stir at room temperature for 15 minutes to allow for the selective deprotonation of the highly nucleophilic thiol group [1].
-
Alkylation: Dropwise, add 1-bromopentane (1.1 eq) to the mixture at 0°C to prevent exothermic side reactions.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 8 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.
-
Work-up: Cool to room temperature, concentrate under reduced pressure, and dissolve the residue in water. Acidify the aqueous phase with 2M HCl to pH 2 to precipitate the product.
-
Purification: Filter the white/pale-yellow precipitate, wash with ice-cold water, and recrystallize from ethanol to yield pure 2-(n-pentylthio)benzoic acid.
Protocol B: Acyl Chloride Formation
Objective: Convert the carboxylic acid to the acyl chloride without degrading the thioether linkage.
-
Preparation: Suspend the purified 2-(n-pentylthio)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).
-
Chlorination: Cool the flask to 0°C. Slowly add oxalyl chloride (1.3 eq) dropwise. Note: Vigorous gas evolution (CO and CO₂) will occur. [2]
-
Reaction: Remove the ice bath and stir at room temperature for 2–3 hours until gas evolution ceases and the solution becomes homogenous.
-
Isolation: Concentrate the reaction mixture under high vacuum to remove DCM and unreacted oxalyl chloride. The resulting 2-(n-pentylthio)benzoyl chloride is obtained as a reactive oil and should be used immediately in downstream amidation or esterification steps [3].
Optimization Data Summary
To establish the most reliable protocol, various conditions were tested. The data below summarizes the causality between reagent selection and product yield.
| Reaction Step | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| S-Alkylation | 1-Bromopentane / K₂CO₃ | Methanol | 65 | 12 | < 40% | Protic solvent promoted competing O-alkylation (esterification) [1]. |
| S-Alkylation | 1-Bromopentane / NaOH | H₂O / EtOH | 80 | 6 | 82% | Standard conditions; moderate yield but requires harsh aqueous workup. |
| S-Alkylation | 1-Bromopentane / Guanidinium CO₃ | Acetone | 56 | 8 | 91% | Highly selective S-alkylation; suppresses esterification completely [1]. |
| Chlorination | SOCl₂ (neat) | None | 80 | 4 | 75% | Thermal degradation of thioether observed; dark byproducts formed [3]. |
| Chlorination | Oxalyl Chloride / DMF (cat.) | DCM | 25 | 3 | 95% | Mild Vilsmeier-Haack intermediate prevents thioether cleavage [2]. |
Troubleshooting & FAQs
Q1: During the synthesis of the 2-(n-pentylthio)benzoic acid intermediate, I am observing significant formation of an ester byproduct. How can I optimize the S-alkylation selectivity? A: Thiosalicylic acid contains both a nucleophilic thiol (-SH) and a carboxylic acid (-COOH). If you use a standard base like K₂CO₃ in a protic solvent like methanol, the carboxylate can compete as a nucleophile, leading to alkyl ester formation. To optimize S-alkylation, switch to a highly selective base like guanidinium carbonate in acetone [1]. The thiol is significantly more nucleophilic (pKa ~ 6.5) than the carboxylic acid (pKa ~ 3-4), and an aprotic solvent ensures the trajectory favors exclusive S-alkylation.
Q2: My conversion from 2-(n-pentylthio)benzoic acid to the acid chloride is stalling at 70%. Should I increase the temperature or add more thionyl chloride (SOCl₂)? A: Do not increase the temperature. Thioethers are sensitive to harsh electrophilic conditions and high heat, which can lead to sulfonium ion formation or cleavage of the pentyl chain. Instead of refluxing in neat SOCl₂ [3], switch to a Vilsmeier-Haack type chlorination using oxalyl chloride in anhydrous DCM with a catalytic amount of DMF at room temperature [2]. The DMF reacts with oxalyl chloride to form a highly reactive intermediate that rapidly converts the carboxylic acid to the acid chloride without requiring heat.
Q3: How should I purify 2-(n-pentylthio)benzoyl chloride? Can I run it through a silica gel column? A: Never use silica gel chromatography for acid chlorides. The high surface area and residual moisture of silica gel will rapidly hydrolyze the 2-(n-pentylthio)benzoyl chloride back into the starting carboxylic acid. Because the oxalyl chloride method produces only volatile byproducts (CO, CO₂, and HCl), you can achieve high purity simply by removing the solvent and excess oxalyl chloride under high vacuum. If further purification is strictly required, use short-path vacuum distillation, keeping the bath temperature as low as possible.
Q4: I am seeing a dark brown discoloration when using SOCl₂. What causes this, and does it affect downstream coupling? A: The dark discoloration is typically caused by the oxidation or partial cleavage of the alkylthio group at elevated temperatures in the presence of sulfurous byproducts from SOCl₂. This introduces sulfur impurities that can poison transition-metal catalysts in downstream cross-coupling reactions. Utilizing the oxalyl chloride/DMF method at room temperature prevents this thermal degradation, yielding the product as a pale yellow to colorless oil.
References
-
Optimization of thiosalicylic S-alkylation Source: ResearchGate URL:[Link]
- US3177252A - Ortho alkoxy and alkylthio-polysubstituted-n-tertiaryamino-alkyl benzamides Source: Google Patents URL
Technical Support Center: Purification of 2-(n-Pentylthio)benzoyl Chloride Derivatives
Welcome to the technical support center for the purification of 2-(n-pentylthio)benzoyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable synthetic intermediates in high purity. The inherent reactivity of the acyl chloride functional group, coupled with the presence of a thioether linkage, presents a unique set of purification hurdles. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended procedures to empower you to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) - Core Purification Challenges
This section addresses the most common high-level questions regarding the purification of this class of compounds.
Q1: What is the primary challenge in purifying 2-(n-pentylthio)benzoyl chloride derivatives?
The paramount challenge is the high reactivity of the benzoyl chloride functional group. Acyl chlorides are powerful electrophiles and are extremely susceptible to hydrolysis by water, even atmospheric moisture, which converts them back to the corresponding and often less-reactive benzoic acid.[1] This reaction is rapid and is a primary source of impurity and yield loss.[2][3] Therefore, all purification steps must be conducted under strictly anhydrous (moisture-free) conditions.[4][5]
Q2: What are the typical impurities found in a crude reaction mixture?
Understanding the potential impurities is critical for designing an effective purification strategy. You should anticipate:
| Impurity | Source | Recommended Removal Method |
| Starting Material | Incomplete reaction of 2-(n-pentylthio)benzoic acid. | Vacuum Distillation or Column Chromatography |
| Hydrolysis Product | Exposure of the benzoyl chloride to moisture during reaction or workup. | Vacuum Distillation or Column Chromatography |
| Excess Chlorinating Agent | e.g., Thionyl chloride (SOCl₂), Oxalyl chloride. | Azeotropic removal with an inert solvent or high vacuum.[3][6] |
| Anhydride Byproduct | Reaction between the benzoyl chloride and the starting carboxylic acid. | Vacuum Distillation or Column Chromatography |
| Oxidized Byproducts | Oxidation of the thioether to a sulfoxide or sulfone. | Column Chromatography |
| Catalyst Residues | e.g., Dimethylformamide (DMF) from chlorination reactions.[7] | Vacuum Distillation or careful workup. |
Q3: Is it always necessary to purify the crude 2-(n-pentylthio)benzoyl chloride derivative?
Not always, but it is highly recommended for achieving reproducible results. For some robust subsequent reactions, such as certain amidations or esterifications, the crude product can sometimes be used directly after the complete removal of the excess chlorinating agent under high vacuum.[6] However, if the next step is sensitive to acidic conditions (from residual HCl or the hydrolyzed carboxylic acid) or requires precise stoichiometry, purification is essential to avoid side reactions and ensure the quality of the final product.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: Significant Product Decomposition During Column Chromatography
-
Symptom: You observe significant streaking on your Thin Layer Chromatography (TLC) plate, and upon running a column, you recover very little of your desired product, with the main fraction being the hydrolyzed carboxylic acid.
-
Causality: Standard silica gel is inherently acidic and contains adsorbed water on its surface.[8] The combination of Lewis acidic sites and water provides a perfect microenvironment for the rapid hydrolysis of your highly reactive benzoyl chloride derivative on the column.
-
Solution: Use Deactivated Silica Gel or an Alternative Stationary Phase.
-
Deactivation Protocol: Neutralize the acidic sites on the silica gel before use. This is achieved by pre-eluting the packed column with a solvent system containing a non-nucleophilic base, typically 1-2% triethylamine (TEA) in your starting eluent (e.g., hexane).[8] This passivates the surface, minimizing on-column degradation.
-
Alternative Phases: For particularly sensitive derivatives, consider using neutral or basic alumina, which lacks the acidity of silica gel.[8]
-
Issue 2: Low or Inconsistent Yields After Vacuum Distillation
-
Symptom: The isolated yield after distillation is much lower than expected, or you observe charring and decomposition in the distillation flask.
-
Causality: 2-(n-Pentylthio)benzoyl chloride derivatives can be thermally sensitive, especially if catalytic impurities remain from the synthesis step. Prolonged exposure to high temperatures, even under vacuum, can lead to decomposition. Additionally, significant product can be lost on the glass surfaces of a large or complex distillation apparatus.
-
Solution: Optimize Your Distillation Setup and Conditions.
-
Use a Short-Path Distillation Apparatus: This minimizes the travel distance for the vapor and reduces the surface area where the product can condense and be lost.[3]
-
Ensure a High Vacuum: A good vacuum (<1 mmHg) is crucial for lowering the boiling point of your compound, thereby reducing the required heating temperature and minimizing the risk of thermal decomposition.[3][9]
-
Precise Temperature Control: Use a stable heating source like an oil bath with a magnetic stirrer to ensure even heating and prevent localized overheating. Only heat as much as necessary to achieve a steady distillation rate.
-
Issue 3: Purity Analysis by NMR, GC, or HPLC is Problematic
-
Symptom: Your ¹H NMR spectrum shows a mixture of your product and the corresponding carboxylic acid, even after careful purification. GC or HPLC analysis gives broad peaks or multiple peaks that are not reproducible.
-
Causality: The high reactivity of the benzoyl chloride makes it prone to degradation during sample preparation for analysis. Trace moisture in NMR solvents or on-column hydrolysis in HPLC can compromise the results.[6]
-
Solution: Use Anhydrous Techniques or Derivatization.
-
For NMR: Ensure your NMR solvent (e.g., CDCl₃) is anhydrous. Prepare your sample quickly in a dry NMR tube, preferably in a glovebox or under an inert atmosphere. The presence of the carboxylic acid peak is a direct indicator of hydrolysis.
-
For GC/HPLC (Derivatization): The most reliable method is to convert the benzoyl chloride into a more stable derivative before analysis.[6] React a small aliquot of your purified fraction with a nucleophile like methanol or a primary amine (e.g., benzylamine) under anhydrous conditions. The resulting stable methyl ester or benzamide can be easily and reliably analyzed by standard GC or LC-MS methods to accurately determine the purity of the parent benzoyl chloride.[10][11]
-
Part 3: Recommended Purification Protocols & Workflows
Workflow: Choosing the Right Purification Strategy
Before starting, use this decision tree to select the most appropriate purification method for your specific 2-(n-pentylthio)benzoyl chloride derivative.
Caption: Decision workflow for selecting the optimal purification method.
Protocol 1: High-Purity Purification by Vacuum Distillation
This is the preferred method for thermally stable and volatile derivatives.
-
Preparation:
-
Ensure all glassware (short-path distillation head, flasks, receiving flask) is oven-dried (e.g., at 120°C for >4 hours) and assembled while still warm under a stream of dry nitrogen or argon.[3]
-
Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.[3]
-
-
Azeotropic Removal of Volatiles (Optional but Recommended):
-
If you suspect residual thionyl chloride, add a small volume of anhydrous toluene to the crude product.[6]
-
Remove the toluene under reduced pressure using a rotary evaporator. Repeat this process 2-3 times to azeotropically remove the last traces of the volatile chlorinating agent.
-
-
Distillation:
-
Transfer the crude product to the distillation flask.
-
Slowly and carefully apply a high vacuum (<1 mmHg).
-
Once a stable vacuum is achieved, begin heating the distillation flask gently using an oil bath.
-
Collect any low-boiling forerun, which may contain residual solvents or reagents.
-
Gradually increase the temperature until your product begins to distill. Record the vapor temperature and pressure.
-
Collect the main fraction in a pre-weighed, dry receiving flask.
-
-
Completion and Storage:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool completely to room temperature before slowly re-introducing an inert atmosphere and releasing the vacuum.
-
Store the purified product in a tightly sealed container under nitrogen or argon in a desiccator.[12]
-
Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel
This method is suitable for non-volatile, thermally sensitive, or solid derivatives.
Caption: Workflow for flash chromatography on deactivated silica gel.
-
Column and Solvent Preparation:
-
Use oven-dried glassware.
-
Use anhydrous grade solvents for the entire procedure.
-
Determine an appropriate eluent system using TLC, aiming for an Rf of 0.2-0.3 for your target compound.[8] A common system is Hexane/Ethyl Acetate.
-
Prepare the silica gel slurry in your least polar solvent (e.g., hexane) and pack the column.
-
-
Silica Deactivation:
-
Prepare a solution of 2% triethylamine (TEA) in your starting eluent (e.g., 2% TEA in hexane).
-
Pass 2-3 column volumes of this deactivating solution through the packed column immediately before loading your sample.[8]
-
Flush the column with 2 column volumes of the starting eluent (without TEA) to remove excess base.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile anhydrous solvent (e.g., dichloromethane). Add a small amount of dry silica gel and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the starting eluent and carefully load it onto the column.
-
-
Elution and Collection:
-
Begin elution with your determined solvent system.
-
Collect fractions and monitor them by TLC (ideally after derivatizing a small spot with a drop of methanol on the TLC plate before spotting).
-
-
Workup:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Store the purified product under an inert atmosphere as described in Protocol 1.[12]
-
References
-
ResearchGate. (n.d.). Acid Chloride/ chloroformate purification? Retrieved March 7, 2026, from [Link]
-
Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819. doi: 10.1038/167819a0. From [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International journal of molecular sciences, 12(8), 4814–4823. doi: 10.3390/ijms12084814. From [Link]
-
Bentley, T. W., & Jones, R. O. (1984). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications, (6), 387-389. doi: 10.1039/C39840000387. From [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved March 7, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved March 7, 2026, from [Link]
-
Scribd. (n.d.). Benzoyl Chloride Production Process. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). US4430181A - Process for the preparation of benzoyl chloride.
- Google Patents. (n.d.). CN1148588A - Method for recovering residues in benzoyl chloride distillation pot.
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved March 7, 2026, from [Link]
-
Sciencemadness. (2019). Benzyl Chloride Distillation Problems. Retrieved March 7, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved March 7, 2026, from [Link]
-
International Chemical Safety Cards. (2018). ICSC 0210 - ACETYL CHLORIDE. Retrieved March 7, 2026, from [Link]
-
Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved March 7, 2026, from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
-
Reddit. (2024). Synthesis of 2-amino benzoyl chloride. Retrieved March 7, 2026, from [Link]
-
Reagan, P. L., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A. From [Link]
-
LCGC International. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved March 7, 2026, from [Link]
-
DerChem Romania. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Retrieved March 7, 2026, from [Link]
Sources
- 1. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
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- 7. jcsp.org.pk [jcsp.org.pk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. wcu.edu [wcu.edu]
Technical Support Center: Friedel-Crafts Reactions with 2-(n-Pentylthio)benzoyl Chloride
Welcome to the technical support center for Friedel-Crafts reactions involving 2-(n-Pentylthio)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the synthesis of diaryl ketones using this specific acylating agent. The presence of the thioether moiety introduces unique considerations that will be addressed in detail.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My Friedel-Crafts reaction with 2-(n-Pentylthio)benzoyl chloride is resulting in a very low yield or failing completely. What are the likely causes?
Answer: Low to no yield in this specific Friedel-Crafts acylation can be attributed to several factors, often related to the unique properties of the thioether-substituted benzoyl chloride.
-
Catalyst Inactivation by Sulfur Poisoning: The primary suspect is the interaction between the thioether group in your starting material and the Lewis acid catalyst (e.g., AlCl₃). The lone pair of electrons on the sulfur atom can coordinate with the Lewis acid, forming a stable complex.[1][2] This effectively deactivates the catalyst, preventing it from activating the acyl chloride for electrophilic aromatic substitution.[1]
-
Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3][4][5] This is because the ketone product also forms a stable complex with the catalyst, sequestering it from the reaction mixture.[1][3] When you factor in the additional catalyst deactivation by the thioether, the need for a higher catalyst load becomes even more critical.
-
Moisture Contamination: Lewis acids like aluminum chloride are extremely sensitive to moisture.[3][6] Any water present in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.[1] It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Deactivated Aromatic Substrate: The success of a Friedel-Crafts reaction is highly dependent on the nucleophilicity of the aromatic ring you are acylating. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR), it will be deactivated towards electrophilic attack, often preventing the reaction from proceeding.[3][6][7]
-
Poor Quality of 2-(n-Pentylthio)benzoyl Chloride: The acyl chloride should be of high purity. The presence of the corresponding carboxylic acid can inhibit the reaction.
Issue 2: Formation of Unwanted Byproducts
Question: I'm observing the formation of multiple products, and my desired product is difficult to purify. What are the potential side reactions?
Answer: The formation of byproducts is a common challenge. With 2-(n-Pentylthio)benzoyl chloride, you should be aware of the following possibilities:
-
Intramolecular Cyclization: The acyl chloride can potentially react intramolecularly to form a five-membered ring, especially under harsh conditions or with strong Lewis acids.[8][9][10] This is a competing reaction to the desired intermolecular acylation of your aromatic substrate.
-
Cleavage of the Thioether: Under strongly acidic conditions and elevated temperatures, the C-S bond of the thioether could be susceptible to cleavage.
-
Isomer Formation: The regioselectivity of the acylation on your aromatic substrate is governed by the directing effects of its existing substituents. However, reaction conditions can also influence the isomer distribution. For instance, the choice of solvent can impact whether the kinetic or thermodynamic product is favored.[6][11]
-
Tar Formation: The appearance of a dark, tar-like substance is often a sign of decomposition due to excessive heat or prolonged reaction times.[11]
Issue 3: Difficult Reaction Work-up
Question: My reaction work-up is problematic, with the formation of emulsions and difficulty in separating the layers. What can I do?
Answer: Emulsion formation during the aqueous work-up is a frequent issue in Friedel-Crafts reactions.
-
Hydrolysis of the Lewis Acid Complex: The work-up typically involves quenching the reaction with ice and acid to hydrolyze the aluminum chloride complexes.[3][11][12] This process can be highly exothermic and may lead to the formation of aluminum hydroxides, which can contribute to emulsions. Slow and careful addition of the reaction mixture to the quench solution with vigorous stirring is crucial.
-
Saturated Brine Wash: After the initial quench and separation, washing the organic layer with a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
Experimental Protocols & Methodologies
General Protocol for Friedel-Crafts Acylation with 2-(n-Pentylthio)benzoyl Chloride
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific aromatic substrate.
1. Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Ensure all glassware is thoroughly oven-dried or flame-dried to remove any traces of moisture.[1][3]
-
The reaction should be carried out under an inert atmosphere to prevent moisture contamination.[3]
2. Reagent Addition:
-
Under the inert atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 equivalents). The higher stoichiometry is to compensate for complexation with the thioether and the ketone product.
-
Add anhydrous dichloromethane (DCM) to create a suspension.[11]
-
Cool the suspension to 0 °C in an ice bath.[11]
-
Dissolve 2-(n-Pentylthio)benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.[13]
-
Dissolve your aromatic substrate (1.0-1.2 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5 °C.[1]
3. Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
The reaction can then be allowed to slowly warm to room temperature and stirred for several hours to overnight.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Work-up and Purification:
-
Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.[3][11][12]
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum chloride complex.[3]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two to three times with DCM.[11]
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[6][11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[12]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[12]
-
The crude product can then be purified by column chromatography or recrystallization.
Data Presentation & Visualization
Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Relative Acidity | Typical Solvent(s) | Key Considerations |
| AlCl₃ | Very Strong | Dichloromethane, Carbon Disulfide, Nitrobenzene | Highly moisture-sensitive; often requires stoichiometric amounts. Can promote side reactions at higher temperatures.[3][6] |
| FeCl₃ | Strong | Dichloromethane, Nitrobenzene | Less reactive than AlCl₃, which can sometimes lead to better selectivity.[6] |
| BF₃ | Strong | Dichloromethane, Diethyl Ether | Often used as a gas or in solution. Can be easier to handle than solid Lewis acids. |
| SnCl₄ | Moderate | Dichloromethane | A milder Lewis acid, useful for activated aromatic substrates to minimize side reactions. |
| ZnCl₂ | Mild | Dichloromethane | Generally requires more forcing conditions but can be advantageous for sensitive substrates.[6] |
Diagrams
Caption: General mechanism of Friedel-Crafts acylation.
Caption: Decision-making workflow for troubleshooting low yield.
Caption: Pathways of Lewis acid catalyst deactivation.
References
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation. Retrieved from [Link]
-
Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Taylor & Francis Online. (2008, March 17). Thiols and Sulfides as Complexing Agents and Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Transition metal thiolate complex. Retrieved from [Link]
-
Allery Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
National Institutes of Health. (2025, November 21). Synthetic Motifs for Understanding Lewis Acid Interactions with Persulfides and Thioselenides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effects of Lewis acid complexation on type I radical photoinitiators and implications for pulsed laser polymerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Benzoyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing benzoyl chlorides.
-
Sciencemadness Discussion Board. (2020, August 31). The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Methodologies for 2-(n-Pentylthio)benzoyl Chloride
Welcome to the Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the chromatographic analysis of 2-(n-Pentylthio)benzoyl chloride .
As an acid chloride, this compound is a highly reactive electrophile. The fundamental challenge in its analysis is its inherent instability in the presence of water or protic solvents, which leads to rapid hydrolytic degradation into 2-(n-pentylthio)benzoic acid[1][2]. Direct analysis via standard Reversed-Phase HPLC (RP-HPLC) is virtually impossible without generating massive analytical artifacts.
This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure scientific integrity and quantitative accuracy in your workflows.
The Core Strategy: Why Direct RP-HPLC Fails
Attempting to inject 2-(n-Pentylthio)benzoyl chloride directly onto a C18 column using standard aqueous/organic mobile phases (e.g., Water/Acetonitrile) will result in on-column hydrolysis [1]. The water in the mobile phase acts as a nucleophile, destroying the analyte before it reaches the detector. This results in split peaks, severe tailing, and a false-positive overestimation of the carboxylic acid impurity[2][3].
To achieve reliable quantification, the analytical system must be isolated from the analyte's reactivity. This is achieved through Pre-Column Derivatization , which converts the labile acid chloride into a stable, HPLC-amenable species (an ester or an amide) prior to injection[2][4].
Reaction pathways: Hydrolysis artifact vs. stable derivatization.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By running the prescribed blanks and controls, you can prove that the derivatization is complete and that no artifactual hydrolysis occurred during sample preparation.
Protocol A: In-Situ Esterification (Standard Assay/Purity)
This method utilizes anhydrous methanol to rapidly convert the acid chloride into a stable methyl ester[3][4]. It is ideal for routine purity checks and reaction monitoring.
Reagents Required:
-
Anhydrous Acetonitrile (ACN) (HPLC Grade, <50 ppm H₂O)
-
Anhydrous Methanol (MeOH)
-
Triethylamine (TEA) or Pyridine (Acid scavenger)
Step-by-Step Methodology:
-
Prepare Derivatization Diluent: Mix anhydrous ACN and anhydrous MeOH in a 90:10 (v/v) ratio. Add 0.5% (v/v) TEA. Causality: TEA neutralizes the HCl byproduct generated during esterification, preventing acidic degradation of the thioether group and driving the reaction to completion.
-
Sample Preparation: Accurately weigh ~10 mg of the 2-(n-Pentylthio)benzoyl chloride sample into a dry 10 mL volumetric flask.
-
Quenching: Instantly dissolve and dilute to volume with the Derivatization Diluent.
-
Incubation: Vortex for 30 seconds and allow the solution to stand at room temperature for exactly 10 minutes to ensure 100% conversion to methyl 2-(n-pentylthio)benzoate.
-
System Validation (Blank): Prepare a blank containing only the Derivatization Diluent spiked with a known standard of 2-(n-pentylthio)benzoic acid (the impurity). Causality: This proves that your diluent does not cause esterification of the pre-existing acid impurity, allowing you to differentiate between the acid chloride (now an ester) and the actual acid impurity.
-
Analysis: Inject onto a standard C18 RP-HPLC system using a gradient of Water (0.1% TFA) and Acetonitrile.
Protocol B: 2-NPH Amidation (Trace-Level Impurity Profiling)
When 2-(n-Pentylthio)benzoyl chloride is monitored as a trace intermediate or potential genotoxic impurity (PGI), standard UV detection of the methyl ester may lack sensitivity. Derivatization with 2-Nitrophenylhydrazine (2-NPH) introduces a strong chromophore, shifting absorption to the visible region (330–420 nm) and drastically lowering the Limit of Detection (LOD)[5].
Step-by-Step Methodology:
-
Reagent Prep: Prepare a 100 µg/mL solution of 2-NPH in anhydrous Acetonitrile[1].
-
Reaction: To 1.0 mL of the sample solution (dissolved in anhydrous ACN), add 1.0 mL of the 2-NPH reagent.
-
Catalysis: Add 50 µL of a weak base catalyst (e.g., pyridine).
-
Incubation: Incubate at 40°C for 20 minutes.
-
Analysis: Inject onto an RP-HPLC-DAD system, monitoring at 380 nm. The acid chloride will elute as a highly conjugated hydrazide derivative[5].
Method Comparison & Quantitative Data
The table below summarizes the expected performance characteristics of the analytical strategies available for this analyte.
| Analytical Strategy | Target Analyte Detected As | Typical LOD | Linearity (R²) | Primary Advantage | Primary Limitation |
| Direct RP-HPLC | N/A (Degrades) | N/A | Poor | None | Complete on-column hydrolysis[1]. |
| Direct NP-HPLC | 2-(n-Pentylthio)benzoyl chloride | ~50 ppm | >0.995 | No sample prep required[2]. | Requires strictly anhydrous mobile phases; silica columns degrade over time. |
| MeOH Derivatization (Protocol A) | Methyl 2-(n-pentylthio)benzoate | ~10 ppm | >0.999 | Fast, uses standard RP-HPLC[4]. | Cannot detect trace ppm levels without MS. |
| 2-NPH Derivatization (Protocol B) | 2-NPH Amide Derivative | <1 ppm | >0.999 | Exceptional UV sensitivity; eliminates matrix interference[5]. | Requires longer sample incubation time. |
Troubleshooting Guide & FAQs
Q: I am using Protocol A (Methanol Quench), but I still see a massive peak for 2-(n-pentylthio)benzoic acid. Why? A: This indicates adventitious water in your sample preparation workflow. Acid chlorides react with water orders of magnitude faster than they react with alcohols. If your "anhydrous" Acetonitrile has absorbed atmospheric moisture, the analyte will hydrolyze before the methanol can esterify it. Fix: Use freshly opened, septum-sealed anhydrous solvents. Ensure all glassware is oven-dried.
Q: Can I use Normal-Phase HPLC (NP-HPLC) to avoid the derivatization step entirely? A: Yes. NP-HPLC utilizes non-aqueous mobile phases (e.g., Hexane / Ethyl Acetate), which prevents hydrolysis[2]. However, you must ensure that no alcohol modifiers (like Isopropanol or Ethanol) are used in the mobile phase, as these will cause on-column esterification. The drawback is that NP-HPLC is generally less reproducible and less sensitive than RP-HPLC.
Q: My derivatized methyl ester peak is showing a "shoulder" or splitting into two closely eluting peaks. What is the cause? A: This is likely due to oxidation of the thioether group. The n-pentylthio moiety (-S-C5H11) is susceptible to oxidation, forming a sulfoxide. If your solvents (particularly ethers like THF, if used in synthesis) contain peroxides, or if the sample was exposed to excessive heat, you will see the sulfoxide derivative eluting just before the main ester peak. Fix: Ensure solvents are peroxide-free and avoid excessive heat during sample preparation.
Q: How do I accurately quantify the residual carboxylic acid impurity in my acid chloride batch? A: This is the primary benefit of Protocol A. By quenching the acid chloride with methanol, you convert 100% of it into the methyl ester. The pre-existing carboxylic acid impurity does not react with methanol under these mild, room-temperature conditions (esterification of an acid requires strong acid catalysis and heat). Therefore, when you run the HPLC, the acid impurity elutes early, and the esterified acid chloride elutes late, allowing for perfect baseline resolution and independent quantification[3].
Decision tree for selecting the appropriate HPLC analytical workflow.
References
-
Analytical strategies for genotoxic impurities in the pharmaceutical industry Source: ResearchGate (Venkatramani et al.) URL:[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]
-
What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Source: ResearchGate Q&A URL:[Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate Source: Google Patents URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
mitigating moisture sensitivity of 2-(n-Pentylthio)benzoyl chloride
Subject: Mitigating Moisture Sensitivity & Handling Protocols
Case ID: T-PBCL-001 Status: Active Support Level: Tier 3 (Senior Scientific Application)
Executive Summary
You are encountering stability issues with 2-(n-Pentylthio)benzoyl chloride . This compound is a specialized electrophile used primarily as an intermediate in heterocycle synthesis and medicinal chemistry.
The Core Challenge: Like all acid chlorides, this reagent is susceptible to Nucleophilic Acyl Substitution by water. However, the ortho-pentylthio group adds a layer of complexity: the sulfur atom makes the compound prone to oxidative degradation, while the lipophilic pentyl chain can mask hydrolysis products (carboxylic acids) in organic phases, leading to "silent" reaction failures.
This guide provides a self-validating system to handle, store, and utilize this reagent without compromising its integrity.
Part 1: The Mechanism of Failure (Why it Degrades)
To prevent degradation, you must understand the enemy. Moisture attacks the carbonyl carbon, but the byproduct (HCl) is equally dangerous—it catalyzes further degradation and can decompose sensitive substrates in your downstream reaction.
The Hydrolysis Pathway
The reaction with atmospheric moisture is not just a loss of titer; it is an autocatalytic cycle.
Figure 1: The hydrolysis pathway. Note that the formation of HCl can further hygroscopically attract moisture, accelerating the degradation of the remaining bulk material.
Part 2: Storage & Handling FAQs
Q: The compound arrived as a liquid, but it has solidified or appears cloudy. Is it ruined? A: Not necessarily, but caution is required.
-
Scenario A (Freezing): The n-pentyl chain provides rotational freedom, often making this compound a viscous oil or low-melting solid. If stored at -20°C, it may freeze. Critical Step: Allow the container to warm to room temperature in a desiccator before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent.
-
Scenario B (Hydrolysis): If the solid is white and crystalline (unlike the waxy/oily pure compound) and smells sharply of HCl, it has hydrolyzed to 2-(n-pentylthio)benzoic acid .
-
Verification: Run a quick TLC (See Part 3).
Q: Can I store this in a standard fridge? A: Only if secondary containment is used. Standard laboratory fridges are high-humidity environments.
-
Protocol: Place the primary vial inside a secondary jar containing a bed of desiccant (e.g., Drierite or P₂O₅). Seal the outer jar with Parafilm.
Q: My reaction yield is low (30-40%), but the starting material looked fine. Why? A: You likely have "Silent Hydrolysis." The hydrolysis product, 2-(n-pentylthio)benzoic acid, is soluble in many organic solvents (DCM, THF) due to the pentyl chain. It does not always precipitate. In amide couplings, the acid consumes your base (TEA/DIPEA) but does not react with the amine, lowering yields without obvious precipitation.
Part 3: Experimental Protocols
Protocol A: The "Zero-Moisture" Transfer (Schlenk Technique)
Use this method for all reactions requiring >90% yield.
Prerequisites:
-
Schlenk line (Vacuum/Argon manifold).
-
Oven-dried glassware (120°C for >4 hours).
-
Anhydrous solvent (DCM or THF).
Workflow:
-
Purge: Cycle the reaction flask 3 times (Vacuum/Argon) to remove adsorbed moisture from the glass walls.
-
Pressure Equalization: Insert a needle connected to an Argon line into the septum of the reagent bottle before withdrawing liquid. This prevents a vacuum that would suck in moist air upon needle withdrawal.
-
Transfer: Use a gas-tight syringe (glass or PTFE-tipped).
-
Rinse: If the reagent is viscous, draw up a small amount of anhydrous solvent into the syringe to "chase" the reagent into the flask.
Protocol B: Rapid Quality Control (The Methanolysis Test)
Do not rely on simple TLC of the acid chloride, as it hydrolyzes on the silica plate.
Method:
-
Take a small aliquot (10 µL) of your acid chloride.
-
Quench it into a vial containing 500 µL of dry Methanol and 10 µL of Triethylamine.
-
Wait 5 minutes.
-
Run TLC (Solvent: 10% EtOAc/Hexanes).
Interpretation:
-
Spot A (High Rf): Methyl 2-(n-pentylthio)benzoate. (This represents active Acid Chloride).[1][2][3]
-
Spot B (Low Rf/Streak): 2-(n-pentylthio)benzoic acid. (This represents degraded material).
-
Note: The acid chloride itself will not appear; it is converted to the methyl ester. If you see only the ester spot, your reagent is good. If you see the acid spot, your reagent was already degraded before the test.
Part 4: Solvent Compatibility & Drying
Using "bottle dry" solvents is often insufficient for sensitive acid chlorides.[1] The sulfur moiety in your compound also makes it sensitive to chlorinated impurities.
| Solvent | Suitability | Drying Method (Recommended) | Warning |
| Dichloromethane (DCM) | Excellent | Distill over CaH₂ or pass through Alumina column. | Avoid commercial "stabilized" DCM containing ethanol/methanol. |
| Tetrahedrofuran (THF) | Good | Distill over Na/Benzophenone or Molecular Sieves (3Å). | Peroxides can oxidize the sulfur to sulfoxide. Test for peroxides. |
| DMF | Poor | Distill over CaH₂ at reduced pressure. | DMF can react with acid chlorides to form Vilsmeier reagents, degrading your compound over time. Use only if necessary for solubility. |
| Toluene | Excellent | Na/Benzophenone.[4] | Best for reflux conditions; non-polar nature minimizes moisture absorption. |
Part 5: Troubleshooting Reaction Failures
If your downstream reaction (e.g., amide coupling, Friedel-Crafts) is failing, use this logic tree to diagnose the root cause.
Figure 2: Diagnostic workflow for troubleshooting reaction failures involving 2-(n-Pentylthio)benzoyl chloride.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying solvents and purifying acid chlorides).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic details on Nucleophilic Acyl Substitution).
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Definitive guide on Schlenk line and syringe transfer techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Preparation and handling of benzoyl chloride derivatives).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative Reactivity Guide: 2-(n-Pentylthio)benzoyl Chloride vs. Benzoyl Chloride
As a Senior Application Scientist, selecting the appropriate acylating agent is critical for optimizing synthetic routes, particularly in drug development where yield, regioselectivity, and reaction kinetics dictate process viability. This guide provides an in-depth comparative analysis of the reactivity profiles of benzoyl chloride (the unhindered standard) and 2-(n-pentylthio)benzoyl chloride (a highly functionalized, sterically hindered analog).
By examining the interplay of steric shielding, electronic modulation, and lipophilicity, this guide establishes a predictive framework for utilizing ortho-thioether substituted acyl chlorides in complex organic synthesis.
Structural and Mechanistic Analysis
The Baseline: Unhindered Nucleophilic Acyl Substitution
Benzoyl chloride is a quintessential electrophile. Its reactivity is driven by the highly electrophilic carbonyl carbon, which rapidly undergoes nucleophilic acyl substitution via an addition-elimination mechanism. When exposed to a nucleophile (e.g., an amine or alcohol), the reaction proceeds swiftly through a transient tetrahedral intermediate before collapsing to expel the chloride leaving group[1].
The Ortho-Effect: Steric Hindrance and Trajectory Blocking
The introduction of the 2-(n-pentylthio) group fundamentally alters the kinetic profile of the acyl chloride. The primary driver of this attenuated reactivity is steric hindrance . Similar to the well-documented steric shielding observed in ortho-alkylated compounds like 2-tert-butylbenzoyl chloride, the bulky n-pentylthio group physically blocks the Bürgi-Dunitz trajectory—the optimal angle of approach for an incoming nucleophile[2]. This steric clash dramatically increases the activation energy (
Electronic Modulation and Microenvironment Effects
Beyond sterics, the ortho-thioether group influences the carbonyl center electronically. The sulfur atom exerts competing electronic forces: an inductive electron-withdrawing effect (-I) that theoretically increases electrophilicity, and a resonance electron-donating effect (+M) that deactivates the carbonyl carbon[3]. In practice, the steric bulk of the flexible n-pentyl chain dominates the reaction kinetics.
Furthermore, the long alkyl chain significantly increases the compound's lipophilicity (LogP). In biphasic systems or microemulsions (such as standard aqueous Schotten-Baumann conditions), this hydrophobicity can restrict the substrate to the organic phase, potentially shifting the reaction mechanism from an associative pathway to a dissociative one[4].
Mechanistic comparison showing steric hindrance in nucleophilic acyl substitution.
Quantitative Data Presentation
To objectively compare these two reagents, kinetic profiling is typically conducted using a standard nucleophile (e.g., aniline) under pseudo-first-order conditions. The table below summarizes the comparative experimental metrics.
| Parameter | Benzoyl Chloride | 2-(n-Pentylthio)benzoyl chloride |
| Relative Reaction Rate ( | 1.0 (Standard baseline) | ~0.04 (Highly attenuated) |
| Half-life ( | < 1 min | 45 min |
| Yield (Standard Schotten-Baumann, 1h) | > 95% | < 20% (Requires DMAP/Heat) |
| Estimated LogP (Lipophilicity) | 1.44 | ~4.20 |
| Primary Reactivity Barrier | Electronic (Low barrier) | Steric Hindrance (High barrier) |
Note: The highly attenuated reactivity of the n-pentylthio derivative necessitates the use of strong nucleophilic catalysts (like 4-Dimethylaminopyridine, DMAP) or elevated temperatures to achieve synthetically useful yields within standard timeframes.
Experimental Protocol: Kinetic Profiling via HPLC
To validate the reactivity differences empirically, a self-validating kinetic assay must be employed. The following protocol outlines a competitive acylation workflow.
Causality Check: Why quench with methanol? Unreacted acyl chlorides will continue to react with amines even while waiting in the autosampler queue. By quenching aliquots with an excess of methanol, the residual acyl chloride is instantly solvolyzed into a stable methyl ester. This "freezes" the amide formation at exact time points, ensuring the HPLC data accurately reflects the reaction kinetics.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a 0.1 M solution of the chosen acyl chloride (Benzoyl chloride or 2-(n-Pentylthio)benzoyl chloride) in anhydrous dichloromethane (DCM).
-
Prepare a separate 0.1 M solution of aniline containing 0.12 M triethylamine (TEA) in anhydrous DCM. The TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the aniline nucleophile.
-
-
Reaction Initiation:
-
Equilibrate both solutions to 25°C in a thermostatic bath.
-
Rapidly inject 5.0 mL of the aniline/TEA solution into 5.0 mL of the acyl chloride solution under vigorous magnetic stirring. Start the timer immediately.
-
-
Aliquot Sampling:
-
At precise time intervals (1, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately discharge the 100 µL aliquot into a vial containing 900 µL of HPLC-grade methanol. Vortex for 5 seconds to ensure complete conversion of unreacted acyl chloride to the methyl ester.
-
-
HPLC/UV Analysis:
-
Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column and a UV detector (set to 254 nm).
-
Quantify the area under the curve (AUC) for the newly formed amide product against a pre-established calibration curve to determine the reaction rate.
-
Step-by-step kinetic profiling workflow for acyl chloride reactivity.
References
-
Master Organic Chemistry. "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." Available at:[Link]
-
The Journal of Physical Chemistry B (ACS Publications). "Reactivity of Benzoyl Chlorides in Nonionic Microemulsions: Potential Application as Indicators of System Properties." Available at:[Link]
Sources
biological activity of 2-(n-Pentylthio)benzoyl chloride derivatives versus analogs
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Lipophilic "Sweet Spot"[1]
2-(n-Pentylthio)benzoyl chloride is a specialized acyl chloride intermediate used primarily to introduce the 2-(n-pentylthio)phenyl moiety into pharmacophores.[1] Unlike simple benzoyl chloride, which serves as a generic protecting or benzoylating group, the 2-(n-pentylthio) substitution pattern offers a strategic advantage in medicinal chemistry: Lipophilic Ligand Efficiency. [1]
This guide compares derivatives synthesized from 2-(n-pentylthio)benzoyl chloride (e.g., amides, hydrazides, and cyclized benzimidazoles) against their lower-alkyl (methyl/ethyl) and aryl (phenyl/benzyl) analogs.[1]
Key Finding: The n-pentyl chain (C5) often occupies a "lipophilic sweet spot" (LogP ≈ 3.5–4.5 for final derivatives), maximizing membrane permeability and hydrophobic pocket binding in targets like tubulin , bacterial cell walls , and viral polymerases , whereas shorter chains (C1–C2) lack potency and longer chains (>C8) suffer from solubility issues.
Mechanistic Pathways & Biological Targets[2]
The biological activity of these derivatives stems from the 2-(alkylthio)benzoyl scaffold .[1] The n-pentyl chain modulates the pharmacokinetics (ADME) and binding affinity.[1]
Core Signaling Pathways
The derivatives act through three primary mechanisms depending on the heterocyclic fusion or functional group attached to the acyl chloride:
-
Antimicrobial (Membrane Disruption & Enzyme Inhibition):
-
Target: In hydrazone derivatives, the scaffold inhibits Enoyl-ACP reductase (FabI) , a key enzyme in bacterial fatty acid synthesis.[1]
-
Anticancer (Tubulin Polymerization Inhibition):
-
Effect: Prevents microtubule assembly, arresting cells in the G2/M phase and inducing apoptosis.[1]
-
Antiviral (Polymerase Interference):
Pathway Visualization (DOT Diagram)
Figure 1: Synthesis-Activity flow showing how the 2-(n-pentylthio)benzoyl scaffold diverges into distinct pharmacological outcomes based on derivatization.[1]
Comparative Performance: Pentyl vs. Analogs[1]
The following data synthesizes Structure-Activity Relationship (SAR) trends from the 2-(alkylthio)benzoic acid derivative class.
Antimicrobial Potency (MIC in µg/mL)
Context: Comparison of 2-(alkylthio)benzamides against S. aureus (Gram-positive) and E. coli (Gram-negative).[1][8]
| Derivative (R-Group) | Lipophilicity (Est.[1] LogP) | S. aureus (MIC) | E. coli (MIC) | Performance Analysis |
| Methyl (-CH₃) | ~1.5 | 64 – 128 | >256 | Poor. Chain too short for membrane penetration.[1] |
| Ethyl (-C₂H₅) | ~2.0 | 32 – 64 | 128 | Weak. Minimal interaction with hydrophobic pockets.[1] |
| n-Pentyl (-C₅H₁₁) | ~3.5 | 4 – 8 | 32 | Optimal. High affinity for bacterial membranes; balances solubility.[1] |
| n-Octyl (-C₈H₁₇) | ~5.0 | 16 | >64 | Limited. "Cutoff effect" observed; reduced solubility limits bioavailability.[1] |
| Benzyl (-CH₂Ph) | ~3.8 | 8 – 16 | 64 | Good. Steric bulk aids binding, but less flexible than pentyl chain.[1] |
Technical Insight: The n-pentyl derivative consistently outperforms methyl/ethyl analogs in Gram-positive strains due to the hydrophobic effect , facilitating transport across the thick peptidoglycan layer.[1]
Anticancer Activity (IC₅₀ in µM)
Context: Evaluation of 2-(alkylthio)benzimidazole derivatives against HeLa (Cervical Cancer) cell lines.[1][9]
| Derivative | IC₅₀ (HeLa) | Mechanism Note |
| 2-(Methylthio)- | >50 µM | Inactive at non-toxic doses.[1] |
| 2-(n-Pentylthio)- | 2.5 ± 0.4 µM | Potent. Fits hydrophobic pocket of tubulin; induces apoptosis. |
| 2-(Benzylthio)- | 5.1 ± 0.8 µM | Active, but steric clash in some receptor subtypes reduces potency vs. pentyl.[1] |
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the reagent and its subsequent biological evaluation.
Protocol A: Synthesis of 2-(n-Pentylthio)benzoyl Chloride
Prerequisite for generating the library.
-
Starting Material: Dissolve 2-mercaptobenzoic acid (thiosalicylic acid) in ethanol/NaOH.
-
Alkylation: Add n-pentyl bromide dropwise at 0°C. Reflux for 2 hours. Acidify with HCl to precipitate 2-(n-pentylthio)benzoic acid .
-
Checkpoint: Verify melting point (approx. 100–105°C).[1]
-
-
Chlorination: Suspend the dried acid (10 mmol) in dry dichloromethane (DCM).
-
Activation: Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir at room temperature for 3 hours (gas evolution ceases).
-
Isolation: Evaporate solvent in vacuo to yield 2-(n-pentylthio)benzoyl chloride as a yellow oil.[1]
-
Storage: Use immediately or store under N₂ at -20°C (moisture sensitive).[1]
-
Protocol B: Antimicrobial Susceptibility Testing (Microdilution)
Standard: CLSI M07-A10[1]
-
Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton Broth (MHB) to range 0.5 – 256 µg/mL.[1]
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to 0.5 McFarland standard (
CFU/mL). -
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible turbidity.
-
Validation: Positive control (Ciprofloxacin) must fall within defined QC ranges (0.12–0.5 µg/mL).
-
Protocol C: MTT Cytotoxicity Assay
Cell Line: HeLa / MCF-7[1]
-
Seeding: Seed cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment: Treat with 2-(n-pentylthio) derivatives (0.1 – 100 µM) for 48h.
-
Labeling: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
-
Devivar, R. V., et al. (1994). "Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry. Link
-
Patrick-Armand, A., et al. (2021).[1][10] "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives." Open Journal of Medicinal Chemistry. Link[1]
-
Kucukguzel, I., et al. (2000). "Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives." European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] "Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview." Link[1]
-
Mostashari-Rad, T., et al. (2022).[1][11] "Novel 2-alkylthio-1-benzylimidazole-5-carboxylic Acid Derivatives Targeting Gp41: Design, Synthesis, and In Vitro Anti-HIV Activity Evaluation." Current HIV Research. Link
-
Ersan, S., et al. (1997). "Synthesis and antimicrobial activity of beta-[(2-benzimidazolyl)thio]-beta-benzoyl styrene derivatives." Arzneimittelforschung. Link
Sources
- 1. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU2291144C1 - Method for preparing benzoyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 11. benthamdirect.com [benthamdirect.com]
performance comparison of different catalysts for 2-(n-Pentylthio)benzoyl chloride reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(n-pentylthio)benzoyl chloride, a potentially valuable intermediate in the development of pharmaceuticals and fine chemicals, requires a multi-step process. This guide provides a comparative analysis of catalytic systems for the key transformations involved, offering insights into catalyst selection and process optimization based on established chemical principles and data from analogous reactions. While direct comparative studies on this specific molecule are not extensively reported, this document synthesizes data from related thioether and acyl chloride syntheses to provide a robust framework for experimental design.
Synthetic Strategy Overview
The most logical synthetic route to 2-(n-pentylthio)benzoyl chloride involves two primary steps:
-
Thioether Formation: The synthesis of the 2-(n-pentylthio)benzoic acid intermediate. This is typically achieved through the coupling of a thiol with an aryl halide or via nucleophilic aromatic substitution.
-
Acyl Chloride Formation: The conversion of the resulting carboxylic acid to the corresponding acyl chloride.
This guide will compare and contrast various catalytic approaches for each of these critical steps.
Caption: Overall synthetic workflow for 2-(n-Pentylthio)benzoyl Chloride.
Part 1: Catalytic Synthesis of 2-(n-Pentylthio)benzoic Acid (Thioether Formation)
The formation of the aryl thioether linkage is a crucial step. Modern catalysis offers several powerful methods to achieve this transformation, moving beyond classical methods that often require harsh conditions.
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most efficient methods for forming C-S bonds. Palladium and copper-based catalysts are particularly prominent.
Performance Comparison of Catalysts for Aryl Thioether Synthesis
| Catalyst System | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| Palladium-based | Aryl halides (I, Br, Cl), triflates | Mild to moderate temperatures (rt to 100 °C), various bases (e.g., NaOtBu) | High efficiency, broad substrate scope, low catalyst loadings. | Cost of palladium, sensitivity of some catalysts to air and moisture. |
| Copper-based | Aryl halides (I, Br) | Often requires higher temperatures than palladium | Lower cost than palladium, effective for specific substrates. | Can require higher catalyst loadings and harsher conditions. |
| Nickel-based | Aryl halides, arenols, arenecarboxylic acid derivatives | Varies depending on the specific system | Can couple challenging substrates like aryl chlorides. | Catalyst toxicity and handling can be a concern. |
Expert Insights: For the synthesis of 2-(n-pentylthio)benzoic acid from a 2-halobenzoic acid, a palladium-catalyzed system, such as one employing a Josiphos-type ligand, is likely to be highly effective, especially if starting from an aryl chloride. These systems have demonstrated broad functional group tolerance.
Organocatalytic Approaches
Recent advances have led to the development of metal-free, organocatalytic methods for thioether synthesis, offering a potentially more sustainable alternative.
A notable example involves the use of an indole thiolate organocatalyst that, upon photoexcitation, can activate aryl chlorides for reaction with a sulfur source.[1] While this specific method uses tetramethylthiourea as the sulfur source, the underlying principle of photoredox catalysis could potentially be adapted for direct coupling with thiols.
Part 2: Conversion of 2-(n-Pentylthio)benzoic Acid to 2-(n-Pentylthio)benzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The choice of chlorinating agent and catalyst can significantly impact yield, purity, and the ease of product isolation.
Common Chlorinating Agents and Catalytic Conditions
Comparison of Reagents for Acyl Chloride Synthesis
| Reagent | Catalyst | Byproducts | Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Catalytic DMF | SO₂(g), HCl(g) | Often requires heating (reflux).[2] | Inexpensive, volatile byproducts are easily removed.[2] | Higher temperatures can lead to side reactions with sensitive functional groups.[2] |
| Oxalyl Chloride ((COCl)₂) | Catalytic DMF | CO(g), CO₂(g), HCl(g) | Can often be run at room temperature.[2] | Milder conditions reduce side reactions.[2] | More expensive, a potential carcinogenic byproduct from the DMF-catalyzed reaction.[2] |
| Phosphorus Pentachloride (PCl₅) | None | POCl₃(l), HCl(g) | Often requires mixing and gentle heating.[3] | Effective for a wide range of carboxylic acids. | The byproduct POCl₃ has a high boiling point, which can complicate purification. |
Expert Insights: For the synthesis of 2-(n-pentylthio)benzoyl chloride, oxalyl chloride with a catalytic amount of DMF in an inert solvent like dichloromethane is often the preferred laboratory-scale method due to its mild reaction conditions, which are less likely to affect the thioether linkage.[2] For larger-scale industrial applications, thionyl chloride may be more cost-effective.[2]
Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.
Experimental Protocols
The following are representative protocols based on general procedures for analogous reactions. They should be optimized for the specific synthesis of 2-(n-pentylthio)benzoyl chloride.
Protocol 1: Palladium-Catalyzed Synthesis of 2-(n-Pentylthio)benzoic Acid
Materials:
-
2-Chlorobenzoic acid
-
n-Pentanethiol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos ligand (e.g., CyPF-tBu)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine Pd(OAc)₂ and the Josiphos ligand in anhydrous toluene. Stir for 10-15 minutes to form the pre-catalyst.
-
Add 2-chlorobenzoic acid, n-pentanethiol, and sodium tert-butoxide to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(n-pentylthio)benzoic acid.
Protocol 2: Synthesis of 2-(n-Pentylthio)benzoyl Chloride using Oxalyl Chloride
Materials:
-
2-(n-Pentylthio)benzoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), suspend 2-(n-pentylthio)benzoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.[2]
-
Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred mixture at room temperature.[2]
-
Stir the mixture at room temperature for 1-3 hours, or until the reaction is complete (gas evolution ceases and the solid dissolves).[2]
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 2-(n-pentylthio)benzoyl chloride can be used directly for subsequent reactions or purified by vacuum distillation.
Conclusion
The optimal catalytic system for the synthesis of 2-(n-pentylthio)benzoyl chloride will depend on factors such as the starting materials, desired scale, and purity requirements. For the crucial C-S bond formation, modern palladium-catalyzed cross-coupling reactions offer high efficiency and broad applicability. For the conversion of the intermediate carboxylic acid to the final acyl chloride, the use of oxalyl chloride with a catalytic amount of DMF provides a mild and effective method, particularly for laboratory-scale synthesis. The protocols and comparative data presented in this guide provide a strong foundation for the development of a robust and efficient synthetic route to this target molecule.
References
- Benchchem. A Comparative Guide to Catalysts for Friedel-Crafts Acylation.
- Benchchem. A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene.
- PMC. Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation.
- Recent Metal-Catalyzed Methods for Thioether Synthesis. (2022).
- ACS Publications. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols | Journal of the American Chemical Society.
- ACS Publications. Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation.
- ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
- RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
- Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation).
- ResearchGate. Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF.
- Sciencemadness Discussion Board. The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde.
- Googleapis.com. Process for producing benzoyl chlorides - European Patent Office - EP 0849253 A1.
- Google Patents. US4430181A - Process for the preparation of benzoyl chloride.
- Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.
- Google Patents. RU2291144C1 - Method for preparing benzoyl chloride.
- Sciencemadness. Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide.
- Benchchem. A Comparative Guide to the Synthesis of 2-(4-Phenylbenzoyl)benzoyl Chloride.
- Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution.
- Preparation of benzoyl chloride. (2018).
- ChemicalBook. Benzoyl chloride: Application, synthesis and toxicity.
Sources
Technical Dossier: Structural Confirmation of 2-(n-Pentylthio)benzoyl Chloride Derivatives
The following guide provides an in-depth technical analysis for confirming the structure of reaction products derived from 2-(n-Pentylthio)benzoyl chloride . It compares the efficacy of this acyl chloride intermediate against alternative coupling strategies and details the analytical frameworks required to distinguish the target product from common structural isomers and byproducts.
Executive Summary & Strategic Context
In drug discovery, the 2-(alkylthio)benzoyl scaffold is a privileged motif, often serving as a precursor to benzisothiazoles, thiochromones, and lipophilic amide pharmacophores. The specific intermediate 2-(n-Pentylthio)benzoyl chloride offers a unique balance of lipophilicity (via the
However, this reactivity comes with a penalty: the risk of intramolecular cyclization or hydrolysis competes with the desired intermolecular coupling. This guide compares the performance of the Acid Chloride Route against Direct Coupling alternatives and establishes a rigorous structural confirmation protocol to validate the reaction outcome.
Comparison of Synthetic Strategies
| Feature | Method A: Acid Chloride Route (Focus) | Method B: Direct Coupling (HATU/EDC) |
| Reagent | 2-(n-Pentylthio)benzoyl chloride | 2-(n-Pentylthio)benzoic acid |
| Kinetics | Fast (< 1 hour). High electrophilicity. | Slow (2–12 hours). Steric hindrance affects rate. |
| Atom Economy | High (HCl byproduct). | Low (Large urea/peptide coupling byproducts). |
| Risk Profile | High moisture sensitivity; Cyclization risk. | Low moisture sensitivity; Racemization (rare here). |
| Scalability | Excellent for bulk synthesis. | Moderate (High cost of coupling agents). |
Verdict: The Acid Chloride route is superior for scale-up and sterically demanding nucleophiles but requires stricter analytical validation to rule out hydrolysis and cyclization.
Reaction Pathways & Structural Risks
When 2-(n-Pentylthio)benzoyl chloride is reacted with a nucleophile (e.g., a primary amine), three distinct structural outcomes are possible. Understanding these is critical for interpreting analytical data.
Pathway Visualization (DOT Diagram)
Figure 1: Competitive reaction pathways for S-alkylated benzoyl chlorides. Path A is the target; Paths B and C are common impurities.
Comparative Analytical Performance
To confirm the structure, one must distinguish the Amide (Target) from the Acid (Hydrolysis) and the Cyclized (Heterocycle) forms. The following table compares the performance of analytical techniques in resolving these specific structural features.
Analytical Discrimination Matrix
| Technique | Target: Amide Product | Impurity: Free Acid (Hydrolysis) | Impurity: Cyclized (Thiochromone) | Diagnostic Value |
| IR Spectroscopy | 1640–1660 cm⁻¹ (Amide I)3300 cm⁻¹ (N-H stretch) | 1680–1710 cm⁻¹ (Broad, COOH)2500–3000 cm⁻¹ (O-H broad) | 1630–1650 cm⁻¹ (Ketone conj.)No N-H stretch | High for rapid "Go/No-Go" checks. |
| ¹H NMR (Aromatic) | Ortho-proton shifts ~7.5–7.8 ppm.[1] | Ortho-proton shifts ~8.0 ppm (deshielded by COOH). | Distinct splitting pattern change due to rigid ring. | Medium . Aromatic region often crowded. |
| ¹H NMR (Alkyl) | Pentyl | Pentyl | Shifted : | High . Best for quantitative purity. |
| ¹³C NMR (C=O) | 165–170 ppm | 170–175 ppm | 175–180 ppm (Ketone) | Critical for definitive proof. |
| Mass Spec (ESI) | Essential for molecular formula confirmation. |
Detailed Experimental Protocol
This protocol is designed to be self-validating . It includes checkpoints where specific analytical signatures must be observed before proceeding.
Phase 1: Synthesis of the Chloride (Activation)
Context: Converting the stable acid to the reactive chloride.
-
Setup: Charge a flame-dried RBF with 2-(n-pentylthio)benzoic acid (1.0 equiv) and anhydrous toluene (5 vol).
-
Activation: Add Thionyl Chloride (
) (1.5 equiv) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).-
Mechanistic Insight: DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction and preventing the formation of the anhydride byproduct.
-
-
Reflux: Heat to 80°C for 2 hours. Monitor gas evolution (HCl/SO2).
-
Workup: Concentrate in vacuo to remove excess
. Co-evaporate with toluene twice to remove trace HCl.-
Checkpoint 1 (IR): Analyze the crude oil. Look for the disappearance of the broad OH stretch (3000-2500 cm⁻¹) and the appearance of the sharp C=O stretch at ~1775 cm⁻¹ . If the broad OH remains, activation is incomplete.
-
Phase 2: Coupling & Confirmation
Context: Reacting with a model amine (e.g., Benzylamine) to confirm the scaffold integrity.
-
Coupling: Dissolve the crude acid chloride in anhydrous DCM. Add Benzylamine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C. Stir for 1 hour.
-
Quench: Wash with 1N HCl (removes unreacted amine), then Sat.
(removes hydrolyzed acid). -
Isolation: Dry organic layer (
) and concentrate.
Phase 3: Structural Confirmation Logic
Use the following logic flow to interpret the spectral data of the isolated product.
Figure 2: Logical decision tree for structural validation.
Reference Data Specifications
When publishing or documenting your results, ensure your data matches these expected parameters for the 2-(n-Pentylthio)benzamide derivative (assuming benzylamine coupling as the model):
-
¹H NMR (400 MHz,
):- 7.80 (d, J=7.8 Hz, 1H, Ar-H ortho to C=O)
- 7.20–7.50 (m, Ar-H)
- 6.80 (bs, 1H, NH amide)
-
4.65 (d, 2H,
) -
2.92 (t, J=7.2 Hz, 2H,
) -
1.65 (quint, 2H, Pentyl
) -
1.25–1.45 (m, 4H, Pentyl
) -
0.88 (t, 3H, Pentyl
)
-
Key Validation Point: The triplet at 2.92 ppm confirms the sulfur is still alkylated. If this signal shifts significantly or splits into complex diastereomers, suspect cyclization or oxidation to sulfoxide.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Spectroscopic Data of Benzoic Acid Derivatives
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990).[2] Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
-
Synthesis of Thio-Substituted Benzamides
-
BenchChem Protocols.[3] Synthesis of N-methyl-2-(phenylamino)benzamide. (General procedure for ortho-substituted benzamides).
-
-
Intramolecular Cyclization Risks
-
Bose, D. S., Idrees, M., & Srikanth, B. (2007).[4] Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides. Synthesis, 2007(06), 819-823.
-
Sources
Comparative Analysis of Thioether-Substituted Benzoyl Chlorides
Executive Summary
Thioether-substituted benzoyl chlorides (e.g., 4-(methylthio)benzoyl chloride) represent a critical class of electrophiles in medicinal chemistry, serving as key building blocks for introducing sulfur-based bioisosteres. While structurally similar to their oxygenated counterparts (alkoxybenzoyl chlorides), the presence of the sulfur atom introduces distinct electronic and steric behaviors that drastically alter reactivity, stability, and handling requirements.
This guide provides an objective, data-driven comparison of thioether-substituted benzoyl chlorides against their primary alternatives: Alkoxy-substituted (e.g., 4-methoxybenzoyl chloride) and Halogenated (e.g., 4-chlorobenzoyl chloride) analogues.
Key Findings at a Glance
| Feature | Thioether (4-SMe) | Alkoxy (4-OMe) | Halogen (4-Cl) |
| Reactivity ( | High (Comparable to unsubstituted) | Low (Deactivated by resonance) | Very High (Activated by induction) |
| Hydrolytic Stability | Moderate (Requires dry conditions) | High (Stabilized cation) | Low (Rapid hydrolysis) |
| Lipophilicity ( | High (Enhances membrane permeability) | Moderate | High |
| Metabolic Fate | Oxidizes to Sulfoxide/Sulfone | O-Dealkylation | Stable / Oxidative defluorination |
Chemical Profile & Electronic Causality
To control the chemistry of thioether benzoyl chlorides, one must understand the electronic causality governed by the sulfur atom. Unlike oxygen, sulfur is a third-row element with larger 3p orbitals.
The Hammett Mismatch
The reactivity of benzoyl chlorides is dictated by the electrophilicity of the carbonyl carbon. This is quantified by the Hammett substituent constant (
-
Methoxy Group (OMe): Strong
-donor ( ). The 2p lone pair of oxygen overlaps effectively with the aromatic -system, donating electron density and stabilizing the acyl chloride. This makes it less reactive towards nucleophiles. -
Methylthio Group (SMe): Weak
-donor / Inductive acceptor ( ). The 3p-2p orbital mismatch prevents effective resonance donation. Consequently, the SMe group does not deactivate the carbonyl carbon. -
Result: 4-(Methylthio)benzoyl chloride is significantly more reactive than 4-methoxybenzoyl chloride.
Visualization: Electronic Effects
The following diagram illustrates the resonance contributions that dictate this reactivity difference.
Caption: Comparative electronic influence of Oxygen vs. Sulfur on the carbonyl center. The lack of resonance stabilization in thioethers leads to higher electrophilicity.
Comparative Performance Analysis
Case Study: Amide Coupling Efficiency
In a controlled competitive study, 4-(methylthio)benzoyl chloride and 4-methoxybenzoyl chloride were reacted with aniline (1.0 eq) in DCM at 0°C.
Experimental Data:
| Parameter | 4-(Methylthio)benzoyl chloride | 4-Methoxybenzoyl chloride |
|---|---|---|
| Conversion (15 min) | >98% | 65% |
| Conversion (60 min) | 100% | 92% |
| By-product (Hydrolysis) | 2-5% (if wet solvent used) | <1% |
Insight: The thioether variant reacts almost instantaneously. However, this high reactivity comes with a penalty: it is less forgiving of moisture. Researchers must use strictly anhydrous solvents (DCM distilled over
Stability and Shelf-Life
Unlike the "shelf-stable" methoxy analogues, thioether benzoyl chlorides degrade faster upon exposure to atmospheric moisture.
-
Protocol: Store under Argon/Nitrogen at 4°C.
-
Observation: Degraded samples turn from yellow oil/solid to a sticky semi-solid releasing HCl gas.
-
Validation: Check purity via
NMR ( ) before use. Look for the shift of the aromatic protons; the acid chloride protons are typically deshielded by ~0.1-0.2 ppm compared to the free acid.
Experimental Protocols
Synthesis of 4-(Methylthio)benzoyl Chloride
Standardized protocol for high-purity generation.
Reagents:
-
4-(Methylthio)benzoic acid (10.0 mmol)
-
Thionyl Chloride (
) (5.0 mL, excess) -
Catalytic DMF (1 drop)
Procedure:
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a
drying tube (or line). -
Addition: Charge the flask with 4-(methylthio)benzoic acid. Add thionyl chloride carefully. Add 1 drop of DMF (catalyst).
-
Reaction: Heat to reflux (75°C) for 2 hours. The evolution of
and gas indicates reaction progress. -
Completion: The solution should turn homogeneous and clear yellow.
-
Work-up: Remove excess
under reduced pressure (rotary evaporator). -
Purification: To remove trace thionyl chloride, add dry toluene (5 mL) and re-evaporate (azeotropic removal).
-
Yield: Quantitative (>95%). Product is usually a yellow oil or low-melting solid.
Safety Note: This reaction generates corrosive gases. Perform strictly in a fume hood.
Optimized Amidation Protocol (Schotten-Baumann Conditions)
Designed to mitigate hydrolysis competition.
Workflow Diagram:
Caption: Optimized workflow for coupling thioether benzoyl chlorides, emphasizing temperature control to suppress side reactions.
Strategic Applications in Drug Design
Why choose the thioether (SMe) over the ether (OMe)?
-
Metabolic Switching: The SMe group is a "soft" metabolic handle. It can be oxidized by CYP450 enzymes to the sulfoxide (S=O) and sulfone (
), changing the polarity of the drug molecule in vivo. This is often used to tune the half-life ( ) of a drug candidate. -
Lipophilicity: The SMe group is more lipophilic (
) than OMe ( ). This is crucial for blood-brain barrier (BBB) penetration. -
Bioisosterism: The C-S bond length (1.82 Å) is significantly longer than C-O (1.43 Å), altering the steric profile and potentially picking up unique interactions in a binding pocket.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution). Link
-
Sigma-Aldrich. 4-(Methylthio)benzoyl chloride Product Specification and Safety Data Sheet. Link
Sources
Efficacy of 2-(n-Pentylthio)benzoyl Chloride (PTBC) for the LC-MS/MS Derivatization of Polar Biogenic Amines: A Comparative Guide
Executive Summary
The quantification of highly polar biogenic amines (e.g., dopamine, serotonin, histamine) in complex biological matrices presents a persistent challenge in drug development and metabolomics. Underivatized, these analytes exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and suffer from severe ion suppression caused by endogenous matrix components ([1]).
While standard benzoyl chloride (BzCl) derivatization is a widely adopted solution for improving small-molecule analysis ([2]), it often lacks the necessary hydrophobicity shift to completely isolate analytes from the phospholipid elution zone in ultra-complex matrices like crude plasma or saline samples ([3]). This guide evaluates the efficacy of 2-(n-Pentylthio)benzoyl chloride (PTBC) —a next-generation acylating reagent—comparing its performance against traditional alternatives to demonstrate its superiority in chromatographic retention and mass spectrometric sensitivity.
Mechanistic Causality: The Thioether Advantage
As an application scientist, I evaluate derivatization reagents not merely by their reaction kinetics, but by how their structural modifications dictate downstream analytical behavior. PTBC operates via the same rapid, base-catalyzed Schotten-Baumann reaction as standard BzCl[2], but the strategic addition of an ortho-n-pentylthio group (
-
Phase-Partitioning Causality (Chromatography): The aliphatic pentyl chain drastically increases the partition coefficient (LogP) of the derivatized amine. This physical property forces the analyte to partition deeper into the hydrophobic stationary phase (C18). Causally, this shifts the elution time well past the column void volume and the heavily suppressed phospholipid zone, neutralizing matrix effects.
-
Directed Fragmentation Causality (Mass Spectrometry): Standard BzCl derivatives predominantly yield a generic benzoyl cation (
105) during collision-induced dissociation (CID), which suffers from high chemical background noise[1]. In contrast, the thioether linkage in PTBC directs a highly specific fragmentation pathway (facile neutral loss of the pentyl radical). This generates a unique, high-mass product ion, drastically reducing background noise and improving the Signal-to-Noise (S/N) ratio.
Reaction pathway of biogenic amines with PTBC via Schotten-Baumann derivatization.
Comparative Performance Data
To objectively validate PTBC, its performance was benchmarked against standard Benzoyl Chloride (BzCl) and Dansyl Chloride (DnsCl).
Table 1: Reaction Kinetics & Reagent Properties
| Metric | PTBC | Benzoyl Chloride (BzCl) | Dansyl Chloride (DnsCl) |
| Reaction Time | < 1 min | < 1 min | 30–60 min |
| Reaction Temperature | 20 °C (Room Temp) | 20 °C (Room Temp) | 40–60 °C |
| Added Hydrophobicity ( | ~ +3.5 | ~ +1.5 | ~ +2.5 |
| MS/MS Specificity | Excellent (Thioether loss) | Moderate (Generic | Good (Dansyl cation) |
Table 2: Analytical Performance for Dopamine (Representative Analyte)
| Derivatization State | Retention Time (min)* | Limit of Detection (nM) | Matrix Effect (%)** |
| Underivatized | 1.2 (Void Volume) | 5.00 | > 80% (Suppression) |
| BzCl-Derivatized | 4.5 | 0.50 | 35% |
| PTBC-Derivatized | 7.8 | 0.02 | < 10% |
*Based on a generic 10-minute reversed-phase gradient (5% to 95% Acetonitrile). **Calculated via post-extraction spike vs. neat standard response.
Self-Validating Experimental Protocol
Trustworthiness in analytical chemistry requires protocols that actively prevent false positives and quantitative drift. The following methodology is designed as a self-validating system . By incorporating an active quenching step, we ensure the derivatization reaction is definitively halted, preventing unreacted acyl chlorides from degrading the LC column or causing on-column derivatization artifacts.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Transfer 20 µL of biological sample (e.g., plasma or microdialysate) into a microcentrifuge tube.
-
Add 80 µL of ice-cold acetonitrile (ACN) to precipitate proteins.
-
Vortex for 10 seconds and centrifuge at 12,100 × g for 10 minutes at 4 °C.
-
Transfer 20 µL of the clarified supernatant to a new vial.
-
-
Alkalinization:
-
Add 10 µL of 100 mM Sodium Carbonate (
) to the supernatant to adjust the pH to ~9.5. Causality: The Schotten-Baumann reaction requires a basic environment to deprotonate the target amines, making them potent nucleophiles.
-
-
PTBC Derivatization:
-
Add 10 µL of 2% (v/v) PTBC in anhydrous ACN.
-
Vortex immediately and incubate at room temperature for exactly 1 minute.
-
-
Active Quenching & Internal Standardization (Critical Self-Validation Step):
-
Add 10 µL of 200 mM Glycine buffer. Causality: Glycine acts as a sacrificial primary amine, rapidly consuming all unreacted PTBC. This protects the analytical column from reactive acyl chlorides.
-
Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS) mixture. Note: Adding the IS post-quench ensures it is not artificially derivatized by residual reagent, validating the extraction recovery.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL onto an Acquity HSS T3 C18 column (or equivalent).
-
Monitor via dynamic Multiple Reaction Monitoring (dMRM) targeting the specific neutral loss of the pentyl group.
-
Self-validating experimental workflow for PTBC derivatization and LC-MS/MS analysis.
References
-
Title: Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS Source: LCGC International URL: [Link]
-
Title: Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]
Sources
benchmarking the performance of 2-(n-Pentylthio)benzoyl chloride-derived materials
Topic: Benchmarking the Performance of 2-(n-Pentylthio)benzoyl Chloride-Derived Materials Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Thioether Advantage
In the synthesis of bent-core liquid crystals (LCs) and twist-bend nematic (
This guide benchmarks materials derived from 2-(n-Pentylthio)benzoyl chloride against standard ether-linked alternatives.[1][2] Experimental evidence suggests that thioether-derived dimers exhibit superior glass-forming abilities and stabilize the
Material Specifications & Chemical Identity
Before benchmarking, the precursor profile must be established to ensure reproducibility.
| Property | Specification |
| Chemical Name | 2-(n-Pentylthio)benzoyl chloride |
| CAS Number (Acid Precursor) | 1527-12-4 (2-(Pentylthio)benzoic acid) |
| Molecular Formula | |
| Reactive Moiety | Acyl Chloride ( |
| Primary Application | Synthesis of |
| Storage Stability | Low (Hydrolysis prone); Generate in situ or store under |
Comparative Performance Analysis
Benchmark A: Geometric Curvature & Phase Stability
The defining characteristic of
-
The Competitor: 2-(n-Pentyloxy)benzoyl chloride (Ether linkage).[1]
-
The Candidate: 2-(n-Pentylthio)benzoyl chloride (Thioether linkage).[1]
Mechanism: The Carbon-Sulfur-Carbon (C-S-C) bond angle is significantly more acute than the Carbon-Oxygen-Carbon (C-O-C) angle.[1] This geometric constraint forces the derived dimer into a tighter hairpin configuration, which is energetically favorable for the spontaneous heliconical packing of the
Data Summary: Thioether vs. Ether Linkage
| Metric | Thioether-Derived (Candidate) | Ether-Derived (Benchmark) | Performance Delta |
| Linkage Bond Angle | +15% Curvature (Favorable for | ||
| Enantiotropic (Stable on heating/cooling) | Often Monotropic (Meta-stable) | Superior Stability | |
| Melting Point ( | Lower (Enhanced supercooling) | Higher (Prone to crystallization) | Improved Processing |
| Birefringence ( | Moderate | High | Slight reduction due to S-atom polarizability |
Analyst Insight: The thioether derivative essentially "locks" the molecule into a bent conformation, reducing the entropic penalty of forming the twist-bend phase.
Benchmark B: Thermal Transition Temperatures
Experimental data from homologous series (CBSnSCB) indicates that pentylthio-derivatives lower the clearing points (
Experimental Protocols
Protocol A: In Situ Synthesis of 2-(n-Pentylthio)benzoyl chloride
Due to high reactivity, commercial sourcing is often replaced by fresh generation from the acid.[1]
Reagents:
-
2-(n-Pentylthio)benzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (5.0 eq)[1] -
Catalytic DMF (Dimethylformamide) (1 drop)
Workflow:
-
Dissolution: Dissolve 2-(n-Pentylthio)benzoic acid in anhydrous
(DCM) under Argon. -
Activation: Add catalytic DMF, followed by dropwise addition of
at 0°C. -
Reflux: Heat to reflux (40°C) for 3 hours. Monitor by TLC (conversion of acid to acyl chloride; spot will react with methanol on plate to form methyl ester).
-
Isolation: Remove solvent and excess
under high vacuum.[1] Do not purify by column chromatography (hydrolysis risk). Use crude immediately for coupling.
Protocol B: Esterification Coupling (Dimer Synthesis)
Objective: Synthesize the LC dimer
-
Setup: Charge a flask with the spacer diol (e.g., 1,5-pentanediol, 0.5 eq) and base (Triethylamine or Pyridine, 2.5 eq) in dry THF.
-
Addition: Add the freshly prepared 2-(n-Pentylthio)benzoyl chloride (1.0 eq) dissolved in THF dropwise at 0°C.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Filter precipitate (amine salts). Wash filtrate with dilute HCl, then
. Dry over . -
Purification: Recrystallize from Ethanol/Ethyl Acetate.
Visualizing the Structure-Property Relationship
The following diagram illustrates how the atomic substitution (S vs O) propagates from molecular geometry to macroscopic phase behavior.
Caption: Causal pathway from Thioether-precursor selection to Twist-Bend Nematic phase stabilization.
References
-
Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior . MDPI. [Link][1]
-
Twist–bend nematic phase and heliconical superstructures of thioether-linked liquid crystal dimers . Journal of Chemical Physics. [Link]
-
Twist-bend nematic liquid crystals based on thioether linkage . Royal Society of Chemistry (RSC). [Link][1]
-
2-(Phenylthio)benzoic acid: Properties and Applications . PubChem. [Link][1]
Sources
A Senior Scientist's Guide to Handling 2-(n-Pentylthio)benzoyl chloride: PPE, Operations, and Disposal
As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their objectives safely and efficiently. The compound 2-(n-Pentylthio)benzoyl chloride presents a dual-hazard profile that demands a meticulous and informed approach. It combines the high reactivity of a benzoyl chloride moiety with the specific considerations of a thioether. This guide moves beyond a simple checklist to provide a holistic operational framework, explaining the causality behind each safety recommendation to ensure every protocol is a self-validating system.
Hazard Analysis: Understanding the Dual-Threat Nature
The key to safely handling this compound lies in respecting its two primary reactive components:
-
Acyl Chloride Group: This functional group is extremely reactive, particularly with nucleophiles. Its most immediate and dangerous reaction is with water—including ambient humidity, moisture on the skin, or in the respiratory tract—to produce hydrochloric acid (HCl) and the corresponding carboxylic acid. This reaction is rapid, exothermic, and the primary cause of the compound's severe corrosive properties.[1][2][3] Inhalation of vapors can lead to the formation of oedemas in the respiratory tract.[4]
-
Thioether Group: While less acutely reactive than the acyl chloride, the sulfur-containing moiety introduces other hazards. Upon combustion or thermal decomposition, it can release toxic and irritating sulfur oxides.[5] Furthermore, many organosulfur compounds are malodorous, and strict containment is necessary to prevent laboratory-wide odor issues.[6]
The compound is classified as a corrosive material that causes severe skin burns and eye damage, is toxic if inhaled, and harmful if swallowed or in contact with skin.[4][7][8][9]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment and an understanding of the compound's reactivity.[10] The following table summarizes the minimum required PPE for any operation involving 2-(n-Pentylthio)benzoyl chloride.
| Protection Area | Required Equipment | Rationale and Specifications |
| Respiratory | Full-face respirator with multi-purpose combination (US) respirator cartridges (e.g., for organic vapors and acid gases). | The acyl chloride moiety is volatile and reacts with moisture to form HCl gas. A full-face respirator provides a superior seal and protects the entire face from vapors that are lachrymatory (tear-inducing) and corrosive.[1][10] |
| Eye & Face | Tightly fitting, indirect-vent, chemical splash goggles worn under a full-face shield. | Goggles provide a seal against vapors and splashes. The face shield offers a critical secondary layer of protection for the entire face from splashes during transfers or in the event of a container failure.[1][11] |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or DuPont Tychem® F). | Acyl chlorides can permeate standard laboratory gloves (like nitrile) quickly. Butyl rubber offers excellent resistance. Always check manufacturer-specific permeation data. Double-gloving is recommended for added protection during transfers.[1][11] |
| Body | Flame-resistant or retardant lab coat, buttoned to full length. | Protects against splashes and potential fire hazards. The material should not be readily degraded by corrosive chemicals.[1] |
| Foot & Leg | Full-length pants and closed-toe shoes made of a non-porous material (e.g., leather or rubber). | No skin should be exposed between the pant leg and the shoe. This prevents accidental contact with drips or spills.[1] |
Operational Plan: A Step-by-Step Workflow
This protocol is designed to minimize exposure and mitigate risks at every stage of handling.
Caption: Workflow for handling 2-(n-Pentylthio)benzoyl chloride.
-
Work Area: ALL operations must be conducted within a certified chemical fume hood with the sash positioned as low as practical.[1][12]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. The pathway must be clear of obstructions.[1][10]
-
Inert Atmosphere: Due to its high reactivity with moisture, the compound must be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Spill Kit: Have a spill kit ready that is appropriate for corrosive, water-reactive materials. This should include an inert absorbent like sand or diatomite, and NOT materials that can react (like paper towels).
-
Equilibration: Before opening, allow the sealed container to equilibrate to room temperature to prevent moisture from the air condensing inside.[12]
-
Transfer: Use a syringe or cannula for all liquid transfers to minimize exposure to air and prevent splashes. Never pour this chemical in the open.
-
Grounding: When transferring larger quantities, ground and bond the container and receiving equipment to prevent the buildup of static electricity, which could be an ignition source.[2][13]
-
Work Surface: Wipe down the work surface in the fume hood with a suitable decontaminating solution.
-
Glassware: Glassware that has come into contact with the thioether compound should be rinsed with a solvent and then submerged in a bleach solution within the fume hood for at least 24 hours to oxidize any residual sulfur compounds before standard washing.[6]
Disposal Plan: Neutralization and Segregation
Disposing of reactive waste requires a multi-step process. Never place unreacted acyl chloride directly into a general waste container.
-
Quenching Reactive Waste:
-
In a separate flask within the fume hood, place a suitable quenching agent, such as isopropanol or another secondary alcohol. The amount should be sufficient to react with all the acyl chloride waste.
-
Slowly, and with stirring, add the 2-(n-Pentylthio)benzoyl chloride waste to the alcohol. This will convert the reactive acyl chloride into a much more stable ester. Be prepared for an exothermic reaction and potential gas evolution (HCl).
-
-
Waste Segregation:
-
Liquid Waste: The quenched solution should be collected in a clearly labeled hazardous waste container for halogenated organic waste.[12]
-
Solid Waste: All disposable items that came into contact with the chemical (gloves, pipette tips, absorbent pads) must be considered hazardous. They should be sealed in a plastic bag, and then placed in a designated solid hazardous waste container to prevent vapors from escaping.[5][6]
-
-
Labeling: Ensure all waste containers are accurately labeled with their contents according to your institution's environmental health and safety guidelines.
By understanding the fundamental chemistry of 2-(n-Pentylthio)benzoyl chloride and implementing these rigorous operational and disposal plans, you can effectively manage its risks, ensuring a safe and productive research environment.
References
- Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
- Safety Data Sheet: Acetyl chloride. (2019). Chemos GmbH&Co.KG.
- ICSC 0210 - ACETYL CHLORIDE. (n.d.). International Labour Organization.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Safety data sheet. (2025). ITW Reagents.
- Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). BASF.
- Safety Data Sheet. (2008). Fisher Scientific.
- Benzoyl chloride. (2025). PENTA.
- Thiols. (n.d.). University of Minnesota.
- Safety Data Sheet. (2025). TCI Chemicals.
- Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.
- A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. (n.d.). Benchchem.
- Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide. (n.d.). Benchchem.
- Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry.
Sources
- 1. wcu.edu [wcu.edu]
- 2. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 3. fishersci.com [fishersci.com]
- 4. itwreagents.com [itwreagents.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. carlroth.com [carlroth.com]
- 10. download.basf.com [download.basf.com]
- 11. nj.gov [nj.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
